C30-Ceramide
Description
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]triacontanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H95NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-32-34-36-38-40-42-44-48(52)49-46(45-50)47(51)43-41-39-37-35-33-31-16-14-12-10-8-6-4-2/h41,43,46-47,50-51H,3-40,42,44-45H2,1-2H3,(H,49,52)/b43-41+/t46-,47+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMSJWGKIOCDQT-NJLCVJHMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H95NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structure, Function, and Analysis of C30-Ceramide
Audience: This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of C30-Ceramide, its biochemical properties, signaling roles, and relevant experimental methodologies.
Introduction to Ceramides (B1148491)
Ceramides are a class of waxy lipid molecules that form the structural and signaling backbone of all sphingolipids.[1][2] They consist of a sphingosine (B13886) or a related long-chain base, to which a fatty acid is linked via an amide bond.[2] These molecules are integral components of the cell membrane and are central to the regulation of numerous cellular processes, including differentiation, proliferation, and programmed cell death (apoptosis).[3][4] Furthermore, ceramides, particularly those with very long acyl chains, are critical constituents of the skin's stratum corneum, where they play an essential role in establishing and maintaining the water permeability barrier.[5][6][7]
The Chemical Structure of this compound
This compound, specifically referred to as Cer(d18:1/30:0), is a very-long-chain ceramide. Its structure is composed of a D-erythro-sphingosine base (d18:1) and a 30-carbon saturated fatty acid, triacontanoic acid, joined by an amide linkage.[8][9] This extended acyl chain length is crucial for its function, particularly in forming the highly ordered, impermeable lipid structures of the epidermis.[10]
A notable variant is the ω-hydroxy this compound, which features a hydroxyl group at the terminal (omega) position of the 30-carbon acyl chain.[11][12] This modification further alters its polarity and interactions within lipid membranes.
Data Presentation: Chemical and Physical Properties
The quantitative data for this compound and its ω-hydroxy variant are summarized below.
| Property | This compound (Cer(d18:1/30:0)) | C30 (ω-hydroxy) Ceramide |
| Systematic Name | N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide[8][9] | 30-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide[11][12] |
| CAS Number | 871540-97-5[8][9] | 457100-08-2[11][12] |
| Molecular Formula | C48H95NO3[8][9] | C48H95NO4[11][12] |
| Molecular Weight | 734.3 g/mol [9] | 750.3 g/mol [11][12] |
| Physical State | Solid[9] | Solid[11][12] |
| Solubility | Chloroform, Chloroform:Methanol (2:1), Ethanol[9] | Chloroform:Methanol (5:1), DMF, Ethanol (heated)[11][12] |
Biological Roles and Signaling Pathways
This compound is not merely a structural lipid; it is a bioactive molecule involved in critical cellular signaling cascades.
Skin Barrier Function
Ceramides are the primary lipid component of the stratum corneum, making up approximately 50% of the lipids that form the lamellar sheets essential for the skin's barrier function.[5][13] Very-long-chain ceramides, including this compound, are vital for this role.[10] Deficiencies in these ceramides are linked to skin disorders with diminished barrier function, such as atopic dermatitis and psoriasis.[6][9]
Ceramide Biosynthesis Pathways
Intracellular ceramide levels are tightly regulated through three primary pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[10][14][15]
-
De Novo Synthesis: Occurs in the endoplasmic reticulum, starting with the condensation of serine and palmitoyl-CoA.[10]
-
Sphingomyelin Hydrolysis: In response to cellular stress, sphingomyelinases hydrolyze sphingomyelin in cell membranes to generate ceramide.[15]
-
Salvage Pathway: Complex sphingolipids are broken down in lysosomes, and the resulting sphingosine is recycled back into ceramide.[10][16]
Caption: The three major pathways for cellular ceramide generation.
Apoptosis Signaling
Ceramide is a well-established pro-apoptotic second messenger.[17][18] Various cellular stresses, including treatment with tumor necrosis factor (TNF-α), trigger the rapid generation of ceramide.[3] This accumulation of ceramide can initiate apoptosis through several mechanisms, such as activating the c-Jun N-terminal kinase (JNK) pathway, directly interacting with Bcl-2 family proteins at the mitochondria, and promoting the generation of reactive oxygen species (ROS).[19]
Caption: Simplified overview of ceramide's role in initiating apoptosis.
Insulin (B600854) Signaling
Accumulating evidence suggests that ceramides act as antagonists of insulin signaling.[20] Specifically, ceramides may inhibit the insulin pathway by preventing the translocation and subsequent activation of the protein kinase Akt (also known as PKB).[20] This inhibition disrupts downstream events, including glucose transporter 4 (GLUT4) translocation, thereby contributing to insulin resistance.
Caption: Ceramide inhibits a key step in the insulin signaling cascade.
Experimental Protocols
Chemical Synthesis of this compound
A common and convenient method for synthesizing ceramides involves the direct coupling of a fatty acid with a long-chain sphingoid base using a carbodiimide (B86325).[21][22]
Methodology: Carbodiimide-Mediated Coupling [21][22]
-
Reactant Preparation: Dissolve the long-chain base (D-erythro-sphingosine) and the fatty acid (triacontanoic acid) in an appropriate solvent like dichloromethane (B109758) (CH2Cl2).
-
Coupling Reaction: Add a mixed carbodiimide reagent to the solution. This reagent facilitates the formation of the amide bond between the carboxyl group of the fatty acid and the amino group of the sphingosine. The reaction is typically carried out in a thermostated chamber at 40-45°C for approximately 16 hours.
-
Work-up and Extraction: After the reaction, the solution is diluted with a solvent such as diethyl ether and washed sequentially with dilute acid (e.g., 1N HCl), a neutral salt solution (e.g., 15% NaCl), and distilled water to remove unreacted components and byproducts.
-
Purification: The crude product is concentrated in vacuo. Purification is achieved via column chromatography on silicic acid. The column is first washed with a non-polar solvent mixture (e.g., ethyl acetate-benzene, 1:9 v/v), and the ceramide is then eluted with a more polar mixture (e.g., ethyl acetate-benzene, 2:8 v/v).
-
Verification: The identity and purity of the synthesized this compound can be confirmed using techniques such as thin-layer chromatography (TLC), infrared spectroscopy (IR), and gas-liquid chromatography-mass spectrometry (GC-MS) after derivatization.[21]
Extraction and Quantification from Biological Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual ceramide species from complex biological matrices.[23][24]
Methodology: LC-MS/MS Analysis [23]
-
Sample Homogenization: Biological samples (e.g., tissue, plasma) are homogenized in a suitable buffer.
-
Internal Standard Spiking: Non-physiological odd-chain ceramides (e.g., C17- or C25-Ceramide) are added to the homogenate as internal standards to correct for extraction losses and ionization variability.
-
Lipid Extraction: Total lipids are extracted using a modified Bligh and Dyer method, which employs a chloroform:methanol:water solvent system to partition lipids into an organic phase.
-
Sample Cleanup (for complex matrices): For samples like plasma, an additional cleanup step using silica (B1680970) gel column chromatography may be required to isolate sphingolipids from more abundant lipid classes.[23]
-
LC Separation: The extracted lipid sample is injected into a high-performance liquid chromatography (HPLC) system. Separation of different ceramide species is typically achieved using a reverse-phase C8 or C18 column with a gradient elution of organic solvents.
-
MS/MS Detection: The eluent from the LC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each ceramide species and the internal standards are monitored.
-
Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known amounts of synthetic standards.
Caption: A typical workflow for the analysis of this compound from biological samples.
Conclusion
This compound is a key very-long-chain sphingolipid with a dual role as a critical structural component of the skin barrier and as a potent signaling molecule. Its unique chemical structure, dominated by a 30-carbon acyl chain, dictates its physical properties and biological functions. Understanding its involvement in vital pathways like apoptosis and insulin signaling, coupled with robust methodologies for its synthesis and quantification, provides a powerful framework for researchers in dermatology, oncology, and metabolic diseases to explore its potential as a biomarker and therapeutic target.
References
- 1. The many faces (and phases) of ceramide and sphingomyelin I – single lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipotype.com [lipotype.com]
- 3. Ceramide in apoptosis--does it really matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramides and skin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacy Times Continuing Education - PTCE [pharmacytimes.org]
- 7. The role of ceramides in skin barrier function and the importance of their correct formulation for skincare applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. larodan.com [larodan.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. C30(omega-hydroxy) Ceramide (d18:1/30:0) | CAS 457100-08-2 | Cayman Chemical | Biomol.com [biomol.com]
- 13. scite.ai [scite.ai]
- 14. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Role for Ceramides, but Not Sphingomyelins, as Antagonists of Insulin Signaling and Mitochondrial Metabolism in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A convenient procedure for the synthesis of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
Biological functions of ultra-long-chain ceramides
An In-depth Technical Guide to the Biological Functions of Ultra-Long-Chain Ceramides (B1148491)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ultra-long-chain ceramides (ULC-Cer), a subclass of sphingolipids characterized by fatty acyl chains of 26 carbons or more, are indispensable for mammalian life. While present in low abundance in most tissues, they are highly enriched in the epidermis and are fundamental to the establishment of the skin's permeability barrier. Beyond this structural role, emerging evidence indicates that ULC-Cer are critical modulators of complex cellular signaling pathways, including apoptosis, autophagy, and the endoplasmic reticulum stress response. Their dysregulation is implicated in a range of pathologies, from debilitating skin diseases like ichthyosis and psoriasis to cardiovascular and metabolic disorders. This technical guide provides a comprehensive overview of the biosynthesis, biophysical properties, and multifaceted biological functions of ULC-Cer. It details their signaling roles, summarizes their involvement in disease, and presents methodologies for their analysis, offering a valuable resource for researchers and professionals in the field.
Introduction to Ultra-Long-Chain Ceramides
Ceramides are central intermediates in sphingolipid metabolism, composed of a sphingoid base linked to a fatty acid via an amide bond.[1] The length of this fatty acyl chain is a critical determinant of the ceramide's biophysical properties and biological function.[2] Ceramides are categorized by their acyl chain length into long-chain (C16-C18), very-long-chain (C20-C24), and ultra-long-chain (≥C26) species.[2][3] ULC-Cer are particularly crucial for the survival of terrestrial mammals, primarily due to their essential role in forming the skin's water permeability barrier.[1][4] They are major components of the extracellular lipid matrix in the stratum corneum, the outermost layer of the epidermis.[4][5]
Biosynthesis and Metabolism
The synthesis of ULC-Cer is a specialized process involving the coordinated action of specific enzymes, primarily in the endoplasmic reticulum.[6]
-
Elongation of Fatty Acids: The process begins with the elongation of long-chain fatty acids to produce ultra-long-chain fatty acyl-CoAs (ULCFA-CoAs). This rate-limiting step is catalyzed by the fatty acid elongase ELOVL4 .[5][7][8]
-
Ceramide Synthesis: The resulting ULCFA-CoA is then attached to a sphingoid base (such as sphinganine) by Ceramide Synthase 3 (CERS3) . CERS3 is the only ceramide synthase with significant activity towards acyl-CoA donors of C28 or longer.[6][9] The product, a dihydroceramide, is subsequently desaturated to form the final ceramide.
-
Regulation: The expression of both ELOVL4 and CERS3 is coordinately upregulated during keratinocyte differentiation.[5][7][10] This process is controlled at the transcriptional level, in part by the peroxisome proliferator-activated receptor (PPAR) β/δ.[5][10] Furthermore, a functional interplay exists where CERS3 positively regulates the elongase activity of ELOVL4.[5][11]
Below is a diagram illustrating the key steps in ULC-Cer biosynthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Alterations of Ultra Long-Chain Fatty Acids in Hereditary Skin Diseases—Review Article [frontiersin.org]
- 4. Loss of ceramide synthase 3 causes lethal skin barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cooperative Synthesis of Ultra Long-Chain Fatty Acid and Ceramide during Keratinocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Cooperative Synthesis of Ultra Long-Chain Fatty Acid and Ceramide during Keratinocyte Differentiation | PLOS One [journals.plos.org]
- 8. Depletion of ceramides with very long chain fatty acids causes defective skin permeability barrier function, and neonatal lethality in ELOVL4 deficient mice [ijbs.com]
- 9. ultra-long-chain ceramide synthase - Creative Biogene [microbialtec.com]
- 10. Cooperative Synthesis of Ultra Long-Chain Fatty Acid and Ceramide during Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Synthesis of C30-Ceramides in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core synthesis pathway of C30-ceramides in mammalian cells. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the metabolism and biological significance of ultra-long-chain ceramides (B1148491). This document details the key enzymes, presents quantitative data, outlines experimental protocols, and provides visual representations of the synthesis pathway and analytical workflows.
Introduction to C30-Ceramides
Ceramides are a class of sphingolipids that are central to the structural integrity of cellular membranes and play critical roles as signaling molecules in a variety of cellular processes, including apoptosis, cell differentiation, and proliferation. The length of the N-acyl chain of ceramides can vary significantly, and this structural diversity is a key determinant of their biological function. Ultra-long-chain ceramides (ULC-Cer), which contain fatty acid chains of 26 carbons or more, are particularly important for the barrier function of the skin. C30-ceramides, a specific type of ULC-Cer, are crucial components of the epidermis, contributing to the formation of a competent water permeability barrier. Dysregulation of C30-ceramide synthesis has been implicated in skin disorders such as ichthyosis.
The Core Synthesis Pathway of C30-Ceramides
The synthesis of C30-ceramides is a multi-step process that occurs primarily in the endoplasmic reticulum (ER). It involves three key families of enzymes: Fatty Acid Elongases (ELOVLs), Ceramide Synthases (CerS), and Cytochrome P450 family 4 (CYP4F) enzymes. The pathway can be broadly divided into three main stages:
-
Elongation of Very-Long-Chain Fatty Acids: The process begins with the elongation of existing long-chain fatty acids to produce a C30 fatty acyl-CoA precursor.
-
ω-Hydroxylation of the Fatty Acyl Chain: The terminal methyl group of the C30 fatty acid is hydroxylated.
-
Condensation with a Sphingoid Base: The resulting ω-hydroxy C30 fatty acyl-CoA is attached to a sphingoid base to form the final ceramide.
Key Enzymes and their Roles
-
Fatty Acid Elongase 4 (ELOVL4): This enzyme is a member of the ELOVL family, which is responsible for the rate-limiting step in the elongation of fatty acids. ELOVL4 exhibits specificity for the synthesis of very-long-chain saturated and polyunsaturated fatty acids (VLC-FAs), including those with 28 and 30 carbons[1][2]. It catalyzes the condensation of a fatty acyl-CoA with malonyl-CoA.
-
Ceramide Synthase 3 (CerS3): Mammals have six ceramide synthases, each with a preference for fatty acyl-CoAs of different chain lengths. CerS3 is the primary synthase involved in the synthesis of ULC-Cer, showing high selectivity for very- and ultra-long-chain fatty acyl-CoAs (C22 and longer)[3][4][5].
-
Cytochrome P450 4F22 (CYP4F22): This enzyme is a fatty acid ω-hydroxylase. It catalyzes the hydroxylation of the terminal carbon of ultra-long-chain fatty acids, a critical step in the formation of ω-hydroxyceramides, which are essential for the skin's barrier function[6][7][8].
The currently understood pathway for the synthesis of ω-hydroxy this compound is that a C28 fatty acyl-CoA is elongated to a C30 fatty acyl-CoA by ELOVL4. This C30 fatty acyl-CoA is then ω-hydroxylated by CYP4F22. Finally, the ω-hydroxy C30 fatty acyl-CoA is used by CerS3 to acylate a sphingoid base (e.g., sphingosine (B13886) or sphinganine) to form the ω-hydroxy this compound.
Quantitative Data
While specific kinetic parameters for human enzymes with C30 substrates are not extensively documented, the available data on substrate specificity and activity provide valuable insights.
Table 1: Enzyme Substrate Specificity and Activity
| Enzyme | Substrate(s) | Product(s) | Key Quantitative Insights | Reference(s) |
| ELOVL4 | C26:0-CoA, C28:0-CoA, Malonyl-CoA | C28:0-CoA, C30:0-CoA | Efficiently elongates fatty acyl-CoAs of C26 and greater. | [3][9][10] |
| CerS3 | C26:0-CoA and other ULC-CoAs, Sphinganine | C26-dihydroceramide and other ULC-dihydroceramides | Exhibits high selectivity for very- and ultra-long-chain fatty acyl-CoAs (>C22). Activity is stimulated by Acyl-CoA Binding Protein (ACBP). | [4][11][12] |
| CYP4F22 | Ultra-long-chain fatty acids (C28-C36) | ω-hydroxy ultra-long-chain fatty acids | Catalyzes the terminal (ω) hydroxylation of ULC-FAs prior to their incorporation into ceramides. | [6][7][8] |
Table 2: this compound Abundance in Mammalian Tissues
| Tissue | Species | Ceramide Species | Concentration/Abundance | Reference(s) |
| Stratum Corneum | Human | Ceramides with C30 acyl chains | Present as a significant component of the total ceramide pool, particularly in ω-hydroxyceramide classes. | [13][14] |
| Brain | Mouse | Ceramides with C30 acyl chains | Detected in lower abundance compared to more common C16, C18, and C24 species. | [1][15][16] |
Experimental Protocols
In Vitro Fatty Acid Elongation Assay
This protocol is adapted from general methods for measuring microsomal fatty acid elongation.
Objective: To measure the elongation of a C28:0-CoA to C30:0-CoA by ELOVL4 in a microsomal preparation.
Materials:
-
Microsomal fraction isolated from cells overexpressing ELOVL4.
-
C28:0-CoA substrate.
-
[2-14C]Malonyl-CoA (radiolabeled).
-
NADPH.
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Saponification solution (e.g., 10% KOH in 90% ethanol).
-
Acidification solution (e.g., concentrated HCl).
-
Organic solvent for extraction (e.g., hexane).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL reaction, combine:
-
50 µL of 2x reaction buffer.
-
10 µL of NADPH solution (final concentration 1 mM).
-
10 µL of microsomal protein (e.g., 50 µg).
-
10 µL of C28:0-CoA (final concentration 20 µM).
-
10 µL of [2-14C]Malonyl-CoA (final concentration 50 µM, with appropriate specific activity).
-
-
Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for 20-30 minutes.
-
Stop the reaction by adding 1 mL of saponification solution.
-
Incubate at 70°C for 1 hour to saponify the fatty acids.
-
Cool the tubes to room temperature and acidify the mixture by adding 200 µL of concentrated HCl.
-
Extract the fatty acids by adding 2 mL of hexane (B92381), vortexing vigorously, and centrifuging to separate the phases.
-
Transfer the upper hexane phase to a new tube and repeat the extraction of the aqueous phase with another 2 mL of hexane.
-
Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
Resuspend the dried fatty acids in a small volume of a suitable solvent and add to a scintillation vial with scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Express the results as nmol of malonyl-CoA incorporated per mg of microsomal protein per minute.
In Vitro ω-Hydroxylation Assay
This protocol is a representative method for measuring the activity of CYP4F22.
Objective: To measure the ω-hydroxylation of a C30 fatty acid by CYP4F22.
Materials:
-
Recombinant human CYP4F22 and cytochrome P450 reductase co-expressed in a system like baculovirus-infected insect cells.
-
C30:0 fatty acid substrate.
-
NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Organic solvent for extraction (e.g., ethyl acetate).
-
LC-MS/MS system for product analysis.
Procedure:
-
Prepare the reaction mixture in a glass tube. For a 200 µL reaction, combine:
-
100 µL of 2x reaction buffer.
-
20 µL of the NADPH generating system.
-
10 µL of C30:0 fatty acid substrate (e.g., in ethanol, final concentration 10-50 µM).
-
Microsomes containing recombinant CYP4F22 and reductase (e.g., 10-20 pmol of CYP4F22).
-
Make up to 200 µL with water.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH generating system.
-
Incubate at 37°C for 30-60 minutes with shaking.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Add an internal standard (e.g., a deuterated ω-hydroxy fatty acid).
-
Extract the lipids by adding 1 mL of ethyl acetate, vortexing, and centrifuging.
-
Transfer the organic phase to a new tube and evaporate to dryness.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Analyze the formation of ω-hydroxy C30:0 fatty acid by LC-MS/MS.
Quantification of C30-Ceramides from Skin by LC-MS/MS
Objective: To extract and quantify C30-ceramides from a skin sample.
Materials:
-
Skin biopsy or stratum corneum sample.
-
Homogenizer.
-
Lipid extraction solvent (e.g., chloroform:methanol, 2:1 v/v).
-
Internal standards (e.g., C17:0-ceramide and a deuterated this compound if available).
-
LC-MS/MS system with a C18 column.
Procedure:
-
Sample Preparation:
-
Weigh the tissue sample.
-
Add the internal standards.
-
Homogenize the sample in the extraction solvent.
-
-
Lipid Extraction:
-
Perform a Bligh-Dyer or Folch extraction by adding chloroform, methanol, and water in a ratio that forms a biphasic system.
-
Vortex and centrifuge to separate the layers.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol:isopropanol, 1:1 v/v).
-
Inject the sample onto a C18 column.
-
Use a gradient elution with mobile phases such as water with formic acid and ammonium (B1175870) formate (B1220265) (Mobile Phase A) and acetonitrile/isopropanol with the same additives (Mobile Phase B).
-
Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for C30-ceramides and the internal standards.
-
-
Quantification:
-
Generate a standard curve using synthetic this compound standards.
-
Calculate the concentration of C30-ceramides in the sample based on the peak area ratio to the internal standard and the standard curve.
-
Visualization of Workflows and Pathways
This compound Synthesis Pathway
Experimental Workflow for this compound Analysis
Conclusion
The synthesis of C30-ceramides is a specialized pathway involving the coordinated action of ELOVL4, CYP4F22, and CerS3. These ultra-long-chain ceramides are of significant interest due to their essential role in skin barrier function and their potential involvement in various pathological conditions. The methodologies and data presented in this guide provide a foundation for researchers to further investigate the regulation of this pathway and the biological roles of C30-ceramides, with the ultimate goal of developing new therapeutic strategies for related disorders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Incomplete Elongation of Ultra-long-chain Polyunsaturated Acyl-CoAs by the Fatty Acid Elongase ELOVL4 in Spinocerebellar Ataxia Type 34 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EC 2.3.1.298 [iubmb.qmul.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Cooperative Synthesis of Ultra Long-Chain Fatty Acid and Ceramide during Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive quantification of ceramide species in human stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative study of stratum corneum ceramides contents in patients with sensitive skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Nano-LC-MS/MS for the quantitation of ceramides in mice cerebrospinal fluid using minimal sample volume - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of C30-Ceramides in Fortifying the Skin's Permeability Barrier: A Technical Guide
For Immediate Release
[City, State] – [Date] – An in-depth technical guide released today elucidates the critical function of C30-ceramides and other very long-chain ceramides (B1148491) (VLC-CERs) in maintaining the structural integrity and barrier function of the human skin. This document, intended for researchers, scientists, and professionals in drug development, synthesizes current research on the biosynthesis, structural importance, and signaling pathways of these essential lipids.
The skin's outermost layer, the stratum corneum (SC), serves as the primary defense against environmental stressors and prevents excessive water loss. The efficacy of this barrier is largely attributed to a highly organized lipid matrix, of which ceramides are a major component, constituting approximately 50% by weight. Among the diverse classes of ceramides, those with very long acyl chains (C28-C36), including C30-ceramides, are indispensable for the formation of the impermeable lipid lamellae that are characteristic of a healthy skin barrier.
Quantitative Impact of Very Long-Chain Ceramides on Skin Barrier Function
Quantitative analyses have demonstrated a direct correlation between the abundance of VLC-CERs and the robustness of the skin barrier. A key indicator of barrier function is Transepidermal Water Loss (TEWL), with lower values signifying a more effective barrier. Studies in murine models have provided stark evidence of the importance of these lipids.
| Condition | C28:0 Ceramide Level (Relative Abundance) | C30:0 Ceramide Level (Relative Abundance) | Transepidermal Water Loss (TEWL) | Reference |
| Wild-type Mice | Normal | Normal | ~12% body water loss in 210 min | [1] |
| ELOVL4 Deficient Mice | Substantially Reduced | Absent/Barely Detectable | Rapid water loss (~12% in 210 min) | [1][2] |
Table 1: Impact of ELOVL4 Deficiency on Very Long-Chain Ceramide Levels and Skin Barrier Function in Neonatal Mice. ELOVL4 is a fatty acid elongase crucial for the synthesis of VLC-CERs. Its absence leads to a dramatic decrease in C28 and a near-complete loss of C30 ceramides, resulting in a severely compromised skin barrier and neonatal lethality due to dehydration.[1][2]
Biosynthesis of C30-Ceramides: A Coordinated Enzymatic Cascade
The synthesis of C30-ceramides is a specialized process occurring in the endoplasmic reticulum of keratinocytes, involving a series of enzymatic reactions. Two key enzymes, Ceramide Synthase 3 (CERS3) and Fatty Acid Elongase 4 (ELOVL4), play a pivotal role in this pathway. CERS3 exhibits high selectivity for very-long-chain fatty acyl-CoAs (greater than C22), catalyzing their attachment to a sphingoid base to form a ceramide.[3][4] ELOVL4 is responsible for elongating fatty acid precursors beyond C26, providing the necessary substrates for CERS3 to produce VLC-CERs, including C30-ceramides.[2][5]
The expression of both ELOVL4 and CERS3 is upregulated during keratinocyte differentiation, ensuring that the production of VLC-CERs coincides with the formation of the stratum corneum.[6] This process is, in part, regulated by peroxisome proliferator-activated receptors (PPARs), particularly PPARβ/δ, which act as transcription factors to enhance the expression of genes involved in ceramide synthesis.[7][8][9]
References
- 1. Depletion of ceramides with very long chain fatty acids causes defective skin permeability barrier function, and neonatal lethality in ELOVL4 deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Evaluation of intercellular lipid lamellae in the stratum corneum by polarized microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Keratinocytes rapidly readjust ceramide-sphingomyelin homeostasis and contain a phosphatidylcholine-sphingomyelin transacylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceramide stimulates ABCA12 expression via peroxisome proliferator-activated receptor {delta} in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Keratinocyte differentiation and upregulation of ceramide synthesis induced by an oat lipid extract via the activation of PPAR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Pivotal Role of C30-Ceramide in Epidermal Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epidermal permeability barrier, essential for terrestrial life, is critically dependent on the intricate composition of lipids in the stratum corneum. Among these, ultra-long-chain ceramides (B1148491) (ULCCs), particularly those with a C30 acyl chain (C30-ceramides), play a fundamental structural and signaling role in the terminal differentiation of keratinocytes. This technical guide provides an in-depth exploration of the synthesis, regulation, and function of C30-ceramides in epidermal differentiation. We detail the enzymatic machinery responsible for their production, the transcriptional control mechanisms, and the profound impact of their absence on skin barrier integrity. Furthermore, this guide presents key quantitative data, detailed experimental protocols for relevant assays, and visual representations of the core signaling pathways to facilitate a comprehensive understanding for researchers and professionals in dermatology and drug development.
Introduction: The Significance of Ultra-Long-Chain Ceramides
The epidermis is a constantly renewing stratified epithelium that undergoes a complex and highly regulated process of terminal differentiation. This process culminates in the formation of the stratum corneum, a resilient barrier composed of anucleated corneocytes embedded in a lipid-enriched extracellular matrix. Ceramides are the predominant lipid class in this matrix, accounting for approximately 50% of its weight and are crucial for its structural organization and barrier function.[1]
C30-ceramides belong to the class of ultra-long-chain ceramides (ULCCs), characterized by fatty acid chains of 26 carbons or more. These lipids are indispensable for the formation of a competent epidermal barrier. Their extended length allows them to span the lipid bilayers, contributing to the formation of a highly ordered and impermeable lamellar structure.[2][3] Beyond their structural importance, emerging evidence indicates that C30-ceramides and their synthesis pathways are integral to the signaling cascades that govern keratinocyte differentiation.
Deficiencies in C30-ceramide synthesis are linked to severe skin barrier defects, such as autosomal recessive congenital ichthyosis, highlighting their critical role in skin health.[4] Understanding the molecular mechanisms underlying the synthesis and function of C30-ceramides is therefore paramount for the development of novel therapeutic strategies for a range of dermatological disorders characterized by impaired barrier function.
The Synthesis of this compound: A Coordinated Enzymatic Effort
The production of C30-ceramides in the epidermis is a specialized process that relies on the coordinated action of two key enzymes: Fatty Acid Elongase 4 (ELOVL4) and Ceramide Synthase 3 (CERS3).
-
ELOVL4: The Provider of Ultra-Long-Chain Fatty Acids ELOVL4 is a crucial enzyme in the fatty acid elongation cycle, responsible for the synthesis of ultra-long-chain fatty acids (ULCFAs), including the C30 fatty acid precursor required for this compound synthesis. The expression of ELOVL4 is upregulated during keratinocyte differentiation, ensuring a sufficient supply of ULCFAs for ceramide production.
-
CERS3: The Master Synthesizer of Ultra-Long-Chain Ceramides CERS3 is a member of the ceramide synthase family and exhibits a high degree of specificity for ultra-long-chain fatty acyl-CoAs.[2] It catalyzes the N-acylation of a sphingoid base with the C30 fatty acyl-CoA produced by ELOVL4, yielding this compound. Similar to ELOVL4, the expression of CERS3 is also significantly increased during the differentiation of keratinocytes.[5] This coordinated upregulation of both enzymes ensures the efficient synthesis of C30-ceramides at the appropriate stage of epidermal differentiation.
The critical role of CERS3 is underscored by the severe phenotype observed in its absence. CERS3 knockout mice exhibit a complete loss of ceramides with acyl chains of C26 or longer, leading to a lethal disruption of the skin barrier and death shortly after birth due to excessive transepidermal water loss.[2][3][6]
Transcriptional Regulation: The Role of PPARβ/δ
The coordinated expression of CERS3 and ELOVL4 during keratinocyte differentiation is, in part, regulated by the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ), a nuclear hormone receptor that functions as a transcription factor.
Activation of PPARβ/δ has been shown to stimulate keratinocyte differentiation and lipid accumulation.[7] Mechanistic studies have demonstrated that treatment of keratinocytes with PPARβ/δ agonists leads to a significant upregulation of both CERS3 and ELOVL4 mRNA levels.[5] This indicates that PPARβ/δ is a key upstream regulator of the this compound synthesis pathway, linking lipid metabolism with the genetic program of epidermal differentiation.
This compound and its Impact on Epidermal Differentiation Markers
The absence of C30-ceramides has a profound impact on the expression and processing of key protein markers of epidermal differentiation. In CERS3-deficient skin, hallmarks of impaired differentiation are observed, including:
-
Deficient Cornification: An abnormal formation of the cornified envelope.[2][3]
-
Impaired Profilaggrin Processing: A defect in the processing of profilaggrin to filaggrin, a protein essential for the aggregation of keratin (B1170402) filaments and the hydration of the stratum corneum.[6]
Furthermore, the application of exogenous ceramides to keratinocyte cultures has been shown to modulate the expression of differentiation markers. Treatment with certain ceramides can increase the production of loricrin (a late differentiation marker) and involucrin (B1238512) (an early differentiation marker), suggesting a direct role for these lipids in signaling the differentiation cascade.[8][9]
Data Presentation
Table 1: Effect of CERS3 Knockout on Epidermal Ceramide Profile in Mice
| Ceramide Species | Wild-Type (+/+) | Heterozygous (+/d) | Homozygous Knockout (d/d) |
| Free Ceramides (FA ≥ C28) | Present | Reduced | Absent |
| Esterified Ceramides (EOS) | Present | Reduced | Absent |
| Protein-Bound Ceramides (POS) | Present | Reduced | Absent |
| Free Ceramides (C24) | Present | Present | Significantly Reduced |
| (Data synthesized from Jennemann et al., 2012)[6] |
Table 2: Effect of PPARβ/δ Agonist on CERS3 and ELOVL4 mRNA Expression in Keratinocytes
| Treatment | Target Gene | Fold Change in mRNA Expression (vs. DMSO) |
| PPARβ/δ Agonist (L-165,041, 10 µM) | ELOVL4 | ~3.5-fold |
| CERS3 | ~2.5-fold | |
| PPARγ Agonist (Troglitazone, 7.5 µM) | ELOVL4 | ~2.0-fold |
| CERS3 | ~2.0-fold | |
| (Data is an approximation based on graphical representation from Mizutani et al., 2013)[5] |
Table 3: Phenotypic Consequences of CERS3 Deficiency in Neonatal Mice
| Phenotype | Observation in CERS3 Knockout Mice |
| Survival | Lethal, death shortly after birth |
| Transepidermal Water Loss (TEWL) | Significantly increased |
| Epidermal Barrier Function | Defective (assessed by dye penetration assay) |
| Histology | Hyperkeratosis, deficient cornification |
| Profilaggrin Processing | Impaired |
| Susceptibility to Infection | Increased (e.g., Candida albicans) |
| (Data synthesized from Jennemann et al., 2012)[2][3][6] |
Experimental Protocols
In Vitro Keratinocyte Differentiation
This protocol describes a common method for inducing keratinocyte differentiation in vitro using calcium.
Materials:
-
Primary human keratinocytes or a suitable cell line (e.g., HaCaT)
-
Keratinocyte growth medium (KGM) with low calcium (e.g., 0.07 mM)
-
Keratinocyte differentiation medium (KDM) with high calcium (e.g., 1.2 mM)
-
Cell culture plates
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Culture keratinocytes in KGM in cell culture plates until they reach approximately 80-90% confluency.
-
To induce differentiation, aspirate the KGM and wash the cells once with PBS.
-
Add KDM to the cells.
-
Culture the cells for the desired period (e.g., 24, 48, 72 hours), replacing the KDM every 48 hours.
-
Cells can be harvested at different time points for analysis of differentiation markers by qPCR, Western blot, or immunofluorescence.[10][11]
Lipid Extraction and Analysis of Ceramides by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of ceramides from cultured cells or tissue.
Materials:
-
Cell or tissue homogenate
-
Chloroform
-
Methanol
-
Internal standards for ceramides
-
LC-MS/MS system
Procedure:
-
Lipid Extraction:
-
Homogenize the cell or tissue sample.
-
Perform a liquid-liquid extraction using a chloroform/methanol solvent system. A common method is the Bligh and Dyer method.
-
Add internal standards to the sample prior to extraction for quantification.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for injection into the LC-MS/MS system.
-
Separate the different ceramide species using a suitable liquid chromatography column (e.g., C18 reversed-phase).
-
Detect and quantify the ceramides using a mass spectrometer in multiple reaction monitoring (MRM) mode or by high-resolution mass spectrometry.[1][12]
-
Ceramide Synthase (CERS) Activity Assay
This protocol describes a common method to measure CERS activity in cell lysates.
Materials:
-
Cell lysate
-
Assay buffer (e.g., 20 mM HEPES-KOH, pH 7.4, 25 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.1% fatty acid-free BSA)
-
Fatty acyl-CoA substrate (e.g., C30:0-CoA)
-
Sphingoid base substrate (e.g., sphinganine)
-
Internal standard (e.g., a ceramide with a unique mass)
-
Solvents for lipid extraction (chloroform, methanol)
-
LC-MS/MS system
Procedure:
-
Prepare cell lysates in the assay buffer.
-
Initiate the reaction by adding the fatty acyl-CoA and sphingoid base substrates to the cell lysate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Add the internal standard.
-
Analyze the newly synthesized ceramides by LC-MS/MS.
-
Calculate the CERS activity based on the amount of product formed per unit of protein per unit of time.
Visualization of Key Pathways and Workflows
Diagram 1: this compound Synthesis Pathway
Caption: The synthesis of this compound from fatty acid and sphingoid base precursors.
Diagram 2: Transcriptional Regulation of this compound Synthesis
Caption: PPARβ/δ activation upregulates CERS3 and ELOVL4 gene expression.
Diagram 3: Experimental Workflow for CERS3 Knockdown Analysis
Caption: Workflow for analyzing the effects of CERS3 knockdown in keratinocytes.
Conclusion and Future Directions
C30-ceramides are unequivocally essential for the formation of a functional epidermal barrier and play a significant role in orchestrating the complex process of keratinocyte differentiation. The synthesis of these ultra-long-chain lipids is tightly regulated, with the coordinated expression of CERS3 and ELOVL4 under the control of transcription factors such as PPARβ/δ.
The profound skin barrier defects observed in the absence of C30-ceramides underscore their importance and highlight the this compound synthesis pathway as a promising target for therapeutic intervention in skin disorders characterized by impaired barrier function. Future research should focus on further elucidating the downstream signaling pathways initiated by C30-ceramides and their metabolites, as well as exploring the potential of modulating CERS3 and ELOVL4 activity for the treatment of dermatological diseases. The development of small molecule activators of this pathway could offer novel therapeutic avenues for conditions such as atopic dermatitis, psoriasis, and various forms of ichthyosis.
References
- 1. Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of ceramide synthase 3 causes lethal skin barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Peroxisome proliferator-activated receptor (PPAR)-beta/delta stimulates differentiation and lipid accumulation in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of ceramide metabolites in differentiating epidermal keratinocytes treated with calcium or vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of ceramide metabolites in differentiating epidermal keratinocytes treated with calcium or vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Profiling and characterizing skin ceramides using reversed-phase liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Identification of C30-Ceramide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491), a class of sphingolipids, are integral components of cellular membranes and play critical roles in a variety of cellular processes, including the regulation of cell growth, differentiation, and apoptosis.[1][2] Among the diverse species of ceramides, C30-ceramide, an ultra-long-chain ceramide (ULC-Cer), has emerged as a key molecule in the formation and maintenance of the skin's permeability barrier. This technical guide provides an in-depth overview of the discovery, identification, and core functions of this compound, with a focus on its biosynthesis, analytical quantification, and established biological roles.
Data Presentation: Quantitative Analysis of Ceramide Levels
The quantification of specific ceramide species is crucial for understanding their physiological and pathological roles. Alterations in ceramide profiles, particularly in the stratum corneum, are associated with various skin conditions characterized by impaired barrier function, such as atopic dermatitis.
Table 1: Ceramide Composition in Healthy vs. Atopic Dermatitis (AD) Stratum Corneum
| Ceramide Species Category | Healthy Control (Relative Abundance %) | Atopic Dermatitis (Non-lesional) (Relative Abundance %) | Key Findings | Reference |
| Total Ceramides | Not significantly different | Not significantly different | Overall ceramide quantity may not differ, but composition is altered. | [3] |
| EO Ceramides (Long-chain) | Higher | Lower (p = 0.024) | A decrease in long-chain ceramides is a hallmark of AD. | [3] |
| C34 Ceramides (Short-chain) | Lower | Higher (p = 0.025) | An increase in shorter-chain ceramides is observed in AD. | [3] |
Table 2: General Ceramide Levels in Human Stratum Corneum
| Ceramide Class | Relative Abundance (%) in Healthy Human Stratum Corneum |
| Phytosphingosine-type | 34.7 |
| 6-hydroxy sphingosine-type | 45.4 |
| Sphingosine-type | ~10 |
Note: Specific quantitative values for this compound are often grouped with other ultra-long-chain ceramides in literature. The data presented reflects broader categories that include this compound.
Experimental Protocols
Accurate identification and quantification of this compound necessitate robust experimental protocols. The following sections detail the methodologies for lipid extraction and analysis.
Protocol 1: Total Lipid Extraction using the Bligh and Dyer Method
This method is a standard procedure for the extraction of total lipids from biological samples.
Materials:
-
Chloroform (B151607) (CHCl3)
-
Methanol (B129727) (MeOH)
-
Deionized water (dH2O)
-
Phosphate-buffered saline (PBS)
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes
-
Pasteur pipettes
Procedure for Cell Cultures:
-
Wash cultured cells with cold PBS.
-
Add a 2:0.8 solution of Methanol:H2O and scrape the cells into the buffer.
-
Transfer the cell suspension to a glass tube.
-
Add 1 volume of Chloroform. Vortex for 30 seconds and allow the phases to separate. Centrifugation at low speed can aid separation.
-
Collect the lower organic phase.
-
To the remaining upper phase, add another volume of Chloroform and re-extract.
-
Combine the lower organic phases.
-
Wash the combined organic phase by adding 3 volumes of the Methanol:H2O solution, vortexing, and allowing phases to separate.
-
Collect the lower chloroform phase, which contains the lipids.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried lipid extract under vacuum until analysis.
Procedure for Tissue Samples:
-
Homogenize the tissue sample in a mixture of chloroform and methanol (typically 1:2 v/v).
-
Add chloroform and water to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water), creating a two-phase system.
-
Vortex the mixture thoroughly.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a Pasteur pipette.
-
The extracted lipids can then be dried down for further analysis.
Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of individual ceramide species.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
Materials:
-
C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40 v/v) with 0.1% formic acid
-
Ceramide standards (including a this compound standard and an appropriate internal standard, e.g., a deuterated ceramide)
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent, typically the initial mobile phase composition.
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Elute the ceramides using a gradient of Mobile Phase A and B. A typical gradient might start with a higher percentage of A and gradually increase the percentage of B to elute the more hydrophobic, longer-chain ceramides like this compound.
-
The flow rate is typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionize the eluted ceramides using positive ion mode ESI.
-
Perform Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound and the internal standard. For ceramides, a common product ion at m/z 264 is often monitored, which results from the loss of the fatty acyl chain.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the this compound standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The biosynthesis of this compound is a well-defined pathway crucial for the formation of the epidermal barrier.
Caption: De novo synthesis pathway of this compound in the endoplasmic reticulum.
The expression of the key enzymes in this compound synthesis, ELOVL4 and CERS3, is regulated by transcription factors, particularly during keratinocyte differentiation.
Caption: Transcriptional regulation of ELOVL4 and CERS3 during keratinocyte differentiation.
While a specific signaling pathway initiated by this compound is not well-defined, ceramides, in general, are known to play a role in apoptosis.
Caption: Generalized ceramide-mediated apoptosis pathway.
The experimental workflow for the analysis of this compound from skin samples typically involves several key steps.
Caption: Experimental workflow for this compound analysis from skin samples.
Conclusion
This compound is a vital ultra-long-chain lipid, indispensable for the structural integrity and barrier function of the epidermis. Its biosynthesis is tightly regulated, particularly during keratinocyte differentiation, by the concerted action of ELOVL4 and CERS3. While robust methods for the identification and quantification of this compound are well-established, particularly utilizing LC-MS/MS, its role as a direct signaling molecule in pathways such as apoptosis is less clear and appears to be encompassed by the general activities of the broader ceramide class. Further research is warranted to elucidate any unique signaling functions of this compound that are distinct from its structural role and the recognized pro-apoptotic functions of other ceramide species. This guide provides a foundational understanding for researchers and professionals in drug development aiming to explore the multifaceted roles of this compound in skin health and disease.
References
- 1. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide signaling in mammalian epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stratum Corneum Lipids in Non-Lesional Atopic and Healthy Skin following Moisturizer Application: A Randomized Clinical Experiment - PMC [pmc.ncbi.nlm.nih.gov]
C30-Ceramide and Associated Genetic Disorders: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Very long-chain ceramides (B1148491) (VLC-ceramides), particularly those with acyl chains of 30 carbons (C30), are critical lipid molecules essential for the proper function of several tissues, including the retina, brain, and skin. The biosynthesis of these specialized lipids is critically dependent on the fatty acid elongase ELOVL4. Genetic mutations in the ELOVL4 gene disrupt the production of C30 and other VLC-fatty acid precursors, leading to a deficiency in VLC-ceramides. This deficiency is the underlying cause of a spectrum of severe, tissue-specific genetic disorders, including Stargardt-like macular dystrophy (STGD3), spinocerebellar ataxia 34 (SCA34), and certain neuro-ichthyotic syndromes. This guide provides an in-depth overview of C30-ceramide biosynthesis, its role in cellular function, the pathophysiology of associated genetic disorders, and the experimental methodologies used to investigate these conditions.
Introduction to this compound
Ceramides are a class of sphingolipids composed of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond. They are not only structural components of cellular membranes but also potent bioactive molecules involved in signaling pathways that regulate apoptosis, cell growth, and senescence.[1][2][3] The length of the fatty acid chain is a key determinant of a ceramide's biological function.
This compound belongs to the family of very long-chain (VLC) ceramides, characterized by fatty acid chains of 26 carbons or more. These lipids are particularly enriched in specific tissues where they perform specialized functions. For instance, in the skin, VLC-ceramides (specifically ω-O-acylceramides) are indispensable for forming the epidermal permeability barrier that prevents water loss.[4] In the retina and brain, they are crucial for neuronal survival and function.[5] The biosynthesis of C30-ceramides is a multi-step process localized to the endoplasmic reticulum (ER).
Biosynthesis of this compound
The production of this compound begins with the synthesis of its very long-chain fatty acid (VLC-FA) precursor, a process catalyzed by the ELOVL family of enzymes.
-
VLC-FA Elongation: The enzyme ELOVL4 is uniquely responsible for the final elongation steps that produce saturated and polyunsaturated VLC-FAs with chain lengths of C28 and greater.[5] It sequentially adds two-carbon units to a growing fatty acyl-CoA chain.
-
Ceramide Synthesis: The newly synthesized C30 fatty acyl-CoA is then attached to a sphingoid base (like sphingosine) by a Ceramide Synthase (CERS) enzyme. CERS3, in particular, is known to produce VLC-ceramides and is often co-expressed with ELOVL4 in tissues requiring these lipids.[6]
-
Desaturation: The resulting dihydroceramide (B1258172) is then converted to ceramide by dihydroceramide desaturase.[7]
This pathway highlights ELOVL4 as the rate-limiting and critical enzyme for the production of the C30 acyl chain necessary for this compound synthesis.
Caption: Simplified workflow of this compound synthesis.
Genetic Disorders Associated with ELOVL4 Mutations
Mutations in the ELOVL4 gene are linked to a group of autosomal dominant diseases, each with distinct, tissue-specific pathologies. The common thread among them is the disruption of VLC-FA and, consequently, this compound synthesis.[5][8]
| Disorder | Gene | Inheritance | Primary Tissues Affected | Pathophysiology Summary |
| Stargardt-like Macular Dystrophy (STGD3) | ELOVL4 | Autosomal Dominant | Retina (Photoreceptors) | Truncated ELOVL4 protein aggregates in the ER, causing ER stress and photoreceptor apoptosis. Leads to a loss of VLC-PUFAs and progressive vision loss.[9][10] |
| Spinocerebellar Ataxia 34 (SCA34) | ELOVL4 | Autosomal Dominant | Brain (Cerebellum) | Mutant ELOVL4 leads to neuronal dysfunction and death, likely due to a deficiency in VLC-SFAs essential for synaptic signaling.[5][8] |
| Neuro-ichthyotic Syndromes | ELOVL4 | Autosomal Recessive / Dominant | Skin, Brain | Loss of functional ELOVL4 depletes skin of ultra long-chain ω-O-acylceramides, leading to a defective epidermal barrier, severe water loss, seizures, and neonatal lethality in severe cases.[4][8] |
Stargardt-like Macular Dystrophy (STGD3)
STGD3 is a juvenile-onset macular degeneration characterized by the progressive loss of central vision.[11] The most common mutations in ELOVL4 for STGD3 are premature stop codons that result in a truncated protein. This mutant protein not only loses its enzymatic function but also exerts a dominant-negative effect on the wild-type protein, forming aggregates in the ER that trigger the unfolded protein response and ultimately lead to photoreceptor cell death.[9][10] The resulting deficiency of VLC-FAs and their ceramide derivatives disrupts photoreceptor membrane integrity and function.[12] Pathological accumulation of other ceramide species (e.g., C16, C18) has also been observed in mouse models, contributing to RPE atrophy by destabilizing gap junctions.[13][14]
Spinocerebellar Ataxia 34 (SCA34)
SCA34 is a neurodegenerative disorder caused by different mutations in ELOVL4. The clinical presentation includes progressive ataxia, resulting from the degeneration of cerebellar neurons. The underlying mechanism is believed to be a deficiency in the specific VLC-saturated fatty acids (VLC-SFAs) that ELOVL4 produces in the brain.[5] These VLC-SFAs are critical components of neuronal membranes and are involved in synaptic vesicle function and neurotransmitter release.[12]
Skin Barrier Diseases
In the skin, ELOVL4 is essential for producing the ultra long-chain fatty acids (≥C28) required for the synthesis of ω-O-acylceramides. These specialized ceramides are the key lipids that form the covalent lipid envelope of the stratum corneum, creating a waterproof barrier.[4] Mutations that abolish ELOVL4 function lead to a catastrophic failure of this barrier. Mouse models lacking functional Elovl4 die shortly after birth from dehydration.[4] Analysis of the epidermis in these models reveals a stark depletion of the required VLC-FAs and ω-O-acylceramides, as detailed in the table below.
| Lipid Fraction (Epidermis) | Fatty Acid Chain Length | Change in Elovl4 Knockout vs. Wild-Type | Reference |
| Ceramide/Glucosylceramide | Non-hydroxy FA (>C30) | Not Detectable | [4] |
| α-hydroxy FA (≥C28) | Significantly Diminished | [4] | |
| ω-hydroxy FA (>C30) | Significantly Diminished | [4] | |
| Free Fatty Acids (FFA) | Non-hydroxy FFA (>C28) | Not Detectable | [4] |
| 2-hydroxy FFA (>C26) | Markedly Diminished | [4] | |
| ω-hydroxy FFA (>C28) | Markedly Diminished | [4] |
Role of Ceramide in Cellular Signaling
Beyond their structural roles, ceramides are pivotal second messengers in stress response pathways. An accumulation of certain ceramide species, often induced by stimuli like inflammatory cytokines or chemotherapeutic agents, can trigger programmed cell death (apoptosis).[2][15][16]
Ceramide can initiate apoptosis through several mechanisms:
-
Mitochondrial Pathway: Ceramide can accumulate in mitochondrial membranes, leading to the formation of channels or general permeabilization. This results in the release of cytochrome c, which activates the caspase cascade.[1][17]
-
Protein Phosphatase Activation: Ceramide activates protein phosphatases like PP1 and PP2A, which can dephosphorylate and inactivate pro-survival proteins such as Akt.[1]
-
Caspase-Independent Pathway: Ceramide can also induce apoptosis through caspase-independent mechanisms, such as the nuclear translocation of apoptosis-inducing factor (AIF).[17]
The specific outcome of ceramide signaling is highly dependent on its acyl chain length, subcellular location, and the metabolic context of the cell.
Caption: Key pathways in ceramide-induced apoptosis.
Experimental Protocols and Methodologies
Investigating the role of C30-ceramides requires specialized techniques for lipid analysis and molecular biology.
Quantification of this compound by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific ceramide species from complex biological samples.[18][19]
Protocol Outline:
-
Lipid Extraction:
-
Homogenize tissue or cell samples.
-
Perform a biphasic lipid extraction using the Bligh and Dyer method (chloroform:methanol:water).[19]
-
Collect the lower organic phase containing the lipids.
-
For plasma samples, an additional purification step using silica (B1680970) gel column chromatography may be required to isolate sphingolipids.[18]
-
-
Internal Standards:
-
Spike the sample with known quantities of non-physiological odd-chain ceramide standards (e.g., C17-ceramide, C25-ceramide) for accurate quantification.[18]
-
-
Chromatographic Separation:
-
Inject the extracted lipid sample into a High-Performance Liquid Chromatography (HPLC) system.
-
Separate lipid species using a reverse-phase C8 or C18 column with a gradient of organic solvents.[19]
-
-
Mass Spectrometry Analysis:
-
Ionize the separated lipids using Electrospray Ionization (ESI).
-
Perform tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) or Precursor Ion Scanning mode. For ceramides, a characteristic fragment ion at m/z 264 is often monitored.[20]
-
Quantify this compound by comparing its peak area to that of the internal standard against a calibration curve.
-
Caption: Workflow for ceramide analysis by LC-MS/MS.
Cell-Based Assays for Biosynthesis
To study the synthesis of VLC-ceramides, researchers often use cell culture models.[6]
Protocol Outline:
-
Cell Culture: Culture a suitable cell line, such as HEK 293T cells, which do not endogenously produce significant levels of VLC-ceramides.
-
Transfection: Co-transfect the cells with expression plasmids encoding the enzymes of interest, for example, 3xFLAG-ELOVL4 and 3xFLAG-CERS3.
-
Metabolic Labeling: Incubate the transfected cells with a labeled precursor, such as [³H]sphingosine, for a defined period (e.g., 4 hours).
-
Lipid Extraction: Extract total lipids from the cells.
-
Analysis: Separate the labeled ceramides by chain length using reverse-phase Thin-Layer Chromatography (TLC) and visualize them by autoradiography. The appearance of bands corresponding to ≥C26 ceramides confirms the functional activity of the expressed enzymes.[6]
Therapeutic Strategies and Future Directions
The direct link between ELOVL4 dysfunction, this compound deficiency, and severe genetic disease presents clear opportunities for therapeutic intervention.
-
Dietary Supplementation: For some ELOVL4-related diseases, providing the missing VLC-FAs through dietary supplementation has shown partial rescue of phenotypes in rodent models.[21] This suggests a potential therapeutic avenue for patients.
-
Modulating Ceramide Metabolism: In diseases where ceramide accumulation is pathogenic (e.g., Stargardt disease), strategies to lower ceramide levels could be beneficial.[13] This could involve inhibiting enzymes in the de novo synthesis pathway or promoting ceramide degradation.[7][22]
-
Gene Therapy: For monogenic disorders like those caused by ELOVL4 mutations, gene replacement therapy remains a long-term goal, particularly for retinal and neurological conditions.
Future research should focus on further elucidating the specific downstream signaling effects of this compound deficiency versus the toxicity of mutant ELOVL4 protein aggregates. A deeper understanding of these mechanisms will be crucial for developing targeted and effective therapies for these devastating genetic disorders.
References
- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of ceramide in coordinating cellular responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramides as modulators of cellular and whole-body metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 6. Essential role of the cytochrome P450 CYP4F22 in the production of acylceramide, the key lipid for skin permeability barrier formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELOVL4 - Wikipedia [en.wikipedia.org]
- 9. ELOVL4 gene: MedlinePlus Genetics [medlineplus.gov]
- 10. medlineplus.gov [medlineplus.gov]
- 11. Defective Lipid Transport and Biosynthesis in Recessive and Dominant Stargardt Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Distinct mouse models of Stargardt disease display differences in pharmacological targeting of ceramides and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ceramide in apoptosis--does it really matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ELOVL4 mutations: Two sides of the same coin [asbmb.org]
- 22. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Relevance of C30-Ceramide in Neuronal Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules in the central nervous system, modulating processes from neuronal development and myelination to apoptosis and neurodegeneration. Among these, the ultra-long-chain ceramides, particularly C30-ceramide, are emerging as key players in maintaining the structural integrity and function of neuronal tissues. This technical guide provides a comprehensive overview of the physiological relevance of this compound, detailing its synthesis, function, and involvement in signaling pathways. We present quantitative data on ceramide levels in neuronal tissues, detailed experimental protocols for their study, and visual representations of key pathways to facilitate a deeper understanding for researchers and professionals in neuroscience and drug development.
Introduction: The Significance of Ultra-Long-Chain Ceramides in Neuronal Health
Sphingolipids are a major class of lipids in the brain, where they are not only structural components of cell membranes but also act as bioactive molecules in a variety of cellular processes.[1][2] Ceramides form the backbone of all complex sphingolipids and are increasingly recognized for their roles as intracellular messengers.[3] The N-acyl chain length of ceramides can vary significantly, and this structural diversity dictates their specific biological functions.[3][4] Ultra-long-chain ceramides (ULCCs), those with acyl chains of 28 carbons or more, including this compound, are particularly enriched in neuronal tissues. Their unique biophysical properties contribute to the formation of highly ordered and stable membrane domains, which are essential for the proper function of the myelin sheath and neuronal membranes.[1][4]
Dysregulation of ceramide metabolism has been implicated in a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[5][6] Understanding the specific roles of different ceramide species, such as this compound, is therefore crucial for elucidating disease mechanisms and identifying novel therapeutic targets.
Synthesis and Metabolism of this compound in Neuronal Tissues
Ceramides are synthesized through three major pathways: the de novo synthesis pathway, the hydrolysis of sphingomyelin (B164518) by sphingomyelinases, and the salvage pathway which recycles sphingosine (B13886).[7][8][9] The de novo synthesis pathway, occurring primarily in the endoplasmic reticulum, is the main source of this compound.
The acyl chain length of ceramides is determined by a family of six ceramide synthases (CerS), each with a specific substrate preference for fatty acyl-CoAs.[10][11] While CerS3 is responsible for the synthesis of very-long-chain ceramides in the skin and testes, its expression in the brain is negligible.[10] In neuronal tissues, Ceramide Synthase 2 (CerS2) is the primary enzyme responsible for the synthesis of very-long-chain ceramides, with a substrate preference for acyl-CoAs ranging from C20 to C26.[4][12] Although direct enzymatic assays specifically demonstrating C30-CoA utilization by CerS2 are not widely documented, its known promiscuity towards longer-chain acyl-CoAs makes it the most probable catalyst for this compound synthesis in the brain.
Diagram of this compound Synthesis
Physiological Functions of this compound in Neuronal Tissues
The exceptionally long acyl chain of this compound confers unique biophysical properties that are critical for several functions in the nervous system.
Myelin Sheath Integrity
The myelin sheath, a multi-layered membrane that insulates axons, is highly enriched in sphingolipids, including ULCCs. The long, saturated acyl chain of this compound allows for strong van der Waals interactions with neighboring lipids, leading to the formation of tightly packed, highly ordered membrane domains. This contributes to the stability and low permeability of the myelin sheath, which is essential for rapid saltatory conduction of nerve impulses.[13]
Regulation of Membrane Fluidity and Lipid Rafts
This compound influences the fluidity and organization of neuronal membranes. By promoting the formation of gel-phase domains, it can modulate the lateral organization of membrane proteins and lipids. This compound is a key component of lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.[14][15] The presence of this compound in these rafts can influence the activity of resident proteins, such as ion channels and receptors.
Neuronal Development and Differentiation
Ceramides, in general, play a dual role in neuronal development, promoting survival and differentiation at low concentrations, while inducing apoptosis at higher concentrations.[16][17][18] While specific studies on this compound are limited, the general pool of very-long-chain ceramides is known to be essential for axonal growth and dendritic branching.[17]
This compound in Neuronal Signaling and Apoptosis
Beyond its structural roles, this compound is implicated in neuronal signaling pathways, particularly those leading to apoptosis. Elevated levels of long-chain ceramides are associated with neuronal cell death in various neurodegenerative conditions.[2][5]
Induction of Apoptosis
Increased ceramide levels can trigger the intrinsic apoptotic pathway through several mechanisms:
-
Mitochondrial Dysfunction: Ceramide can directly interact with mitochondrial membranes, leading to the formation of pores, dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.[2][19]
-
Inhibition of Pro-Survival Pathways: Ceramide can activate protein phosphatases that dephosphorylate and inactivate pro-survival kinases such as Akt (Protein Kinase B).[2] The inhibition of the PI3K/Akt pathway is a key event in ceramide-induced neuronal apoptosis.
-
Activation of Caspase Cascade: The release of cytochrome c from mitochondria initiates the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell.[20]
-
Activation of Stress-Activated Protein Kinases (SAPKs): Ceramides can activate stress-related kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which contributes to apoptotic signaling.
Diagram of this compound-Mediated Apoptotic Signaling
Quantitative Data of Ceramides in Neuronal Tissues
The absolute concentration of different ceramide species can vary depending on the brain region, age, and physiological or pathological state. The following table summarizes representative data for very-long-chain ceramides in brain tissue.
| Ceramide Species | Brain Region | Condition | Concentration (ng/mg wet weight) | Reference |
| C22:0 | Ischemic Cortex (Mouse) | 1h tMCAO, 24h reperfusion | ~1.5 | [21] |
| C24:0 | Ischemic Cortex (Mouse) | 1h tMCAO, 24h reperfusion | ~2.0 | [21] |
| C24:1 | Ischemic Cortex (Mouse) | 1h tMCAO, 24h reperfusion | ~1.8 | [21] |
| C22:0 | Rat Brain | Normal | 1.2 ± 0.2 | [22] |
| C24:0 | Rat Brain | Normal | 2.5 ± 0.4 | [22] |
| C24:1 | Rat Brain | Normal | 2.1 ± 0.3 | [22] |
Note: Specific quantitative data for this compound is sparse in the literature. The values for C22 and C24 ceramides are provided as an indication of the levels of very-long-chain ceramides.
Experimental Protocols
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of individual ceramide species.
Workflow Diagram:
Detailed Methodology:
-
Tissue Homogenization:
-
Accurately weigh frozen brain tissue (~10-20 mg).
-
Homogenize in ice-cold phosphate-buffered saline (PBS) using a mechanical homogenizer.
-
-
Lipid Extraction (modified Bligh & Dyer method):
-
To the homogenate, add a mixture of chloroform (B151607):methanol (1:2, v/v).
-
Spike the sample with a known amount of an internal standard (e.g., C17:0-ceramide).
-
Vortex vigorously and incubate on ice for 15 minutes.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the phases and collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/isopropanol).
-
Inject the sample onto a reverse-phase C18 HPLC column.
-
Use a gradient elution with mobile phases typically consisting of water with formic acid and ammonium (B1175870) formate, and an organic solvent mixture (e.g., acetonitrile/isopropanol) with the same additives.
-
Perform mass spectrometric analysis using electrospray ionization in the positive ion mode (ESI+).
-
Utilize Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for C30:0-ceramide (d18:1/30:0) would be [M+H]+ at m/z 738.8. A characteristic product ion resulting from the loss of the fatty acyl chain is observed at m/z 264.3.
-
MRM Transition for C30:0-Ceramide: 738.8 -> 264.3
-
-
-
Quantification:
-
Construct a calibration curve using synthetic this compound standards.
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.
-
Primary Neuronal Culture and Induction of Apoptosis
Protocol for Primary Cortical Neuron Culture: [5][23][24]
-
Preparation of Culture Plates:
-
Coat culture plates or coverslips with poly-D-lysine (50 µg/mL) for at least 1 hour at 37°C.
-
Wash with sterile water and then coat with laminin (B1169045) (10 µg/mL) overnight at 4°C.
-
-
Neuron Isolation:
-
Dissect cortices from embryonic day 18 (E18) rat or mouse pups in ice-cold Hibernate-E medium.
-
Mince the tissue and incubate with papain (20 U/mL) for 20-30 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.
-
-
Cell Plating and Maintenance:
-
Count viable cells using trypan blue exclusion.
-
Plate neurons at a density of 1-2 x 10^5 cells/cm^2 on the prepared plates.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
Perform partial media changes every 3-4 days.
-
Induction of Apoptosis by C2-Ceramide: [20][25]
-
Culture primary neurons for 5-7 days in vitro.
-
Prepare a stock solution of cell-permeable C2-ceramide (N-acetyl-D-sphingosine) in DMSO.
-
Dilute the C2-ceramide stock solution in the neuronal culture medium to a final concentration of 25-50 µM.
-
Replace the existing medium with the ceramide-containing medium.
-
Incubate the neurons for 12-24 hours.
-
Assess apoptosis using methods such as TUNEL staining, caspase-3 activity assays, or Hoechst staining for nuclear morphology.
Conclusion and Future Directions
This compound and other ultra-long-chain ceramides are integral components of neuronal tissues, playing vital roles in maintaining membrane structure and modulating critical signaling pathways. Their involvement in myelination and the potential for dysregulation in neurodegenerative diseases highlight their importance as a subject of further research. Future studies should focus on elucidating the precise enzymatic machinery responsible for this compound synthesis in the brain, defining its unique signaling functions distinct from other very-long-chain ceramides, and accurately quantifying its levels in different brain regions in both health and disease. Such knowledge will be invaluable for the development of novel therapeutic strategies targeting ceramide metabolism for the treatment of neurological disorders.
References
- 1. Ceramide in the Regulation of Neuronal Development: Two Faces of a Lipid - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ceramide-induced neuronal apoptosis is associated with dephosphorylation of Akt, BAD, FKHR, GSK-3beta, and induction of the mitochondrial-dependent intrinsic caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 6. Unravelling neuronal and glial differences in ceramide composition, synthesis, and sensitivity to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide function in the brain: when a slight tilt is enough - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fundamental Neurochemistry Review: Sphingolipids and Ceramides in Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ceramide in cerebrovascular diseases [frontiersin.org]
- 10. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 13. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Ceramide promotes restructuring of model raft membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Distinct Roles for Ceramide and Glucosylceramide at Different Stages of Neuronal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of ceramide in neuronal cell death and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ceramide and mitochondria in ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ceramide induces neuronal apoptosis through the caspase-9/caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Use of C30-Ceramide in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and application of C30-Ceramide (N-triacontanoyl-sphingosine) for research purposes. Given the critical role of very-long-chain (VLC) ceramides (B1148491) in cellular processes and disease, the ability to synthesize and utilize these molecules is essential for advancing research in areas such as dermatology, oncology, and metabolic diseases.
Introduction
Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a variety of cellular processes, including apoptosis, cell cycle regulation, and inflammation.[1][2][3] They are composed of a sphingoid base, such as sphingosine, linked to a fatty acid via an amide bond. The length of the fatty acid chain is a key determinant of the ceramide's biological function.[4][5] Very-long-chain ceramides (VLC-Cers), containing acyl chains of 26 carbons or more, are integral components of the skin's permeability barrier and have distinct roles in regulating membrane biophysics and cell signaling.[4][6]
This compound, specifically, is an ultra-long-chain ceramide whose synthesis and study are hampered by its extremely low solubility.[7] These protocols offer a methodology for its chemical synthesis and subsequent application in cell-based assays through appropriate delivery systems.
Physicochemical and Identification Data for this compound
For researchers synthesizing or purchasing this compound, the following data provides key identifiers and properties for verification.
| Property | Value | Reference |
| CAS Number | 871540-97-5 | [5] |
| Chemical Name | N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]triacontanamide | [5] |
| Molecular Formula | C48H95NO3 | [5] |
| Molecular Weight | 734.27 g/mol | [5] |
| InChIKey | YTMSJWGKIOCDQT-NJLCVJHMSA-N | [5] |
Chemical Synthesis of this compound
The synthesis of this compound is achieved through the N-acylation of a sphingoid base (D-erythro-sphingosine) with a C30 fatty acid (triacontanoic acid). Due to the poor solubility of triacontanoic acid, a suitable coupling agent and reaction conditions are required. The following protocol describes a general and effective method using a carbodiimide (B86325) coupling agent.
Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Experimental Protocol: this compound Synthesis
Materials:
-
D-erythro-Sphingosine
-
Triacontanoic Acid (C30 fatty acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Silica Gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve D-erythro-sphingosine (1 equivalent) and triacontanoic acid (1.2 equivalents) in a mixture of anhydrous pyridine and anhydrous DCM (e.g., 1:4 v/v). The use of pyridine helps to improve the solubility of the long-chain fatty acid.
-
Coupling Agent Addition: Add HOBt (1.3 equivalents) and EDCI (1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24 to 48 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as DCM:Methanol (95:5).
-
Work-up:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction using ethyl acetate and water.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of methanol in DCM (e.g., 0% to 5% methanol) to isolate the this compound.
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][8][9]
Representative Synthesis Data
While specific yields for this compound are not widely reported, the following table provides typical yields for similar long-chain ceramide syntheses, which can be used as a benchmark.
| Parameter | Typical Value | Reference |
| Reaction Yield | 60-75% | [10] |
| Purity | >98% | [11] |
Note: Yields can vary significantly based on reaction scale and purification efficiency. The poor solubility of C30 reactants may result in lower yields.
Application in Cell-Based Assays
Due to its high hydrophobicity, delivering this compound to cells in culture requires a specialized vehicle. Direct addition in solvents like DMSO or ethanol (B145695) will cause precipitation in aqueous media.[12] The recommended method is to incorporate this compound into liposomes, which can fuse with the cell membrane to deliver the lipid.[7][13][14]
Protocol: Preparation of this compound Liposomes
Materials:
-
Synthesized this compound
-
L-α-Dipalmitoylphosphatidylcholine (DPPC) or other suitable phospholipid
-
Phosphate-Buffered Saline (PBS) or cell culture medium
-
Rotary evaporator
-
Bath sonicator or probe sonicator
Procedure:
-
Lipid Film Hydration:
-
Dissolve this compound and DPPC (e.g., at a 1:9 molar ratio) in chloroform in a round-bottom flask.[7]
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding warm (above the phase transition temperature of the lipids) PBS or serum-free cell culture medium.
-
Agitate the flask by vortexing or shaking to detach the lipid film, forming multilamellar vesicles (MLVs).
-
-
Sonication:
-
To create smaller, unilamellar vesicles (SUVs) suitable for cell culture, sonicate the MLV suspension. Use a bath sonicator or a probe sonicator on ice until the suspension becomes clear.
-
-
Sterilization & Use:
-
Sterilize the liposome (B1194612) suspension by passing it through a 0.22 µm syringe filter.
-
The liposomes are now ready for dilution into cell culture medium to treat cells at the desired final concentration of this compound.
-
Workflow for this compound Application in Cell Culture
Caption: Workflow for preparing and applying this compound liposomes.
Ceramide-Mediated Signaling Pathways
Ceramide is a well-established second messenger in apoptosis. Its generation, either de novo or through sphingomyelin (B164518) hydrolysis, leads to changes in membrane properties, facilitating the clustering of death receptors and the activation of downstream apoptotic cascades.[5][15]
Ceramide-Induced Apoptosis Signaling Pathway
Caption: Ceramide-induced apoptosis signaling pathway.
References
- 1. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide: an intracellular signal for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 5. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling and characterizing skin ceramides using reversed-phase liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of liposomes containing Ceramide 3 and their membrane characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 9. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cationic long-chain ceramide LCL-30 induces cell death by mitochondrial targeting in SW403 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Regulation of death receptor signaling and apoptosis by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C30-Ceramide Extraction from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the extraction of C30-Ceramide, an ultra-long-chain sphingolipid, from tissue samples. The protocols outlined below are designed for reproducibility and accuracy, catering to the needs of researchers in lipidomics, cell signaling, and drug development.
Introduction
Ceramides (B1148491) are a class of bioactive sphingolipids that play crucial roles in various cellular processes, including apoptosis, cell proliferation, and stress responses. C30-ceramides, characterized by their very long acyl chains, are particularly abundant in specific tissues like the skin, where they are integral to maintaining the epidermal barrier function.[1][2][3] Accurate quantification and analysis of C30-ceramides are essential for understanding their physiological and pathological roles. This application note details a robust protocol for the extraction of C30-ceramides from tissue samples, followed by their analysis.
Experimental Protocols
The following protocols describe the key steps for this compound extraction and analysis, primarily based on the widely used Bligh and Dyer lipid extraction method, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.[4][5]
Tissue Homogenization
Objective: To disrupt the tissue structure and release cellular contents for efficient lipid extraction.
Materials:
-
Frozen tissue sample (10-50 mg)
-
Ice-cold 1M NaCl solution
-
Glass mortar and pestle or mechanical homogenizer
-
Ice bucket
Procedure:
-
Weigh the frozen tissue sample and place it in a pre-chilled glass mortar on ice.
-
Add ice-cold 1M NaCl solution (e.g., 500 μl for 7-15 mg of tissue).[4]
-
Homogenize the tissue thoroughly until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize enzymatic degradation.
Lipid Extraction (Modified Bligh and Dyer Method)
Objective: To separate lipids, including this compound, from other cellular components.
Materials:
-
Tissue homogenate
-
Ice-cold chloroform (B151607)
-
Ice-cold methanol (B129727)
-
Vortex mixer
-
Centrifuge (capable of 4°C)
-
Glass tubes with screw caps
Procedure:
-
To the tissue homogenate, add an ice-cold mixture of chloroform:methanol (1:2, v/v). For example, add 2 ml of the mixture to the 500 μl homogenate.[4]
-
Vortex the mixture vigorously for 1 minute at 4°C.
-
To induce phase separation, add 0.5 ml of chloroform and 0.5 ml of water.[4]
-
Vortex the mixture again for 30 seconds.
-
Centrifuge the sample at 1,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
For improved recovery, the remaining aqueous phase can be re-extracted with an additional 1 ml of chloroform.[4] Pool the organic phases.
Solvent Evaporation and Sample Reconstitution
Objective: To concentrate the lipid extract and prepare it for analysis.
Materials:
-
Collected organic phase
-
Nitrogen gas stream or centrifugal vacuum evaporator (SpeedVac)
-
LC-MS grade methanol or another appropriate solvent
Procedure:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a centrifugal vacuum evaporator at a controlled temperature (e.g., 45°C).[6]
-
Once completely dry, reconstitute the lipid extract in a small, precise volume of a solvent suitable for the subsequent analytical method (e.g., 100-200 μl of methanol for LC-MS analysis).[7]
This compound Analysis by LC-MS/MS
Objective: To separate, identify, and quantify this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
General LC-MS/MS Parameters (to be optimized based on specific instrumentation):
-
Column: A reverse-phase C18 or C8 column is commonly used for ceramide separation.[8]
-
Mobile Phase: A binary solvent system, such as a gradient of methanol/water with ammonium (B1175870) formate (B1220265) and formic acid, is often employed.[8]
-
Ionization Mode: Positive ion mode is typically used for ceramide analysis.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantifying known lipid species.[4] The precursor ion corresponding to the [M+H]+ of this compound and its specific product ions are monitored.
Data Presentation
The following table summarizes expected quantitative data for ceramide extraction from tissue samples. While specific data for this compound is limited, the recovery rates for total ceramides provide a valuable benchmark.
| Parameter | Tissue Type | Method | Recovery Rate (%) | Reference |
| Ceramide Recovery | Rat Liver | Bligh and Dyer, LC-ESI-MS/MS | 70-99 | [4][5] |
| Ceramide Recovery | Rat Muscle | Bligh and Dyer, LC-ESI-MS/MS | 71-95 | [4][5] |
| Ceramide Recovery | Human Plasma | Bligh and Dyer with silica (B1680970) gel chromatography, LC-ESI-MS/MS | 78-91 | [4][5] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound extraction and analysis.
Ceramide Signaling Pathway (General Overview)
References
- 1. Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skin Lipids: Localization of Ceramide and Fatty Acid in the Unit Cell of the Long Periodicity Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and Analysis of Ceramide in Skin and Blood in a Healthy Chinese Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
Application Note: Quantification of C30-Ceramide using a Validated LC-MS/MS Method
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Lipidomics: C30-Ceramide as a Robust Internal Standard for Quantitative Analysis
Introduction
In the dynamic field of lipidomics, accurate quantification of lipid species is paramount for elucidating their roles in complex biological processes and for the discovery of novel biomarkers in drug development. Ceramides (B1148491), a class of sphingolipids, are crucial signaling molecules involved in cellular processes such as apoptosis, proliferation, and inflammation. The diversity of ceramide species, particularly the variation in their fatty acid chain lengths, necessitates precise analytical methods for their individual quantification. This application note details the use of C30-Ceramide (N-triacontanoyl-D-erythro-sphingosine) as a non-endogenous internal standard for the accurate quantification of very-long-chain ceramides and other lipid classes in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Rationale for Using this compound as an Internal Standard
The ideal internal standard should be a compound that is not naturally present in the sample, co-elutes with the analytes of interest, and exhibits similar ionization and fragmentation behavior. This compound, a very-long-chain ceramide, is either absent or present at negligible levels in most biological samples, thus preventing interference with endogenous ceramide measurements. Its long acyl chain ensures that it behaves similarly to other very-long-chain lipids during extraction and chromatographic separation, making it an excellent tool for normalizing analytical variability.
Key Advantages:
-
Non-Endogenous Nature: Minimizes background interference and ensures accurate quantification.
-
Structural Similarity: Mimics the behavior of other long-chain and very-long-chain ceramides during sample preparation and analysis.
-
Improved Accuracy and Precision: Corrects for variations in extraction efficiency, matrix effects, and instrument response.
Experimental Protocols
This section provides a comprehensive protocol for the quantification of ceramides in biological samples using this compound as an internal standard.
Materials and Reagents
-
Solvents: Chloroform (B151607), Methanol, Isopropanol, Acetonitrile, Formic Acid (LC-MS grade)
-
Internal Standard: this compound (d18:1/30:0)
-
Ceramide Standards: A mixture of C14 to C24 ceramides for calibration curve construction.
-
Biological Matrix: Plasma, serum, tissue homogenate, or cell lysates.
Sample Preparation: Lipid Extraction
A modified Bligh and Dyer extraction method is recommended for optimal recovery of ceramides.[1]
-
Homogenization: Homogenize tissue samples in a suitable buffer. For liquid samples like plasma, use directly.
-
Internal Standard Spiking: To 100 µL of sample, add a known amount of this compound internal standard solution (e.g., 50 ng).
-
Solvent Addition: Add 2 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.[1]
-
Phase Separation: Add 0.5 mL of chloroform followed by 0.5 mL of water, vortexing after each addition. Centrifuge at 2000 x g for 10 minutes to separate the phases.[1]
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 or C30 reversed-phase column is suitable for separating ceramides based on their hydrophobicity.[1]
-
Mobile Phase A: Water with 0.2% formic acid.[1]
-
Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.[1]
-
Gradient: A gradient from 50% B to 100% B over 15 minutes is typically used to elute the ceramides.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 10 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Collision Gas: Argon.
-
Key MRM Transitions: Ceramides typically fragment to produce a characteristic product ion at m/z 264.3, corresponding to the sphingosine (B13886) backbone after the loss of the fatty acyl chain and water.[1]
Data Presentation
Quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation. The following tables provide an example of how to summarize the quantitative results obtained using this compound as an internal standard.
Table 1: LC-MS/MS Parameters for Ceramide Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| C16:0-Ceramide | 538.5 | 264.3 | 50 | 35 |
| C18:0-Ceramide | 566.6 | 264.3 | 50 | 35 |
| C20:0-Ceramide | 594.6 | 264.3 | 50 | 35 |
| C22:0-Ceramide | 622.7 | 264.3 | 50 | 40 |
| C24:0-Ceramide | 650.7 | 264.3 | 50 | 40 |
| C24:1-Ceramide | 648.7 | 264.3 | 50 | 40 |
| C30:0-Ceramide (IS) | 734.8 | 264.3 | 50 | 45 |
Table 2: Example Quantification of Ceramides in Human Plasma
| Ceramide Species | Concentration in Control Group (ng/mL) | Concentration in Disease Group (ng/mL) | Fold Change | p-value |
| C16:0-Ceramide | 150.2 ± 25.1 | 225.8 ± 30.5 | 1.50 | <0.01 |
| C18:0-Ceramide | 85.6 ± 12.3 | 130.1 ± 18.7 | 1.52 | <0.01 |
| C20:0-Ceramide | 42.1 ± 8.9 | 65.4 ± 11.2 | 1.55 | <0.05 |
| C22:0-Ceramide | 25.3 ± 5.6 | 40.7 ± 7.8 | 1.61 | <0.05 |
| C24:0-Ceramide | 55.8 ± 10.1 | 90.3 ± 15.4 | 1.62 | <0.01 |
| C24:1-Ceramide | 78.4 ± 14.2 | 115.6 ± 20.1 | 1.47 | <0.01 |
Data are presented as mean ± standard deviation. Statistical significance was determined using a Student's t-test.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Experimental workflow for quantitative lipidomics using this compound as an internal standard.
Caption: Simplified de novo ceramide synthesis signaling pathway.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of ceramides and other lipids in complex biological samples. Its non-endogenous nature and structural similarity to very-long-chain lipids make it an ideal choice for correcting analytical variability, thereby improving the accuracy and precision of lipidomics studies. The detailed protocol and data presentation guidelines provided in this application note offer a comprehensive framework for researchers and scientists in academia and the pharmaceutical industry to implement this powerful analytical strategy.
References
Application of C30-Ceramide in Creating Artificial Skin Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The skin serves as a critical barrier protecting the body from the external environment. The outermost layer, the stratum corneum (SC), is composed of corneocytes embedded in a lipid matrix, in which ceramides (B1148491) are a crucial component for maintaining barrier integrity. Among the various classes of ceramides, ultra-long-chain ceramides, such as C30-ceramides (omega-O-acylceramides), play a pivotal role in forming the highly organized lamellar structures essential for preventing transepidermal water loss (TEWL) and protecting against external insults.[1] Deficiencies in these specific ceramides are linked to various skin disorders characterized by impaired barrier function.
Artificial skin models, particularly 3D full-thickness skin equivalents, have emerged as valuable tools for dermatological research, drug development, and cosmetic testing.[2][3][4][5] These models, comprising both dermal and epidermal layers with differentiated keratinocytes, closely mimic the physiology of native human skin. The incorporation of specific lipids, such as C30-ceramide, into these models allows for the investigation of their precise role in barrier formation and function, as well as the development of targeted therapeutic strategies for skin diseases.
These application notes provide detailed protocols for the incorporation of this compound into 3D artificial skin models and for the subsequent analysis of its effects on skin barrier function and keratinocyte differentiation.
Data Presentation
The following tables summarize the expected quantitative outcomes following the application of this compound to a 3D artificial skin model. These values are representative and may vary based on specific cell lines and experimental conditions.
Table 1: Effect of this compound on Skin Barrier Function
| Treatment Group | Transepidermal Water Loss (TEWL) (g/m²/h) |
| Control (Vehicle) | 15.2 ± 2.5 |
| 5% this compound | 8.7 ± 1.8 |
| 10% this compound | 5.4 ± 1.2 |
Table 2: Effect of this compound on Keratinocyte Differentiation Markers (Relative Gene Expression)
| Treatment Group | Involucrin | Loricrin |
| Control (Vehicle) | 1.0 ± 0.2 | 1.0 ± 0.3 |
| 5% this compound | 2.5 ± 0.5 | 2.1 ± 0.4 |
| 10% this compound | 4.1 ± 0.7 | 3.8 ± 0.6 |
Experimental Protocols
Protocol 1: Construction of a Full-Thickness 3D Human Skin Equivalent
This protocol outlines the generation of a 3D full-thickness skin model, which will serve as the base for the application of this compound.[2][3][4][5]
Materials:
-
Human dermal fibroblasts (HDFs)
-
Human epidermal keratinocytes (HEKs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Keratinocyte growth medium (e.g., KGM-2)
-
Rat tail collagen type I
-
Neutralization solution (e.g., 10x DMEM, 1N NaOH)
-
Cell culture inserts (0.4 µm pore size)
-
Deep-well plates
Procedure:
-
Dermal Equivalent Preparation:
-
Culture HDFs in fibroblast growth medium.
-
On the day of casting, trypsinize and count the HDFs.
-
Prepare a collagen gel mixture on ice by mixing rat tail collagen type I with neutralization solution and HDF suspension to a final concentration of 2.5 x 10^4 cells/mL.
-
Pipette 0.5 mL of the collagen-fibroblast mixture into each cell culture insert placed in a deep-well plate.
-
Incubate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for gel polymerization.
-
Add fibroblast growth medium both inside and outside the insert and culture for 5-7 days, changing the medium every 2-3 days.
-
-
Epidermal Layer Seeding:
-
Culture HEKs in keratinocyte growth medium.
-
After the dermal equivalent has contracted and stabilized (5-7 days), remove the medium from the insert.
-
Seed 1 x 10^5 HEKs onto the surface of the dermal equivalent in a small volume of keratinocyte growth medium.
-
Incubate for 2-4 hours to allow for keratinocyte attachment.
-
Add keratinocyte growth medium to the outside of the insert to the level of the dermal equivalent surface.
-
-
Air-Liquid Interface Culture:
-
After 24 hours of submerged culture, lift the insert to the air-liquid interface by lowering the medium level outside the insert so that the epidermal surface is exposed to air.
-
Culture at the air-liquid interface for 10-14 days to allow for full epidermal differentiation and stratification. Change the medium every 2-3 days.
-
Protocol 2: Topical Application of this compound
This protocol describes the preparation and application of a this compound formulation to the developed 3D skin model.
Materials:
-
This compound (omega-O-acylceramide)
-
Vehicle: Chloroform:Methanol (2:1 v/v)
-
Phosphate-buffered saline (PBS)
-
Micropipette
Procedure:
-
Preparation of this compound Formulation:
-
Dissolve this compound in the chloroform:methanol vehicle to the desired final concentration (e.g., 5% and 10% w/v).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Application to the 3D Skin Model:
-
After 10 days of air-liquid interface culture, gently wash the surface of the 3D skin model with sterile PBS to remove any debris.
-
Carefully apply a small, defined volume (e.g., 5-10 µL) of the this compound formulation or vehicle control evenly onto the surface of the stratum corneum using a micropipette.
-
Allow the solvent to evaporate in a sterile environment (e.g., a laminar flow hood) for approximately 30-60 minutes.
-
Return the 3D skin models to the incubator and continue the air-liquid interface culture for an additional 2-4 days to allow for the incorporation of the ceramide into the stratum corneum.
-
Protocol 3: Evaluation of Skin Barrier Function (Transepidermal Water Loss - TEWL)
This protocol measures the rate of water vapor diffusion across the 3D skin model, providing a quantitative measure of barrier integrity.[6][7][8][9][10]
Materials:
-
TEWL measurement device (e.g., Tewameter®)
-
3D skin models in culture inserts
Procedure:
-
Remove the 3D skin models from the incubator and allow them to equilibrate to room temperature and humidity for 15-20 minutes.
-
Place the probe of the TEWL measurement device directly on the surface of the stratum corneum.
-
Record the TEWL reading once the value has stabilized.
-
Take at least three independent measurements per skin model and calculate the average.
-
Compare the TEWL values between the control and this compound treated groups. A lower TEWL value indicates improved barrier function.
Protocol 4: Analysis of Keratinocyte Differentiation Markers
This protocol assesses the impact of this compound on the expression of key proteins involved in keratinocyte differentiation.[11][12]
Materials:
-
3D skin models
-
RNA extraction kit
-
qRT-PCR reagents and primers for Involucrin, Loricrin, and a housekeeping gene (e.g., GAPDH)
-
Tissue embedding medium (e.g., OCT)
-
Cryostat
-
Primary antibodies against Involucrin and Loricrin
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure (qRT-PCR):
-
Harvest the epidermal layer from the 3D skin models.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for Involucrin, Loricrin, and the housekeeping gene.
-
Analyze the relative gene expression levels using the ΔΔCt method.
Procedure (Immunofluorescence Staining):
-
Embed the 3D skin models in OCT and freeze.
-
Cut thin sections (5-10 µm) using a cryostat and mount them on microscope slides.
-
Fix the sections and perform immunofluorescence staining using primary antibodies against Involucrin and Loricrin, followed by fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Visualize the stained sections using a fluorescence microscope and compare the intensity and localization of the differentiation markers between the control and treated groups.
Mandatory Visualizations
Caption: Experimental workflow for this compound application on 3D skin models.
Caption: this compound signaling pathway in keratinocytes.
References
- 1. Activation of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) in Keratinocytes by Endogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Generation of a Three-dimensional Full Thickness Skin Equivalent and Automated Wounding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Video: Generation of a Three-dimensional Full Thickness Skin Equivalent and Automated Wounding [jove.com]
- 6. Quantitative evaluation of skin barrier function using water evaporation time related to transepidermal water loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative evaluation of skin barrier function using water evaporation time related to transepidermal water loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceramides stimulate caspase-14 expression in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peroxisome-proliferator-activated receptor (PPAR)-gamma activation stimulates keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating C30-Ceramide into Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role in cellular signaling, governing processes such as apoptosis, cell cycle arrest, and senescence. Very-long-chain ceramides (VLC-Ceramides), such as C30-Ceramide, are of particular interest due to their unique biophysical properties and distinct roles in cellular membrane structure and function. However, the high hydrophobicity and poor aqueous solubility of this compound present significant challenges for its direct application in biological systems.[]
Incorporating this compound into liposomal nanocarriers offers a promising strategy to overcome these limitations. Liposomes can enhance the solubility and stability of this compound, facilitate its delivery to target cells, and improve its bioavailability.[2] This document provides a detailed protocol for the preparation and characterization of this compound-loaded liposomes, along with an overview of the key signaling pathways modulated by very-long-chain ceramides.
Quantitative Data Summary
The following tables summarize typical physicochemical characteristics of very-long-chain ceramide-containing liposomes. Data for C24-Ceramide lipid nanoparticles (C24-LNP) is presented as a representative example for VLC-Ceramide formulations.[3]
Table 1: Physicochemical Characteristics of VLC-Ceramide Liposomes
| Liposome (B1194612) Formulation (Lipid Composition) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| C24-Ceramide:DSPC:Cholesterol:DPPG-Na (44:13:38:5 molar ratio) | 127 ± 5 | 0.165 ± 0.007 | -51 ± 2 | Not Reported | [3] |
| Ceramide NP-loaded liposomes | 136.6 ± 4.05 | 0.248 ± 0.012 | Not Reported | 93.84 ± 0.87 | [4][5] |
| C6-Cer:POPC:CHOL (30:45:25 vol%) | ~100 | < 0.2 | Not Reported | Not Reported | [6] |
| C16-Cer:POPC:CHOL (30:45:25 vol%) | ~100 | < 0.2 | Not Reported | Not Reported | [6] |
Table 2: Representative Formulation for C24-Ceramide Lipid Nanoparticles
| Component | Molar Ratio |
| N-lignoceroyl-D-erythro-sphingosine (C24 ceramide) | 44 |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 13 |
| Cholesterol | 38 |
| 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG-Na) | 5 |
| Reference | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes via Ethanol (B145695) Injection Method
This protocol is adapted from a method developed for C24-Ceramide and is suitable for the incorporation of very-long-chain ceramides like this compound.[3] The principle of this method involves the rapid injection of a lipid solution in ethanol into an aqueous phase, leading to the spontaneous formation of liposomes.[3]
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG-Na)
-
Ethanol (Absolute)
-
Deionized Water
-
Chloroform/Methanol mixture (2:1, v/v) (for lipid stock solutions)
-
Rotary evaporator
-
Syringe pump
-
Stir plate and stir bar
-
Extruder and polycarbonate membranes (100 nm)
Procedure:
-
Lipid Stock Solution Preparation:
-
Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DPPG-Na in a chloroform:methanol (2:1, v/v) solvent.
-
Determine the concentration of each stock solution.
-
-
Lipid Mixture Preparation:
-
Thin Film Formation (Optional but recommended for complete solubilization):
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours, or overnight.[7]
-
-
Dissolution in Ethanol:
-
Dissolve the dried lipid film in absolute ethanol. Gentle heating (e.g., to 50-60°C) may be necessary to fully dissolve the this compound and other lipids.[6]
-
-
Liposome Formation:
-
Heat the deionized water to a temperature above the phase transition temperature of the lipids (for DSPC, this is ~55°C).
-
Place the heated water in a beaker on a stir plate with a stir bar.
-
Using a syringe pump, inject the ethanolic lipid solution into the stirring aqueous phase at a slow and constant rate. A typical volume ratio of ethanol to water is 1:3 or 1:4.[3]
-
-
Ethanol Removal:
-
Remove the ethanol from the liposome suspension by dialysis against deionized water or by using a rotary evaporator under reduced pressure.
-
-
Extrusion (Sizing):
-
To obtain unilamellar vesicles with a uniform size, subject the liposome suspension to extrusion.
-
Load the suspension into an extruder fitted with a 100 nm polycarbonate membrane.
-
Pass the suspension through the membrane 10-20 times. This will result in the formation of large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.
-
-
Storage:
-
Store the prepared this compound liposomes at 4°C. For long-term storage, it is advisable to store them under an inert gas (e.g., argon) to prevent lipid oxidation.
-
Protocol 2: Characterization of this compound Liposomes
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in an appropriate buffer (e.g., Phosphate Buffered Saline - PBS) to a suitable concentration for DLS measurement.
-
Perform the measurement using a DLS instrument to determine the average particle size (Z-average) and the PDI, which indicates the width of the size distribution.
-
2. Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry
-
Procedure:
-
Dilute the liposome suspension in a low ionic strength buffer.
-
Measure the electrophoretic mobility of the liposomes to determine the zeta potential, which is an indicator of the surface charge and stability of the liposomal dispersion.
-
3. Encapsulation Efficiency Determination:
-
Method: Centrifugation followed by quantification of unencapsulated this compound.
-
Procedure:
-
Place a known amount of the liposome suspension in a centrifugal filter unit with a molecular weight cut-off that allows free this compound to pass through but retains the liposomes.
-
Centrifuge at high speed to separate the liposomes from the aqueous phase containing the unencapsulated this compound.[4]
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total this compound - Unencapsulated this compound) / Total this compound] x 100
-
Signaling Pathways and Experimental Workflows
Diagrams
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific experimental conditions and applications. It is recommended to consult the primary literature for further details.
References
- 2. researchgate.net [researchgate.net]
- 3. C24 Ceramide Lipid Nanoparticles for Skin Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
Application Notes and Protocols: C30-Ceramide in the Study of Lipid Raft Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell proliferation, and inflammation.[1][2] The acyl chain length of ceramides can significantly influence their biophysical properties and their impact on the lateral organization of cellular membranes.[3][4][5] Very-long-chain ceramides (VLC-Cer), such as C30-ceramide, are of particular interest due to their unique effects on membrane structure and the formation of specialized membrane microdomains known as lipid rafts.[3][6]
Lipid rafts are dynamic, ordered membrane domains enriched in sphingolipids and cholesterol that serve as platforms for signal transduction.[7][8] The generation of ceramide within these rafts, through the action of sphingomyelinase, can lead to the coalescence of smaller rafts into larger, more stable signaling platforms.[7][9][10][11] This reorganization is thought to be a key mechanism by which ceramide-mediated signaling is initiated.
These application notes provide a comprehensive overview of the use of this compound as a tool to study the formation and regulation of lipid rafts. Detailed protocols for key experimental techniques are provided to facilitate research in this area.
This compound and its Influence on Lipid Raft Properties
The incorporation of this compound into model membranes has a profound impact on their biophysical properties. While shorter-chain saturated ceramides (e.g., C16:0, C18:0) tend to stabilize ordered lipid domains, very-long-chain ceramides like C24:0 have been shown to destabilize these domains under certain conditions.[6] This effect is attributed to the significant hydrophobic mismatch between the long acyl chain of the ceramide and the surrounding lipids, which can disrupt the tight packing characteristic of lipid rafts. However, very-long-chain ceramides are also known to form highly ordered, interdigitated gel phases, which can lead to the formation of distinct ceramide-rich domains within the membrane.[3][4][5]
The interplay between this compound, cholesterol, and other raft-associated lipids is complex. Ceramide can displace cholesterol from lipid rafts, leading to the formation of ceramide-rich gel domains and altering the local membrane environment.[8][12][13][14] This displacement can, in turn, affect the partitioning and function of raft-associated proteins.
Quantitative Data Summary
The following table summarizes the expected effects of different ceramide acyl chain lengths on lipid raft properties, providing a framework for understanding the potential impact of this compound.
| Ceramide Acyl Chain | Effect on Ordered Domain Stability | Observed Domain Characteristics | Reference |
| Short-chain (C6:0, C12:0) | Destabilizing | Perturb lipid packing, decrease viscosity | [6][15] |
| Long-chain (C16:0, C18:0) | Stabilizing | Form separate, ceramide-enriched gel domains | [6][15] |
| Very-long-chain (C24:0) | Destabilizing (in some contexts) | Can form interdigitated phases and tubular structures | [3][4][6] |
| C30:0 (Expected) | Complex; likely to form highly ordered, interdigitated domains that may segregate from cholesterol-rich rafts | Formation of distinct, stable this compound-rich domains | Extrapolated from[3][4][6] |
Signaling and Experimental Workflow Diagrams
Signaling Pathway: Ceramide-Induced Lipid Raft Coalescence
The generation of ceramide within the plasma membrane triggers a cascade of events leading to the formation of large signaling platforms. This process is crucial for the amplification of downstream signaling.
Caption: this compound induces coalescence of lipid rafts into signaling platforms.
Experimental Workflow: Studying this compound Effects on Model Membranes
This workflow outlines the key steps in preparing and analyzing model membranes to investigate the impact of this compound.
References
- 1. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable and Unstable Lipid Domains in Ceramide-Containing Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategy for Generating Giant Unilamellar Vesicles with Tunable Size Using the Modified cDICE Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceramide displaces cholesterol from lipid rafts and decreases the association of the cholesterol binding protein caveolin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Ceramide promotes restructuring of model raft membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 13. Long chain ceramides raise the main phase transition of monounsaturated phospholipids to physiological temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ceramide selectively displaces cholesterol from ordered lipid domains (rafts): implications for lipid raft structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epfl.ch [epfl.ch]
Commercially Available C30-Ceramide Standards for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of commercially available C30-Ceramide standards in research. This compound (Cer(d18:1/30:0)) is a very-long-chain sphingolipid crucial for various biological processes, most notably in maintaining the skin's barrier function and participating in cellular signaling events like apoptosis.
Commercially Available this compound Standards
A variety of high-purity this compound standards are available for research purposes. These standards are essential for the accurate quantification of endogenous this compound levels and for in vitro and in vivo studies investigating its biological functions.
| Product Name | Chemical Name | CAS Number | Molecular Formula | Purity | Supplier(s) |
| C30 Ceramide (d18:1/30:0) | N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide | 871540-97-5 | C₄₈H₉₅NO₃ | >98% | Larodan, Cayman Chemical |
| C30(ω-hydroxy) Ceramide (d18:1/30:0) | 30-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide | 457100-08-2 | C₄₈H₉₅NO₄ | ≥98% | Cayman Chemical, TargetMol, DC Chemicals |
Application Notes
The Role of this compound in Skin Barrier Function
Very-long-chain ceramides (B1148491), including this compound, are integral components of the stratum corneum, the outermost layer of the epidermis.[1][2] They play a critical role in forming the lamellar lipid structure that provides the skin with its essential barrier properties, preventing excessive water loss and protecting against external insults.[1][2] A decrease in the levels of this compound and other very-long-chain ceramides has been associated with impaired skin barrier function observed in conditions like atopic dermatitis.[3]
This compound in Apoptosis Signaling
Ceramides are well-established second messengers in the induction of apoptosis.[3][4] External stimuli such as UV radiation, chemotherapeutic agents, or inflammatory cytokines can activate sphingomyelinases, leading to the hydrolysis of sphingomyelin (B164518) in the cell membrane and the subsequent generation of ceramide.[5] While the specific roles of different chain-length ceramides are still being elucidated, very-long-chain ceramides are thought to modulate membrane properties, potentially influencing the formation of signaling platforms and the activation of downstream apoptotic effectors.[6][7]
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS
This protocol details the extraction and quantification of this compound from biological matrices such as cell lysates or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
This compound (d18:1/30:0) standard
-
Internal Standard (IS), e.g., C17:0 Ceramide or a stable isotope-labeled this compound
-
Chloroform (B151607), Methanol, Water (HPLC grade)
-
Formic acid
-
Acetonitrile, Isopropanol (LC-MS grade)
-
Ammonium (B1175870) formate
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound standard in chloroform:methanol (2:1, v/v).
-
Perform serial dilutions to create a standard curve ranging from 1 ng/mL to 1000 ng/mL.[5]
-
Add a fixed concentration of the internal standard to each standard curve point.
-
-
Sample Preparation and Lipid Extraction (Bligh and Dyer Method): [8]
-
To 100 µL of sample (e.g., cell lysate containing ~10^6 cells), add a known amount of internal standard.
-
Add 375 µL of chloroform:methanol (1:2, v/v) and vortex thoroughly.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of water and vortex.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A reverse-phase C18 or C8 column is suitable for ceramide separation.[9]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile:Isopropanol (e.g., 60:40, v/v) with 0.1% formic acid.[8]
-
Gradient Elution: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic this compound.
-
MS/MS Detection: Utilize electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM). The characteristic fragmentation of ceramides involves the loss of the sphingoid backbone, resulting in a common product ion.[8]
-
| Parameter | Setting |
| LC Column | C18 or C8, e.g., 2.1 x 100 mm, 1.7 µm |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive ESI |
| MRM Transition (Q1/Q3) for C30:0 Ceramide | m/z 734.7 -> 264.3 |
| MRM Transition (Q1/Q3) for C17:0 Ceramide (IS) | m/z 552.5 -> 264.3 |
| Collision Energy | Optimized for specific instrument (typically 20-40 eV) |
-
Data Analysis:
-
Integrate the peak areas for the this compound and the internal standard.
-
Calculate the ratio of the this compound peak area to the internal standard peak area.
-
Quantify the amount of this compound in the samples by comparing the peak area ratios to the standard curve.
-
Protocol 2: In Vitro Cell-Based Assay for Investigating the Effect of this compound on Apoptosis
This protocol outlines a method to treat cultured cells with this compound and assess the induction of apoptosis.
Materials:
-
This compound standard
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., TNF-α, as a positive control)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and dilute it in cell culture medium to the desired final concentrations (e.g., 1-50 µM).
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or the positive control. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Compare the percentage of apoptotic cells in the this compound-treated groups to the vehicle control.
-
| Treatment | Concentration | Incubation Time | Expected Outcome |
| Vehicle Control | - | 24-48 h | Baseline level of apoptosis |
| This compound | 1 - 50 µM | 24-48 h | Dose-dependent increase in apoptosis |
| Positive Control (e.g., TNF-α) | Varies | 24-48 h | Significant increase in apoptosis |
By following these detailed application notes and protocols, researchers can effectively utilize commercially available this compound standards to advance their studies in skin biology, lipid signaling, and drug development.
References
- 1. The role of ceramides in skin barrier function and the importance of their correct formulation for skincare applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 6. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The long and the short of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Visualizing C30-Ceramide in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C30-Ceramide is an ultra-long-chain (ULC) sphingolipid crucial for the structural integrity and signaling functions of various cell types, most notably in forming the epidermal permeability barrier. The visualization of specific lipid species like this compound within cellular and tissue contexts presents a significant challenge due to their chemical nature and the limitations of traditional imaging techniques. These application notes provide an overview and detailed protocols for advanced methods to visualize this compound, enabling researchers to investigate its subcellular localization, trafficking, and role in signaling pathways.
Section 1: Overview of Visualization Techniques
Visualizing this compound requires techniques that can offer high specificity for the acyl chain length and sufficient spatial resolution. The primary methods can be categorized as label-free and label-based approaches.
-
Mass Spectrometry Imaging (MSI): A powerful label-free technique that provides spatial distribution of molecules based on their mass-to-charge ratio. It is highly specific for lipid species, including different ceramide acyl chain lengths.
-
Immunofluorescence (IF): A widely used label-based method employing antibodies to detect target molecules. While antibodies against ceramides (B1148491) are available, their specificity for the C30 acyl chain is often not guaranteed and should be carefully validated.
-
Metabolic Labeling with Click Chemistry: A high-resolution, label-based technique where cells are incubated with a modified lipid precursor that is later detected by a "click" reaction with a fluorescent probe. This method offers the potential for dynamic imaging in living cells.
Data Presentation: Comparison of Techniques
| Technique | Principle | Specificity for C30 | Spatial Resolution | Live Cell Imaging | Key Advantages | Key Limitations |
| MALDI-MSI | Label-free mass detection | High (discriminates by m/z) | ~1-10 µm | No | High chemical specificity, multiplex capability | Lower resolution than microscopy, requires vacuum, complex instrumentation |
| Immunofluorescence | Antibody-antigen binding | Low to Medium | ~250 nm (diffraction-limited) | No (requires fixation) | High-resolution imaging, widely accessible | Antibody specificity is a major concern, potential for artifacts |
| Click Chemistry | Metabolic incorporation of a tagged precursor | Potentially High | ~250 nm (diffraction-limited) | Yes | High resolution, potential for live-cell imaging and tracking | Relies on cellular uptake and metabolism of the analog, synthesis of C30 precursor may be required |
Logical Relationship: Selecting a Visualization Method
The choice of technique depends on the specific research question. The following diagram illustrates a decision-making workflow.
Section 2: Experimental Protocols
Protocol 2.1: Label-Free this compound Visualization by MALDI-MSI
This protocol outlines the general steps for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) of lipids in cell cultures or tissue sections.
Methodology:
-
Sample Preparation (Cultured Cells):
-
Grow cells on an indium tin oxide (ITO) coated glass slide.
-
Wash cells twice with ice-cold 0.9% NaCl solution to remove culture medium.
-
Immediately plunge-freeze the slide in liquid nitrogen-cooled isopentane (B150273) to preserve lipid localization.
-
Lyophilize the sample overnight.
-
-
Sample Preparation (Tissue Sections):
-
Snap-freeze fresh tissue in liquid nitrogen.
-
Section the frozen tissue to a thickness of 10-12 µm using a cryostat.
-
Thaw-mount the tissue section onto an ITO slide.
-
Store at -80°C until analysis.
-
-
Matrix Application:
-
Prepare a saturated solution of a suitable matrix for lipid analysis (e.g., 2,5-dihydroxybenzoic acid (DHB) or 1,5-diaminonaphthalene (DAN)) in an appropriate solvent (e.g., 90% methanol).
-
Apply the matrix uniformly onto the sample. An automated sprayer or sublimator is highly recommended for creating a homogenous microcrystal layer, which is crucial for high-resolution imaging.[1]
-
-
MALDI-MSI Data Acquisition:
-
Use a MALDI-TOF mass spectrometer equipped with an imaging source.
-
Define the imaging area over the sample.
-
Set the mass spectrometer to detect lipids in the relevant mass range for C30-Ceramides (e.g., m/z 700-900). Both positive and negative ion modes can be used, with negative mode often being effective for ceramides.[2]
-
Set the laser raster step size to the desired spatial resolution (e.g., 10 µm).
-
Acquire mass spectra from each spot across the defined area.
-
-
Data Analysis:
-
Use imaging software to reconstruct the spatial distribution of specific ions.
-
Identify the ion corresponding to this compound based on its precise mass-to-charge ratio. For example, Cer(d18:1/30:0) + H+ would have a specific m/z.
-
Generate ion maps to visualize the distribution of this compound across the cells or tissue section.
-
Protocol 2.2: Immunofluorescence (IF) for Ceramide Visualization
This protocol describes a general method for detecting ceramides using immunofluorescence. Crucial Caveat: Most commercially available anti-ceramide antibodies are not specific for a single acyl chain length. They may recognize a range of ceramides (e.g., C16-C24).[3] Therefore, results should be interpreted as "ceramide-enriched" regions, and any claims about this compound must be supported by orthogonal methods like MSI or lipidomics.
Methodology:
-
Cell Preparation:
-
Grow cells on sterile glass coverslips to ~70% confluency.
-
Wash cells gently with Phosphate-Buffered Saline (PBS).
-
-
Fixation:
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Note: Avoid using methanol (B129727) or acetone (B3395972) fixation as they can extract lipids.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (if detecting intracellular ceramides).
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-ceramide antibody in the blocking buffer according to the manufacturer's instructions.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
(Optional) Counterstain nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the samples using a fluorescence or confocal microscope with appropriate filter sets.
-
Protocol 2.3: Metabolic Labeling with Click Chemistry (Conceptual)
This protocol provides a conceptual framework for visualizing this compound using a click chemistry approach. It requires the synthesis of a C30 fatty acid analog containing a bioorthogonal handle (e.g., a terminal alkyne).
Methodology:
-
Metabolic Labeling:
-
Synthesize or procure an alkyne-modified C30 fatty acid (e.g., 29-tricodecynoic acid).
-
Culture cells in a medium supplemented with the alkyne-C30 fatty acid for a period sufficient for its incorporation into cellular lipids (e.g., 24-48 hours). The fatty acid should be complexed to fatty acid-free BSA for efficient delivery.[4]
-
-
Cell Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. A typical cocktail includes:
-
An azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488).
-
Copper(II) sulfate (B86663) (CuSO4).
-
A reducing agent (e.g., sodium ascorbate).
-
A copper ligand (e.g., TBTA) to improve reaction efficiency and protect the fluorophore.
-
-
Incubate the fixed and permeabilized cells with the click reaction cocktail for 1 hour at room temperature, protected from light.[5]
-
-
Washing and Imaging:
-
Wash the cells extensively with PBS to remove unreacted reagents.
-
(Optional) Counterstain with DAPI.
-
Mount and image using a fluorescence or confocal microscope.
-
Section 3: this compound in Epidermal Differentiation Signaling
Ultra-long-chain ceramides, including C30, are synthesized by Ceramide Synthase 3 (CERS3) and are essential for the formation of the skin's permeability barrier.[1] The synthesis of the C30 acyl-CoA precursor is carried out by the fatty acid elongase ELOVL4. The coordinated expression and activity of ELOVL4 and CERS3 are critical during the terminal differentiation of keratinocytes.[6]
Signaling Pathway of ULC-Ceramide Synthesis
Experimental Workflow: MSI of Skin Tissue
The following diagram illustrates the workflow for analyzing this compound distribution in a skin biopsy using MALDI-MSI.
References
- 1. ultra-long-chain ceramide synthase - Creative Biogene [microbialtec.com]
- 2. Critical Evaluation of Sphingolipids Detection by MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cooperative Synthesis of Ultra Long-Chain Fatty Acid and Ceramide during Keratinocyte Differentiation | PLOS One [journals.plos.org]
C30-Ceramide: A Potential Biomarker in Dermatological and Systemic Diseases
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Ceramides (B1148491) are a class of sphingolipids that are integral structural components of cell membranes and bioactive molecules involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. The biological function of ceramides is significantly influenced by the length of their N-acyl fatty acid chain. Among these, the ultra-long-chain ceramides (ULCCs), particularly C30-ceramide, have emerged as critical players in maintaining cellular homeostasis and have been implicated in the pathophysiology of several diseases. This document provides a comprehensive overview of the role of this compound as a biomarker, with a focus on its implications in skin disorders, and explores its potential relevance in other systemic diseases. Detailed experimental protocols for the quantification of this compound and diagrams of associated signaling pathways are also presented to facilitate further research and drug development in this area.
This compound as a Biomarker in Disease
The primary established role of this compound as a biomarker is in the context of inherited skin barrier disorders, most notably autosomal recessive congenital ichthyosis (ARCI). In healthy skin, this compound is a crucial component of the stratum corneum, the outermost layer of the epidermis, where it contributes to the formation of the lipid lamellae that are essential for the skin's permeability barrier.
Deficiencies in the enzymes responsible for the synthesis of ultra-long-chain fatty acids (ULCFAs), the precursors to this compound, lead to a significant reduction in its levels, resulting in a compromised skin barrier. The key enzymes involved are Elongation of Very Long Chain Fatty Acids Protein 4 (ELOVL4) and Ceramide Synthase 3 (CERS3).[1][2] Mutations in the genes encoding these enzymes are directly linked to certain forms of ichthyosis.[1]
While the role of this compound in metabolic diseases and cancer is less defined than in dermatology, emerging evidence suggests that alterations in the profiles of very-long-chain ceramides may have prognostic value. However, most studies in these areas have focused on more abundant shorter-chain ceramides (e.g., C16:0, C18:0, C24:0, and C24:1). Further research is required to elucidate the specific role and quantitative changes of this compound in these conditions.
Quantitative Data Summary
The following table summarizes the quantitative changes of this compound and related ultra-long-chain ceramides in disease states as reported in the literature.
| Disease State | Biological Matrix | Change in this compound Levels | Other Relevant Ceramide Changes | Reference |
| Autosomal Recessive Congenital Ichthyosis (ARCI) with CERS3 mutations | Stratum Corneum | Significantly reduced | Specific loss of ceramides with acyl chains from C26 to C34. | [1] |
| Autosomal Recessive Congenital Ichthyosis (ARCI) with ELOVL4 mutations | Epidermis | Absent or substantially reduced | Absence of ceramides with fatty acids longer than C28 (C30-C36). | [3] |
| Healthy Control | Stratum Corneum | Present (most abundant in EOS class) | C30:0 is a major species in the ω-O-acylceramide (EOS) class. | [4] |
Signaling Pathways and Biological Roles
The primary understood "signaling" role of this compound is structural, contributing to the highly ordered and impermeable lipid barrier of the skin. Its exceptional length is thought to be critical for the formation of the unique long-periodicity phase lamellae in the stratum corneum.
Beyond its structural importance, the signaling functions of this compound are an active area of investigation. It is hypothesized that ultra-long-chain ceramides may modulate cellular processes such as apoptosis and inflammation, potentially by altering membrane biophysics or through specific protein interactions. One study has suggested that very-long-chain ceramides can interfere with the formation of apoptotic channels induced by the shorter-chain C16-ceramide, indicating a potential regulatory role in cell death pathways.[1][5]
This compound Synthesis and Function.
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Skin Biopsies by LC-MS/MS
This protocol is adapted from established methods for ceramide analysis from skin samples.[6][7]
1. Sample Preparation: a. Obtain a full-thickness skin biopsy (e.g., 4 mm punch biopsy) and immediately snap-freeze in liquid nitrogen. Store at -80°C until analysis. b. Separate the epidermis from the dermis by heat treatment (e.g., incubation in PBS at 60°C for 2 minutes) or enzymatic digestion. c. Homogenize the epidermal tissue in a suitable solvent, such as chloroform (B151607):methanol (B129727) (1:2, v/v).
2. Lipid Extraction (Bligh and Dyer Method): a. To the homogenized tissue, add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v). b. Vortex vigorously and centrifuge to separate the phases. c. Collect the lower organic phase containing the lipids. d. Dry the lipid extract under a stream of nitrogen gas.
3. Sample Resuspension and Internal Standard Spiking: a. Resuspend the dried lipid extract in a known volume of a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of heptane:chloroform:methanol). b. Add an appropriate internal standard, such as a commercially available C17:0 or a deuterated this compound standard, at a known concentration.
4. LC-MS/MS Analysis: a. Liquid Chromatography (LC): i. Use a C18 reversed-phase column suitable for lipid analysis. ii. Employ a gradient elution program with mobile phases typically consisting of an aqueous solvent with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent mixture (e.g., methanol, isopropanol, acetonitrile). b. Mass Spectrometry (MS/MS): i. Use an electrospray ionization (ESI) source in positive ion mode. ii. Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]+ of this compound, and the product ion will be a characteristic fragment (e.g., the sphingoid base). iii. Optimize the collision energy and other MS parameters for the specific this compound and internal standard.
5. Quantification: a. Generate a standard curve using a series of known concentrations of a this compound analytical standard. b. Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Experimental workflow for this compound analysis.
Conclusion and Future Directions
This compound has been firmly established as a critical biomarker for certain inherited skin barrier diseases, with its deficiency directly linked to the disease phenotype. The analytical methods for its quantification are well-developed, relying on the sensitivity and specificity of LC-MS/MS.
Future research should focus on several key areas:
-
Expanding the Biomarker Potential: Investigating the role and quantitative alterations of this compound in metabolic diseases and various types of cancer to determine its utility as a biomarker in these conditions.
-
Elucidating Signaling Pathways: Moving beyond its structural role to uncover the specific signaling pathways modulated by this compound, particularly in apoptosis and inflammation.
-
Therapeutic Targeting: Exploring the potential of modulating this compound levels as a therapeutic strategy for skin diseases and potentially other disorders. This could involve the development of small molecules that activate or inhibit the enzymes involved in its synthesis.
The continued study of this compound holds significant promise for advancing our understanding of lipid metabolism in health and disease and for the development of novel diagnostic and therapeutic approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depletion of ceramides with very long chain fatty acids causes defective skin permeability barrier function, and neonatal lethality in ELOVL4 deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma Ceramides Are Elevated in Obese Subjects With Type 2 Diabetes and Correlate With the Severity of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sphingolipid Profiling: A Promising Tool for Stratifying the Metabolic Syndrome-Associated Risk [frontiersin.org]
Troubleshooting & Optimization
How to improve the solubility of C30-Ceramide in vitro?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the solubility of C30-Ceramide for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in solubilizing this compound?
A1: this compound is an ultra-long-chain ceramide, making it highly hydrophobic. Its long C30 acyl chain results in very poor solubility in aqueous solutions, which is the primary challenge for its use in in vitro biological systems. Direct addition to cell culture media will likely result in precipitation.
Q2: What are the recommended organic solvents for creating a this compound stock solution?
A2: this compound is soluble in several organic solvents. For preparing a concentrated stock solution, ethanol (B145695), chloroform, and a chloroform:methanol (2:1, v/v) mixture are suitable choices.[1] It is crucial to use high-purity anhydrous solvents and to purge the solvent with an inert gas like nitrogen or argon to prevent oxidation of the lipid.
Q3: How can I introduce this compound into my aqueous cell culture medium?
A3: Direct dilution of an organic stock solution into your aqueous medium is likely to cause precipitation. Several methods can be used to overcome this, including the use of a co-solvent system like ethanol:dodecane, complexation with bovine serum albumin (BSA), or using detergents.[2] The final concentration of any organic solvent in your cell culture medium should typically be kept at or below 0.1% (v/v) to avoid cellular toxicity.[2]
Q4: Are there alternatives to using organic solvents for this compound delivery to cells?
A4: Yes, complexing this compound with fatty acid-free BSA is a widely used method to enhance its delivery in aqueous solutions without the use of organic solvents in the final preparation.[2] This method involves first dissolving the ceramide in a minimal amount of organic solvent, which is then evaporated, and the resulting lipid film is resolubilized in a BSA solution.
Q5: How can I determine the maximum soluble concentration of this compound in my specific experimental setup?
A5: It is recommended to perform a solubility test. This involves preparing a series of dilutions of your this compound stock solution in your cell culture medium. After an incubation period at 37°C, you can visually and microscopically inspect for any signs of precipitation. The highest concentration that remains clear is your maximum soluble concentration under those conditions.
Troubleshooting Guide: this compound Precipitation in Media
If you observe precipitation of this compound in your cell culture media, this guide will help you identify and resolve the issue.
| Potential Cause | Description | Recommended Solution(s) |
| Exceeding Solubility Limit | The concentration of this compound is too high for the aqueous medium. | - Decrease the final working concentration of this compound.- Perform a solubility test to determine the optimal concentration range. |
| High Final Solvent Concentration | The final concentration of the organic solvent (e.g., ethanol, DMSO) from the stock solution is too high, causing the lipid to precipitate. | - Ensure the final concentration of the organic solvent in the cell culture medium is ≤ 0.1% (v/v).[2]- Prepare intermediate dilutions of the stock solution in the medium if necessary. |
| Improper Dilution Method | Rapidly adding the concentrated organic stock to the aqueous medium can create localized high concentrations, leading to immediate precipitation. | - Warm the this compound stock solution and the aqueous medium to 37°C before mixing.- Add the stock solution dropwise while vortexing or swirling the medium to ensure rapid and even dispersion.[2] |
| Interaction with Media Components | Components in the cell culture medium, such as proteins or salts in serum, can interact with this compound and reduce its solubility. | - Test for precipitation in both serum-containing and serum-free media to see if serum is a contributing factor.- Consider using a BSA complexation method to improve solubility and delivery.[2] |
| pH Instability | The pH of the cell culture medium can influence the solubility of lipids. | - Ensure the pH of your culture medium is stable and within the recommended range for your cells. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited, the following table provides solubility information for this compound in organic solvents and for a structurally similar very-long-chain ceramide (C24:1) in various solvents as a reference.
| Lipid | Solvent | Reported Solubility |
| This compound | Chloroform | Soluble[1] |
| This compound | Chloroform:Methanol (2:1) | Soluble[1] |
| This compound | Ethanol | Soluble[1] |
| C24:1 Ceramide | Ethanol | ~3 mg/mL[3] |
| C24:1 Ceramide | DMSO | <20 µg/mL[3] |
| C24:1 Ceramide | DMF | >5.5 mg/mL[3] |
| C24:1 Ceramide | 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL[3] |
| C24:1 Ceramide | PBS (pH 7.2) | <20 µg/mL[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in Ethanol
This protocol describes the preparation of a this compound stock solution in ethanol.
Materials:
-
This compound (solid)
-
Anhydrous Ethanol (ACS grade or higher)
-
Inert gas (Nitrogen or Argon)
-
Sterile glass vial with a Teflon-lined cap
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound into a sterile glass vial.
-
Under a stream of inert gas, add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 1-5 mg/mL).
-
Seal the vial tightly with the Teflon-lined cap.
-
Gently warm the vial to 37°C and vortex or sonicate until the this compound is completely dissolved. Visually inspect to ensure no particulates are present.
-
Store the stock solution at -20°C. Before each use, warm the solution to room temperature and vortex to ensure homogeneity.
Protocol 2: Solubilization of this compound using an Ethanol:Dodecane Co-solvent System
This method is suitable for dispersing this compound into an aqueous medium for cell culture experiments.[4]
Materials:
-
This compound stock solution in ethanol (from Protocol 1)
-
Dodecane
-
Sterile cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a 98:2 (v/v) ethanol:dodecane solvent mixture.
-
Dissolve the this compound in this mixture to your desired stock concentration.
-
Warm your cell culture medium to 37°C.
-
While vigorously vortexing the medium, add the this compound solution dropwise to achieve the final desired concentration.
-
Continue to vortex for a few seconds to ensure thorough mixing.
-
Use the prepared medium immediately in your cell culture experiments.
Protocol 3: Preparation of this compound-BSA Complexes
This protocol describes how to complex this compound with fatty acid-free BSA for improved delivery in aqueous solutions.[5]
Materials:
-
This compound
-
Chloroform:Methanol (19:1, v/v)
-
Ethanol (anhydrous)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS, pH 7.4) or other suitable buffer
-
Sterile glass test tube
-
Sterile plastic centrifuge tube (e.g., 50 mL)
-
Nitrogen gas source
-
Vacuum source
-
Vortex mixer
Procedure:
-
Prepare an initial ~1 mM this compound stock solution in chloroform:methanol (19:1, v/v).
-
Dispense the desired volume of the stock solution into a sterile glass test tube.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
Place the tube under a vacuum for at least 1 hour to ensure all solvent is removed.
-
Redissolve the dried this compound film in a small volume of ethanol (e.g., 200 µL).
-
In a separate sterile 50 mL centrifuge tube, prepare a solution of fatty acid-free BSA in your buffer of choice (e.g., 0.34 mg/mL in 10 mL of PBS).
-
While vigorously vortexing the BSA solution, slowly inject the ethanolic this compound solution into the BSA solution.
-
The resulting solution contains the this compound-BSA complex and is ready for use in your experiments. Store at -20°C for long-term storage.
Signaling Pathways and Experimental Workflows
Diagram 1: Ultra-long-chain Ceramide Synthesis Pathway
Caption: Synthesis of this compound for skin barrier function.
Diagram 2: C24-Ceramide mTOR Signaling Pathway
Caption: C24-Ceramide activates mTOR signaling via PIP4K2C.
Diagram 3: Experimental Workflow for this compound Solubilization and Cell Treatment
Caption: Workflow for this compound solubilization and cell treatment.
References
Technical Support Center: C30-Ceramide Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C30-Ceramide mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing C30-Ceramides by mass spectrometry?
A1: The analysis of C30-Ceramides, which are classified as ultra-long-chain ceramides (B1148491), presents several challenges:
-
Low Solubility: Their long hydrophobic acyl chain leads to poor solubility in common reversed-phase liquid chromatography mobile phases, which can cause poor chromatographic peak shape and potential sample loss.
-
Ionization Efficiency: Achieving efficient ionization can be difficult due to their hydrophobicity. Careful optimization of the ion source parameters for either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is crucial.
-
Co-elution with other lipids: The complexity of the lipidome can lead to co-elution with other lipid species, causing ion suppression and interfering with accurate quantification.
-
Availability of Standards: Pure this compound standards for quantification and internal standards can be less readily available and more expensive than those for more common shorter-chain ceramides.
Q2: Which ionization technique is better for this compound analysis: ESI or APCI?
A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for ceramide analysis.[1][2]
-
ESI is generally preferred for its soft ionization, which typically results in less in-source fragmentation and provides a strong protonated molecule [M+H]⁺ or adduct ions.[2][3] This is advantageous for accurate mass determination and quantification.
-
APCI can be a valuable alternative, especially for less polar lipids that may not ionize well by ESI.[4] However, APCI is a more energetic ionization technique and may lead to more in-source fragmentation.[2]
The optimal choice depends on the specific instrumentation and experimental conditions. It is recommended to test both ionization sources during method development to determine which provides better sensitivity and signal stability for C30-Ceramides.
Q3: What are the characteristic fragmentation patterns of C30-Ceramides in MS/MS analysis?
A3: In positive ion mode, the collision-induced dissociation (CID) of protonated C30-Ceramides typically results in a characteristic neutral loss of the C30 fatty acyl chain along with a water molecule. This produces a prominent fragment ion at m/z 264.3 .[4][5][6] This fragment corresponds to the sphingoid backbone and is a diagnostic ion for ceramides containing a d18:1 sphingosine (B13886) base. In negative ion mode, fragmentation can provide information about the fatty acyl chain.[7][8]
Q4: What type of internal standard should I use for this compound quantification?
A4: The use of an appropriate internal standard is critical for accurate quantification to correct for sample loss during preparation and for variations in ionization efficiency. The ideal internal standards are:
-
Stable Isotope-Labeled this compound: A deuterated or ¹³C-labeled this compound is the gold standard as it co-elutes with the analyte and has nearly identical ionization efficiency.
-
Odd-Chain Ceramides: If a stable isotope-labeled standard is unavailable, a non-endogenous odd-chain ceramide, such as C17:0 or C25:0 ceramide, can be used.[5][9] It is important to ensure that the chosen odd-chain ceramide has a retention time that is close to, but does not overlap with, the this compound peak.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | Modify the mobile phase to increase its organic strength. Consider using a solvent system with a higher proportion of isopropanol (B130326) or other less polar solvents in the organic phase.[5] Ensure the reconstitution solvent after sample extraction is strong enough to fully dissolve the this compound. |
| Suboptimal Ionization | Optimize ion source parameters such as capillary voltage, gas flow rates, and temperature. For ESI, try adjusting the solvent composition to promote better desolvation. For APCI, optimize the vaporizer temperature.[4] |
| Sample Loss during Preparation | Use low-binding tubes and pipette tips. Ensure complete extraction by using appropriate solvent mixtures like chloroform (B151607)/methanol (B129727) (Bligh and Dyer method).[5] |
| Contamination | Keratin contamination from dust, clothing, or handling can interfere with the analysis of low-abundance lipids. Work in a clean environment and use protective gear.[10] |
Issue 2: Inaccurate or Non-Reproducible Quantification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, can be a significant issue in lipidomics.[11] Improve chromatographic separation to better resolve this compound from other lipids. Dilute the sample extract to reduce the concentration of interfering matrix components. Utilize a stable isotope-labeled internal standard that experiences the same matrix effects as the analyte. |
| Inappropriate Internal Standard | Ensure the internal standard is added at the very beginning of the sample preparation process to account for all extraction and handling steps.[12] The concentration of the internal standard should be in the middle of the calibration curve. |
| Calibration Curve Issues | Prepare the calibration curve in a matrix that closely matches the study samples (e.g., stripped serum for plasma analysis) to account for matrix effects. Ensure the calibration range covers the expected concentration of this compound in the samples. |
| In-source Fragmentation | If significant in-source fragmentation is observed, reduce the energy in the ion source (e.g., lower cone voltage in ESI). This will ensure that the precursor ion selected for MS/MS is the intact molecule. |
Experimental Protocols
Protocol 1: Extraction of C30-Ceramides from Biological Tissues
This protocol is based on the widely used Bligh and Dyer method for lipid extraction.[5]
Materials:
-
Tissue sample (e.g., skin, brain)
-
Chloroform
-
Methanol
-
Deionized water
-
Internal standard solution (e.g., C17:0-Ceramide or deuterated this compound)
-
Glass homogenization tubes
-
Centrifuge
Procedure:
-
Weigh approximately 50-100 mg of tissue and place it in a glass homogenization tube.
-
Add a known amount of the internal standard to the tube.
-
Add 1 mL of methanol and homogenize the tissue thoroughly.
-
Add 2 mL of chloroform and vortex for 2 minutes.
-
Add 0.8 mL of deionized water and vortex for another 2 minutes.
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of the initial LC mobile phase for analysis.
Protocol 2: LC-MS/MS Analysis of C30-Ceramides
This is a general LC-MS/MS method that can be optimized for your specific instrument and this compound.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommendation |
| Column | C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10, v/v) with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40-50 °C |
| Injection Volume | 5-10 µL |
Gradient Elution: A typical gradient would start with a lower percentage of mobile phase B and gradually increase to a high percentage to elute the hydrophobic this compound. The gradient needs to be optimized to achieve good separation from other lipids.
Mass Spectrometry (MS) Conditions (Positive Ion Mode):
| Parameter | Recommendation |
| Ionization Mode | Electrospray Ionization (ESI) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Cone Gas Flow | 50 - 100 L/hr |
| Desolvation Gas Flow | 600 - 800 L/hr |
MRM Transition for this compound (d18:1/30:0):
-
Precursor Ion (Q1): m/z 734.7
-
Product Ion (Q3): m/z 264.3
-
Collision Energy: Optimize for maximum product ion intensity (typically 25-40 eV)
Quantitative Data
Table 1: Commonly Used Internal Standards for Ceramide Analysis
| Internal Standard | Molecular Weight ( g/mol ) | Common Concentration Range |
| C17:0-Ceramide (d18:1/17:0) | 551.9 | 10-100 ng/mL |
| C25:0-Ceramide (d18:1/25:0) | 664.1 | 20-200 ng/mL |
| C16:0-d7-Ceramide (d18:1/16:0-d7) | 545.0 | 5-50 ng/mL |
Note: The optimal concentration of the internal standard should be determined experimentally.
Visualizations
Caption: this compound synthesis pathway and its role in skin barrier function.
Caption: A typical experimental workflow for this compound quantification.
Caption: A logical workflow for troubleshooting poor this compound signals.
References
- 1. researchgate.net [researchgate.net]
- 2. sinh.cas.cn [sinh.cas.cn]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Ceramide profiling of complex lipid mixtures by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Complete structural characterization of ceramides as [M – H]− ions by multiple-stage linear ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Abnormal barrier function in the pathogenesis of ichthyosis: Therapeutic implications for lipid metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
Technical Support Center: Optimizing C30-Ceramide Separation in Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the separation of C30-Ceramide using chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the analyte and the stationary phase. | Optimize the mobile phase pH. Consider adding a small amount of a competing base or acid to the mobile phase. Ensure the column is well-packed and not degraded. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Dead volume in the HPLC system. | Check and minimize the length and diameter of tubing between the injector, column, and detector. | |
| Poor Peak Shape (Fronting) | Sample solvent is stronger than the mobile phase. | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. |
| Column collapse due to incompatible solvent. | Ensure the mobile phase is compatible with the stationary phase. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or temperature. | Prepare fresh mobile phase daily and ensure thorough mixing. Use a column oven to maintain a stable temperature. |
| Insufficient column equilibration. | Equilibrate the column with the initial mobile phase for a sufficient time before each injection. | |
| System leaks. | Inspect all fittings and connections for any signs of leakage. | |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization in the mass spectrometer. | Optimize mass spectrometer source parameters, such as capillary voltage and gas flow rates. Consider using an appropriate mobile phase additive (e.g., formic acid, ammonium (B1175870) formate) to enhance ionization. |
| Sample degradation. | Store samples at low temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles. | |
| Co-elution with Other Lipids | Insufficient chromatographic resolution. | Optimize the gradient elution profile by adjusting the slope and duration. Experiment with different stationary phases (e.g., C18 vs. C30) to exploit different selectivities. |
| Matrix effects from complex samples. | Employ effective sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of column for separating this compound?
A1: Both C18 and C30 reversed-phase columns can be used for ceramide separation. C30 columns, with their longer alkyl chains, can offer enhanced shape selectivity for hydrophobic and structurally related isomers like very-long-chain ceramides (B1148491). The choice often depends on the complexity of the sample matrix and the other lipid species present.
Q2: How can I improve the resolution between this compound and other long-chain ceramides?
A2: To improve resolution, you can optimize the gradient elution. A shallower gradient can help to better separate species with similar retention times. Additionally, adjusting the mobile phase composition, for instance by varying the ratio of acetonitrile (B52724) to isopropanol (B130326), can alter selectivity.
Q3: What are the recommended mobile phases for this compound analysis?
A3: A common mobile phase system for reversed-phase chromatography of ceramides consists of a polar solvent (A) and a non-polar solvent (B). For example, Mobile Phase A could be water with a small amount of formic acid and ammonium formate (B1220265), while Mobile Phase B could be a mixture of acetonitrile and isopropanol with the same additives.
Q4: How should I prepare my biological samples for this compound analysis?
A4: A widely used method for lipid extraction from biological samples is the Bligh-Dyer or Folch method, which uses a chloroform (B151607)/methanol (B129727) mixture. For complex matrices like plasma, an additional solid-phase extraction (SPE) step may be necessary to remove interfering phospholipids (B1166683) and improve sensitivity.
Q5: What detection method is most suitable for this compound?
A5: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the most common and sensitive method for detecting and quantifying ceramides. It provides high selectivity and allows for the identification of different ceramide species based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol describes a modified Bligh-Dyer method for extracting lipids, including this compound, from cultured cells.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Chloroform
-
Methanol
-
Deionized water
-
Glass centrifuge tubes with screw caps
-
Centrifuge
Procedure:
-
Wash cultured cells with ice-cold PBS and harvest them.
-
Transfer the cell pellet to a glass centrifuge tube.
-
Add a 2:1 (v/v) mixture of chloroform and methanol to the cell pellet.
-
Vortex the mixture vigorously for 1 minute.
-
Add deionized water to the mixture to induce phase separation.
-
Vortex again for 30 seconds.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for chromatographic analysis (e.g., methanol/chloroform 4:1 v/v).
Protocol 2: UPLC-MS/MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound using a UPLC system coupled to a tandem mass spectrometer.
Instrumentation and Columns:
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem quadrupole mass spectrometer with an ESI source
-
Reversed-phase column (e.g., C30 column, 2.1 x 100 mm, 1.7 µm)
Chromatographic Conditions:
| Parameter | Value |
| Column Temperature | 40°C |
| Flow Rate | 0.35 mL/min |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid |
| Injection Volume | 5 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 5.0 | 43 |
| 5.1 | 50 |
| 14.0 | 70 |
| 21.0 | 99 |
| 24.0 | 99 |
| 24.1 | 30 |
| 28.0 | 30 |
This is an example gradient and may require optimization for specific applications.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for this compound. The specific MRM transitions will depend on the adduct ion being monitored (e.g., [M+H]+).
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling in apoptosis and inflammation.
Troubleshooting C30-Ceramide instability in experimental assays
Welcome to the technical support center for troubleshooting C30-Ceramide instability in experimental assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this very long-chain sphingolipid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for resolving issues with this compound instability.
Q1: My this compound is precipitating out of solution in my cell culture medium. How can I prevent this?
A1: this compound has very poor aqueous solubility due to its long acyl chain, which is the primary cause of precipitation in cell culture media. Here are several strategies to improve its solubility and delivery to cells:
-
Solvent-Assisted Delivery: this compound is soluble in organic solvents such as ethanol (B145695), DMSO, and chloroform:methanol mixtures.[1] A common approach is to first dissolve the this compound in a minimal amount of an organic solvent before diluting it in the cell culture medium. A mixture of ethanol and dodecane (B42187) (98:2, v/v) has been suggested for dispersing natural ceramides (B1148491) in aqueous solutions.[2] It is crucial to keep the final solvent concentration in the culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Complexing with a Carrier Protein: Bovine Serum Albumin (BSA) can be used to complex with fatty acids and other lipids to enhance their delivery in cell culture.[3][4][5] By complexing this compound with fatty acid-free BSA, you can increase its solubility and bioavailability.
-
Specialized Delivery Systems: Formulations with cholesteryl phosphocholine (B91661) (CholPC) can form stable bilayers with ceramides, preventing their crystallization in the medium and facilitating efficient transfer to cell membranes.[6] Another approach is the use of oil-in-water nanoemulsions, which can enhance the solubility and skin penetration of ceramides.[7][8][9]
Q2: I am observing inconsistent results in my apoptosis assays when using this compound. What could be the cause?
A2: Inconsistent results in apoptosis assays can stem from several factors related to this compound's instability and delivery:
-
Variable Bioavailability: If the this compound is not fully solubilized or is aggregating in the medium, the effective concentration delivered to the cells will vary between experiments. Ensure your solubilization method is robust and consistently applied.
-
Cellular Uptake and Metabolism: The rate of uptake and metabolism of ceramides can differ depending on the cell type and the delivery method used.[6] Consider optimizing the incubation time and concentration for your specific cell line.
-
Interaction with Serum Components: Components in fetal bovine serum (FBS) can bind to lipids and affect their availability. If you are using a solvent-based delivery, the presence of serum proteins can sometimes aid in solubility, but this can also be a source of variability.
Q3: How should I properly store my this compound to ensure its stability?
A3: this compound should be stored as a solid at -20°C.[1] Stock solutions in organic solvents should also be stored at -20°C. It is not recommended to store aqueous solutions for more than one day.[10] Before use, allow the solid or stock solution to warm to room temperature before opening the vial to prevent condensation.
Q4: What are the potential degradation pathways for this compound in my experiments?
A4: Ceramides can be metabolized by cells through several enzymatic pathways. The primary degradation pathway involves ceramidases, which hydrolyze the amide bond to yield a sphingoid base and a fatty acid. The resulting sphingosine (B13886) can then be phosphorylated to sphingosine-1-phosphate (S1P), another bioactive lipid.[11]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C48H95NO3 | [1] |
| Formula Weight | 734.3 g/mol | [1] |
| Solubility in Ethanol | Soluble | [1] |
| Solubility in Chloroform | Soluble | [1] |
| Solubility in Chloroform:Methanol (2:1) | Soluble | [1] |
| Storage Temperature | -20°C (as solid) | [1] |
Experimental Protocols
Protocol 1: Solubilization and Delivery of this compound to Cultured Cells using BSA
This protocol describes how to prepare a this compound:BSA complex for delivery to cultured cells.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (200 proof)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Cell culture medium
Procedure:
-
Prepare a this compound Stock Solution:
-
Dissolve this compound in ethanol to make a concentrated stock solution (e.g., 10 mg/mL).
-
-
Prepare a BSA Solution:
-
Dissolve fatty acid-free BSA in sterile PBS to a concentration of 10% (w/v).
-
Sterile filter the BSA solution through a 0.22 µm filter.
-
-
Complex this compound with BSA:
-
Warm the 10% BSA solution to 37°C.
-
Slowly add the this compound stock solution to the warm BSA solution while gently vortexing. The final molar ratio of this compound to BSA should be between 3:1 and 6:1.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
-
Prepare Working Solution:
-
Dilute the this compound:BSA complex in your cell culture medium to the desired final concentration.
-
Include a vehicle control in your experiment by adding an equivalent amount of ethanol:BSA solution (without this compound) to the cell culture medium.
-
Protocol 2: Quantification of Cellular this compound by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of this compound from cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Cultured cells treated with this compound
-
Internal Standard (e.g., C17:0 Ceramide)
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Formic acid
Procedure:
-
Cell Lysis and Lipid Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Add a known amount of internal standard to the cell pellet.
-
Perform a Bligh-Dyer extraction by adding a 2:1:0.8 mixture of chloroform:methanol:water.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as acetonitrile/isopropanol (60:40, v/v) containing 0.2% formic acid.[12]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phase A (water with 0.2% formic acid) and mobile phase B (acetonitrile/isopropanol (60:40, v/v) with 0.2% formic acid).[12]
-
Set the mass spectrometer to operate in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Topical Delivery of Ceramide by Oil-in-Water Nanoemulsion to Retain Epidermal Moisture Content in Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Mechanisms involved in cellular ceramide homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of C30-Ceramide
This guide provides best practices, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with C30-Ceramide.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues encountered during the storage, handling, and experimental use of this compound.
Storage and Handling
-
Q1: What are the recommended long-term storage conditions for this compound? A1: this compound should be stored as a solid at -20°C or in a freezer.[1][2][3][4]
-
Q2: How stable is this compound under proper storage conditions? A2: When stored correctly at -20°C, this compound is stable for at least four years.[1][3]
-
Q3: How should I prepare a stock solution of this compound? A3: this compound is a solid with limited solubility in aqueous solutions.[5] To prepare a stock solution, use solvents such as a Chloroform:Methanol mixture (e.g., 2:1 or 5:1), Dimethylformamide (DMF), or heated ethanol.[1][3][4] For cell culture experiments, Dimethyl sulfoxide (B87167) (DMSO) is also commonly used for other short-chain ceramides (B1148491) and can be a suitable choice.[5][6] Always vortex thoroughly to ensure complete dissolution.[7]
-
Q4: My this compound has precipitated in my aqueous cell culture medium. What should I do? A4: Precipitation is a common issue due to the poor aqueous solubility of very long-chain ceramides.[5] To address this, ensure the final concentration of the organic solvent (like DMSO) is low (typically <0.5%) to minimize solvent toxicity and precipitation. When diluting the stock solution into your aqueous medium, add the stock solution to the medium while vortexing or mixing vigorously to aid dispersion.[7] If precipitation persists, consider using a carrier like bovine serum albumin (BSA) or preparing a lipid-based emulsion.[5]
Experimental Design and Troubleshooting
-
Q5: I am not observing the expected biological effects (e.g., apoptosis, cell cycle arrest) in my experiments. What are some potential reasons? A5: Several factors could be at play:
-
Suboptimal Concentration: The effective concentration of ceramide is highly cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.[6]
-
Inadequate Incubation Time: Ceramide-induced effects can manifest over different time scales. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended.[7]
-
Solubility/Bioavailability: As mentioned in Q4, if the ceramide has precipitated out of the solution, it will not be available to the cells. Visually inspect your media for any precipitate.
-
Cell Line Resistance: Some cell lines may be resistant to ceramide-induced apoptosis.[8]
-
Compound Degradation: Ensure the compound has been stored correctly at -20°C and has not undergone repeated freeze-thaw cycles, which can degrade the product.[9]
-
-
Q6: How should I prepare and administer this compound for in vivo animal studies? A6: Due to its lipophilic nature, this compound requires a specific vehicle for in vivo administration. While protocols for this compound are not abundant, a common method for other ceramides is to create a lipid-based emulsion.[5] A typical vehicle may consist of Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400), and Tween 80. The ceramide is first dissolved in a minimal amount of DMSO, then mixed with the PEG 400/Tween 80, and finally, sterile saline is added slowly while vortexing to form a stable emulsion.[5] The final DMSO concentration should be kept as low as possible (e.g., <5%).[5] Administration is often done via intraperitoneal (IP) injection.[5] Dose-response studies are critical to determine efficacy and toxicity in your specific model.[5]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound.
Table 1: Physicochemical Properties, Storage, and Stability
| Property | Value | Citations |
|---|---|---|
| Molecular Formula | C₄₈H₉₅NO₃ | [2][3] |
| Molecular Weight | 734.3 g/mol | [3] |
| Appearance | Solid | [1][2][3][4] |
| Purity | ≥98% | [2][3][4] |
| Storage Temperature | -20°C (Freezer) | [1][2][3][4] |
| Long-Term Stability | ≥ 4 years |[1][3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Citations |
|---|---|---|
| Chloroform | Soluble | [3] |
| Chloroform:Methanol (2:1) | Soluble | [3] |
| Chloroform:Methanol (5:1) | Soluble | [1][4] |
| Dimethylformamide (DMF) | Soluble | [1][4] |
| Ethanol | Soluble with heating |[1][4] |
Key Experimental Protocols
These protocols are provided as a starting point and should be optimized for your specific experimental setup.
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in experiments.
-
Materials: this compound powder, appropriate solvent (e.g., DMSO for cell culture, Chloroform:Methanol for lipidomics), sterile microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10-20 mM).
-
Vortex the tube vigorously until the solid is completely dissolved. Gentle warming in a water bath may be required for some solvents, but avoid this for volatile solvents like chloroform.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Protocol for Cell Treatment
-
Objective: To treat cultured cells with this compound to study its biological effects.
-
Procedure:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Dilute the stock solution directly into the pre-warmed medium to the desired final concentration. Crucially, add the stock solution to the medium while vortexing or mixing vigorously to ensure proper dispersion. [7]
-
Remove the existing medium from your cultured cells and replace it with the medium containing this compound.
-
Include a vehicle control by treating a parallel set of cells with medium containing the same final concentration of the solvent used for the stock solution (e.g., 0.1% DMSO).
-
Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂.[7]
-
Protocol 3: Assessment of Apoptosis by Annexin V Staining
-
Objective: To quantify the induction of apoptosis by this compound using flow cytometry.
-
Procedure:
-
Treat cells with this compound and a vehicle control as described in Protocol 2.
-
Harvest both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Wash the cells with cold Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[7]
-
Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analyze the samples immediately by flow cytometry.[7]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visual Guides and Pathways
The following diagrams illustrate key workflows and signaling pathways related to this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified Ceramide-mediated apoptosis signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. larodan.com [larodan.com]
- 3. caymanchem.com [caymanchem.com]
- 4. C30(omega-hydroxy) Ceramide (d18:1/30:0) | CAS 457100-08-2 | Cayman Chemical | Biomol.com [biomol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
How to prevent the degradation of C30-Ceramide during sample preparation?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of C30-Ceramide during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: this compound, a very-long-chain ceramide, is susceptible to degradation through several mechanisms. The most common causes are:
-
Hydrolysis of the amide bond: This is the most significant degradation pathway and can be catalyzed by both acidic and alkaline conditions, as well as by endogenous or microbial ceramidase enzymes.[1] Extreme pH should be avoided during extraction and storage.
-
Oxidative damage: The long acyl chain of this compound can be a target for oxidation, especially if the sample is exposed to air, light, or high temperatures for extended periods.
-
Thermal stress: High temperatures can accelerate both hydrolysis and oxidation. Prolonged exposure to heat during extraction or solvent evaporation should be minimized.[2][3]
-
Enzymatic activity: If not properly inactivated, endogenous ceramidases present in the biological sample can degrade this compound.[1]
Q2: What are the best practices for storing biological samples to ensure this compound stability?
A2: Proper storage is crucial to prevent degradation. Here are the recommended best practices:
-
Rapid Freezing: Immediately after collection, samples should be flash-frozen in liquid nitrogen and then stored at -80°C for long-term storage.[4] This minimizes enzymatic activity and chemical degradation.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can damage sample integrity and accelerate degradation.[5][6] Aliquot samples into smaller volumes before freezing to avoid the need to thaw the entire sample for each analysis.
-
Inert Atmosphere: For long-term storage, consider storing samples under an inert gas like argon or nitrogen to minimize oxidation.
-
Solvent Storage: If extracted lipids are stored, use a non-polar solvent like chloroform (B151607) or a mixture of chloroform/methanol (B129727) and store at -20°C or -80°C in amber glass vials to protect from light.
Q3: Which extraction method is recommended for very-long-chain ceramides (B1148491) like this compound?
A3: A modified Bligh-Dyer or Folch extraction method is generally recommended for total lipid extraction, including very-long-chain ceramides.[4] These methods use a mixture of chloroform and methanol to efficiently extract lipids from biological matrices. For tissues with high water content, a preliminary homogenization step is crucial. Ultrasonic-assisted extraction can also be effective but requires careful temperature control to prevent thermal degradation.
Q4: Can I use antioxidants during sample preparation to protect this compound?
A4: Yes, adding antioxidants is a highly recommended practice. Antioxidants can quench free radicals and prevent oxidative damage to the long acyl chain of this compound.[7] Common and effective antioxidants include:
-
Butylated hydroxytoluene (BHT)
-
N-acetylcysteine (NAC)
-
α-lipoic acid (ALA)
It is best to add the antioxidant to the extraction solvent at a low concentration (e.g., 0.01% w/v).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Incomplete extraction | - Ensure thorough homogenization of the sample.- Use the correct ratio of chloroform:methanol for your sample type.- Consider a re-extraction of the aqueous phase. |
| Enzymatic degradation | - Flash-freeze samples immediately after collection.- Work quickly and on ice during the entire sample preparation process.- Consider using a ceramidase inhibitor if significant degradation is suspected. | |
| Presence of Degradation Products in Analysis (e.g., free fatty acids, sphingosine) | Hydrolysis of the amide bond | - Avoid extreme pH during extraction and storage.- Ensure all solvents are of high purity and free of acidic or basic contaminants.- Minimize the time samples are at room temperature. |
| Variable Results Between Replicates | Inconsistent sample handling | - Standardize all steps of the protocol, including extraction times and temperatures.- Ensure accurate and consistent pipetting of solvents and samples.- Minimize freeze-thaw cycles by preparing single-use aliquots. |
| Oxidative degradation | - Add an antioxidant (e.g., BHT) to the extraction solvent.- Protect samples from light by using amber vials and minimizing exposure.- Purge storage vials with an inert gas (argon or nitrogen) before sealing. |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
This protocol is a modified Bligh-Dyer method optimized for the extraction of very-long-chain ceramides.
Materials:
-
Biological tissue (e.g., skin, brain)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
0.9% NaCl solution
-
Butylated hydroxytoluene (BHT)
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation: Weigh 50-100 mg of frozen tissue and place it in a glass centrifuge tube on ice.
-
Solvent Addition: Add 1 mL of cold methanol containing 0.01% BHT to the tissue.
-
Homogenization: Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
First Extraction: Add 2 mL of chloroform containing 0.01% BHT to the homogenate. Vortex vigorously for 1 minute.
-
Phase Separation: Add 0.8 mL of deionized water. Vortex for 30 seconds and then centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Re-extraction: Add another 2 mL of chloroform to the remaining aqueous/solid phase, vortex, and centrifuge again. Collect the lower phase and combine it with the first extract.
-
Washing: Add 1 mL of 0.9% NaCl solution to the combined chloroform extracts. Vortex and centrifuge to wash the lipid extract. Discard the upper aqueous phase.
-
Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 30°C.
-
Storage: Reconstitute the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v) and store at -80°C in an amber glass vial under nitrogen until analysis.
Protocol 2: Analysis of this compound by LC-MS/MS
This protocol outlines a general approach for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for lipidomics (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the very-long-chain ceramides.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min).
-
Column Temperature: 40-50°C.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of MS/MS.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound. The precursor ion will be [M+H]+. The product ion will correspond to the sphingoid base fragment.
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extract in the initial mobile phase composition.
-
Injection: Inject a small volume (e.g., 5 µL) onto the LC column.
-
Chromatographic Separation: Run the LC gradient to separate this compound from other lipid species.
-
Mass Spectrometric Detection: Detect and quantify this compound using the predefined MRM transition.
-
Quantification: Use a suitable internal standard (e.g., a non-endogenous odd-chain ceramide) for accurate quantification. Create a calibration curve using a this compound standard.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. How Ceramide Analysis Helps in Skincare Product Development - Creative Proteomics [creative-proteomics.com]
- 3. The role of ceramides in skin barrier function and the importance of their correct formulation for skincare applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. microchemlab.com [microchemlab.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidants Supplementation Reduces Ceramide Synthesis Improving the Cardiac Insulin Transduction Pathway in a Rodent Model of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Improving the delivery efficiency of C30-Ceramide to cultured cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of C30-Ceramide to cultured cells.
Frequently Asked Questions (FAQs)
Q1: Why is delivering this compound to cultured cells so challenging?
A1: The primary challenge in delivering this compound, a very-long-chain ceramide, is its extreme hydrophobicity.[1] This poor aqueous solubility makes it difficult to prepare stable formulations for cell culture experiments, often leading to precipitation in the culture medium.[2][3] Efficient delivery is crucial for studying its biological functions, such as its role in apoptosis and cell signaling.[4]
Q2: What are the common methods for delivering ceramides (B1148491) to cultured cells?
A2: Several methods are used to deliver ceramides, with varying efficiencies for different chain lengths. These include:
-
Solvent-Based Delivery: Using organic solvents like DMSO or a mixture of ethanol (B145695) and dodecane (B42187) to first dissolve the ceramide before adding it to the culture medium.[2][5]
-
Complexation with Bovine Serum Albumin (BSA): BSA can be used to form complexes with ceramides, improving their solubility and facilitating delivery.
-
Liposomal Formulations: Encapsulating ceramides within liposomes provides a biocompatible method for cellular delivery.[6][7]
-
Cholesteryl Phosphocholine (CholPC) Complexation: Forming fluid bilayers with CholPC has been shown to be a potent, solvent-free delivery system for ceramides.[2][3]
Q3: How does the acyl chain length of a ceramide affect its delivery and activity?
A3: The acyl chain length significantly impacts a ceramide's physical properties and biological activity. Shorter-chain ceramides (e.g., C2, C6) are more water-soluble and can more readily pass through the plasma membrane.[1] In contrast, very-long-chain ceramides like C30 are more hydrophobic and require specialized delivery systems.[1] The chain length also influences the specific cellular responses, with different chain lengths being associated with distinct signaling pathways and effects on cell proliferation and apoptosis.[8]
Q4: What are the expected downstream effects of successful this compound delivery?
A4: Successful delivery of this compound is expected to induce a range of cellular responses, primarily related to the induction of apoptosis. Ceramides are key signaling molecules that can activate various stress-response pathways.[9] These can include the activation of protein phosphatases, modulation of mitochondrial function, and ultimately, the activation of caspase cascades leading to programmed cell death.[10][11]
Troubleshooting Guides
Issue 1: this compound Precipitates in the Cell Culture Medium
Cause: This is the most common issue and is due to the high hydrophobicity of this compound.[2][12] When a concentrated stock solution in an organic solvent is added to the aqueous culture medium, the ceramide can rapidly come out of solution and form aggregates or crystals.[13][14]
Solutions:
| Solution | Detailed Steps | Key Considerations |
| Optimize Solvent-Based Delivery | 1. Prepare a high-concentration stock solution of this compound in pre-warmed (37°C) DMSO or an ethanol:dodecane (98:2, v/v) mixture.[5] 2. Pre-warm the cell culture medium to 37°C. 3. Add the stock solution dropwise to the medium while vortexing vigorously to ensure rapid dispersion. 4. Use the freshly prepared medium immediately. | The final concentration of the organic solvent should be kept low (ideally ≤ 0.1%) to minimize cytotoxicity.[14] Always include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Utilize a Carrier Molecule (BSA) | 1. Prepare a stock solution of this compound in ethanol. 2. In a separate tube, prepare a solution of fatty acid-free BSA in your culture medium. 3. Slowly add the ceramide stock solution to the BSA solution while stirring. 4. Incubate the mixture for a short period to allow for complex formation before adding to the cells. | The molar ratio of ceramide to BSA is critical and may require optimization. |
| Prepare Liposomal Formulations | 1. Co-dissolve this compound with lipids such as DOPC and cholesterol in a chloroform:methanol mixture.[7] 2. Create a thin lipid film by evaporating the solvent. 3. Hydrate the film with a buffer or cell culture medium to form multilamellar vesicles. 4. Sonicate or extrude the vesicles to create small, unilamellar liposomes. | The lipid composition and ceramide-to-lipid ratio will need to be optimized for this compound to ensure stability and efficient encapsulation.[15] |
Issue 2: Low or Inconsistent Cytotoxic Effects
Cause: This can be a result of inefficient delivery, sub-optimal concentration, or the specific resistance of the cell line.
Solutions:
| Solution | Detailed Steps | Key Considerations |
| Perform a Dose-Response and Time-Course Experiment | Treat cells with a wide range of this compound concentrations (e.g., 1 µM to 100 µM) and for different durations (e.g., 24, 48, 72 hours).[16][17] | This will help determine the optimal EC50/IC50 for your specific cell line and experimental conditions. |
| Enhance Delivery Efficiency | Switch to a more robust delivery method, such as liposomal formulations or CholPC complexes, which have been shown to be more potent than solvent-based methods for other ceramides.[3] | The increased bioavailability may lead to more consistent and pronounced effects. |
| Assess Cell Line Sensitivity | Some cancer cell lines may have altered ceramide metabolism, making them resistant to its effects.[4] | Consider using a positive control (e.g., a short-chain ceramide like C6-Ceramide) to confirm that the apoptotic machinery is intact in your cell line. |
Quantitative Data Summary
Note: Data for this compound is limited in the literature. The following tables present data for other ceramides to provide a general reference. Researchers should perform their own dose-response experiments for this compound.
Table 1: Cytotoxicity of Various Ceramides in Different Cancer Cell Lines
| Cell Line | Compound | EC50/IC50 (µM) | Treatment Duration (hours) |
| SKBr3 (Breast Cancer) | benzene-C4-ceramide | 18.9 | 24 |
| MCF-7/Adr (Drug-Resistant Breast Cancer) | benzene-C4-ceramide | 45.5 | 24 |
| SKBr3 (Breast Cancer) | pyridine-C4-ceramide | 12.8 - 16.7 | 24 |
| MCF-7/Adr (Drug-Resistant Breast Cancer) | pyridine-C4-ceramide | 12.8 - 16.7 | 24 |
| AMGM5 | Ceramide (from bovine brain) | ~30 | Not Specified |
| HEp-2, RD, REFAM3, AMN3 | Ceramide (from bovine brain) | 7, 15, 30, 60 (tested concentrations) | Not Specified |
| A549 (Non-small cell lung cancer) | C2-ceramide | ~50 | 24 |
| PC9 (Non-small cell lung cancer) | C2-ceramide | ~50 | 24 |
Data compiled from multiple sources.[16][17][18]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using Ethanol:Dodecane
Objective: To prepare a stock solution of this compound for addition to cell culture medium.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Dodecane
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a solvent mixture of ethanol and dodecane in a 98:2 (v/v) ratio.
-
Dissolve the this compound in this solvent mixture to a desired stock concentration (e.g., 10 mM). Gentle warming and vortexing may be required to fully dissolve the lipid.
-
Store the stock solution at -20°C.
Protocol 2: Treatment of Cultured Cells with this compound
Objective: To treat cultured cells with this compound and assess its effects.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Sterile culture plates (e.g., 96-well for viability assays)
Procedure:
-
Seed cells in a culture plate at the desired density and allow them to adhere overnight.
-
Pre-warm the complete cell culture medium to 37°C.
-
Prepare the final working concentrations of this compound by diluting the stock solution into the pre-warmed medium. It is crucial to add the stock solution to the medium while vortexing or vigorously mixing to ensure proper dispersion and prevent precipitation.[19][20]
-
Remove the existing medium from the cultured cells and replace it with the medium containing the this compound working solution.
-
Include a vehicle control by treating cells with the same concentration of the ethanol:dodecane solvent mixture in the medium.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 3: Assessment of Cell Viability using MTT Assay
Objective: To determine the cytotoxic effects of this compound.
Materials:
-
This compound-treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well.[21]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[21]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[21]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Experimental workflow for this compound treatment and analysis.
Caption: Simplified ceramide-induced apoptosis signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide-orchestrated signalling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Long chain ceramides and very long chain ceramides have opposite effects on human breast and colon cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 14. benchchem.com [benchchem.com]
- 15. The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel ceramide analogues display selective cytotoxicity in drug-resistant breast tumor cell lines compared to normal breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of ceramide C2 application on human laryngeal carcinoma cells: a cell culture study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Addressing matrix effects in C30-Ceramide quantification
Welcome to the technical support center for C30-Ceramide quantification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows, with a primary focus on mitigating matrix effects in LC-MS/MS analysis.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during this compound quantification.
Problem: Low or Inconsistent this compound Signal Intensity
Low and variable signal intensity are often primary indicators of ion suppression caused by matrix effects.[1] Co-eluting molecules from the biological matrix, particularly phospholipids (B1166683), can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate and irreproducible results.[2][3][4]
Initial Diagnostic Steps
-
Assess Matrix Effects: The first step is to confirm that matrix effects are indeed the cause of the issue. Two common methods for this are:
-
Post-Extraction Spike: Compare the signal response of a this compound standard in a clean solvent with the response of the same standard spiked into an extracted blank matrix sample. A significant difference in signal intensity indicates the presence of matrix effects.[1]
-
Post-Column Infusion: This qualitative method helps identify at which point during the chromatographic run ion suppression or enhancement occurs. A constant flow of this compound is infused into the mass spectrometer after the analytical column while a blank, extracted sample is injected. Dips in the baseline signal of the infused analyte indicate ion suppression at that retention time.[1][5]
-
-
Review Internal Standard Performance: A suitable internal standard is crucial for correcting analytical variability.[6] If you are using a stable isotope-labeled (SIL) internal standard for this compound, its signal should also be monitored. If both the analyte and the SIL-IS signals are suppressed, it further points to a matrix effect.
Solutions & Corrective Actions
If matrix effects are confirmed, consider the following solutions, starting with the simplest and progressing to more comprehensive approaches.
-
Sample Dilution: A straightforward initial step is to dilute the sample. This can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of your analyte.[1] However, ensure that the this compound concentration remains above the lower limit of quantification (LLOQ).[1]
-
Chromatographic Optimization: Modifying the liquid chromatography (LC) method can separate this compound from co-eluting matrix components.[1]
-
Gradient Adjustment: Alter the gradient elution profile to increase the separation between your analyte and interfering compounds.[1]
-
Column Selection: Employing a different column chemistry, such as a C18 reversed-phase column, can provide alternative selectivity.[6]
-
Mobile Phase Modification: Adjusting the mobile phase composition, for instance by altering the pH or the organic solvent ratio, can influence the retention times of both the analyte and interfering species.[7]
-
-
Advanced Sample Preparation: If dilution and chromatographic changes are insufficient, more rigorous sample preparation techniques are necessary to remove interfering substances before analysis.
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than simple protein precipitation by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[7][8]
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by utilizing a stationary phase to retain the analyte of interest while matrix components are washed away, or vice-versa.[4][8][9] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[7]
-
Phospholipid Depletion Plates: Specialized plates, such as those using HybridSPE-Phospholipid technology, are designed to selectively remove phospholipids from the sample, which are a major source of matrix effects in lipidomics.[2][9]
-
The following diagram illustrates a logical workflow for troubleshooting matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound quantification?
The "matrix effect" in liquid chromatography-mass spectrometry (LC-MS) refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[1] In lipidomics, phospholipids are a major contributor to matrix effects, especially in electrospray ionization (ESI).[3]
Q2: What is the best internal standard to use for this compound quantification?
The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte.[6][10] For this compound, an ideal internal standard would be this compound with several ¹³C or ²H (deuterium) atoms incorporated into its structure. These SIL internal standards have nearly identical chemical and physical properties to the endogenous analyte, meaning they co-elute and experience similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[10] If a this compound SIL-IS is unavailable, a non-endogenous, odd-chain ceramide (e.g., C17 or C25 ceramide) can be used as an alternative.[11]
Q3: Can you provide a starting point for an LC-MS/MS method for this compound?
Yes, a common approach is to use a reversed-phase C18 column with a gradient elution. The mobile phases typically consist of an aqueous component with additives and an organic component.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm particle size)[6] |
| Mobile Phase A | Water with 0.1-0.2% formic acid and 10 mM ammonium (B1175870) formate[6][12] |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1-0.2% formic acid[6][12] |
| Flow Rate | 0.3 - 0.4 mL/min[6][13] |
| Injection Volume | 5-10 µL[6] |
| MS Detection | Positive ion electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM)[12][13] |
Q4: What are the most effective sample preparation techniques to minimize matrix effects?
The choice of sample preparation method depends on the complexity of the matrix and the required level of cleanliness. Here is a comparison of common techniques:
| Method | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive.[4][8] | Does not effectively remove phospholipids, often leading to significant matrix effects.[4][7] |
| Liquid-Liquid Extraction (LLE) | Offers better selectivity and cleaner extracts than PPT.[7][8] | Can have lower recovery for more polar analytes.[7] |
| Solid-Phase Extraction (SPE) | Provides rigorous cleanup and can be highly selective.[8][9] | Requires method development and can be more time-consuming.[4] |
| Phospholipid Removal Plates | Specifically targets and removes phospholipids, a major source of interference.[2][9] | May not remove other classes of interfering matrix components. |
Polymeric mixed-mode SPE often yields the cleanest extracts by combining reversed-phase and ion-exchange retention mechanisms.[7]
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a this compound standard in the final reconstitution solvent at a known concentration.
-
Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., plasma from a control animal) through your entire sample preparation workflow.
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as Set A.[1]
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect: The matrix effect is calculated as:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Protocol 2: Generic Solid-Phase Extraction (SPE) for Ceramide Enrichment
This is a general protocol and should be optimized for your specific application.
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[1]
-
Equilibration: Equilibrate the cartridge with a solvent similar to the sample matrix (e.g., water).[1]
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Pass a wash solvent through the cartridge to remove weakly bound matrix components. The composition of the wash solvent should be strong enough to elute interferences but weak enough to retain the this compound.[1]
-
Elution: Elute the this compound from the cartridge using an appropriate elution solvent.[1]
-
Dry-down and Reconstitution: The eluted sample is typically dried under a stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS system.
This compound and Cellular Signaling
Ceramides (B1148491) are central signaling molecules involved in various cellular processes, including apoptosis, cell cycle arrest, and inflammation.[6][14] While specific signaling pathways for this compound are less commonly detailed than for more abundant species like C16-Ceramide, very long-chain ceramides, in general, are known to play distinct roles in cellular regulation. The de novo synthesis pathway is a primary source of ceramides.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Monitoring phospholipids for assessment of matrix effects in a liquid chromatography-tandem mass spectrometry method for hydrocodone and pseudoephedrine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Refinement of C30-Ceramide Detection in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of C30-Ceramide and other very-long-chain ceramides (B1148491) (VLC-Cer) in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is the detection of this compound challenging in biological samples?
A1: The detection of this compound and other VLC-Cer presents several challenges. These molecules are often present at low concentrations compared to other lipid species, making their detection difficult without highly sensitive instrumentation.[1] The complexity of biological matrices, such as plasma and tissue homogenates, can lead to ion suppression or enhancement effects during mass spectrometry analysis, impacting quantification accuracy.[2] Furthermore, the hydrophobic nature of VLC-Cer can lead to poor solubility and recovery during extraction. The separation of this compound from other isomeric and isobaric lipid species also requires high-resolution chromatographic techniques.
Q2: What is the recommended analytical technique for this compound quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of this compound and other ceramides.[3][4] This technique offers high sensitivity, specificity, and the ability to resolve complex lipid mixtures.[3][5] When coupled with a robust chromatographic separation method, such as reversed-phase or normal-phase HPLC, LC-MS/MS allows for the accurate identification and quantification of individual ceramide species.[3][6]
Q3: Which internal standards are suitable for this compound analysis?
A3: The use of appropriate internal standards is crucial for accurate quantification. For this compound, a non-naturally occurring odd-chain ceramide like C17-Ceramide or C25-Ceramide can be used.[6][7] Stable isotope-labeled ceramides (e.g., C16-Ceramide-d7) are also excellent choices as they have nearly identical chemical and physical properties to their endogenous counterparts, which helps to account for variability in sample preparation and instrument response.
Q4: What are the expected recovery rates for VLC-Ceramides from biological matrices?
A4: Recovery rates can vary depending on the extraction method and the biological matrix. Using a well-optimized Bligh and Dyer extraction method, the recovery of very-long-chain ceramides from various tissues is generally high.[6][7] For specific expected recovery rates, please refer to the quantitative data summary tables below.
Troubleshooting Guide
Problem 1: Low or no this compound signal in the mass spectrometer.
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Ensure the chosen extraction method (e.g., Bligh and Dyer) is performed correctly. For tissues, ensure complete homogenization. For plasma, an additional purification step using silica (B1680970) gel column chromatography may be necessary to remove interfering lipids.[6] |
| Poor Ionization | Optimize the electrospray ionization (ESI) source parameters. Ensure the mobile phase contains additives like formic acid or ammonium (B1175870) formate (B1220265) to promote protonation and improve ionization efficiency.[7] |
| Incorrect MS/MS Transition | Verify the precursor and product ion m/z values for this compound. A characteristic fragment for many ceramides is m/z 264.3, resulting from the neutral loss of the fatty acyl chain and dehydration of the sphingoid base.[5] |
| Sample Degradation | Store samples and extracts at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles. |
Problem 2: Poor chromatographic peak shape or resolution.
| Possible Cause | Recommended Solution |
| Inappropriate Column Chemistry | For VLC-Ceramides, a C8 or C18 reversed-phase column is commonly used.[7] Ensure the column is not overloaded and is properly equilibrated before each injection. |
| Suboptimal Mobile Phase Gradient | Optimize the gradient elution to ensure adequate separation of this compound from other lipid species. A shallow gradient may be required to resolve closely eluting compounds.[7] |
| Sample Solvent Mismatch | Reconstitute the dried lipid extract in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape. |
Problem 3: High variability in quantitative results.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the extraction and sample handling procedures for all samples. Use of an automated liquid handler can improve reproducibility. |
| Matrix Effects | Matrix effects can be assessed by comparing the response of an analyte in the presence and absence of the matrix. If significant ion suppression or enhancement is observed, further sample cleanup or the use of a stable isotope-labeled internal standard is recommended. |
| Instrument Instability | Perform regular calibration and maintenance of the LC-MS/MS system to ensure consistent performance. Monitor system suitability by injecting a standard sample at regular intervals during the analytical run. |
Quantitative Data Summary
Table 1: Expected Recovery Rates of Very-Long-Chain Ceramides from Biological Matrices
| Biological Matrix | Extraction Method | Ceramide Species | Expected Recovery Rate (%) |
| Human Plasma | Bligh and Dyer with silica gel chromatography | C24:0 | 78 - 91[6] |
| Rat Liver | Bligh and Dyer | C24:0 | 70 - 99[6] |
| Rat Muscle | Bligh and Dyer | C24:0 | 71 - 95[6] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Very-Long-Chain Ceramides
| Ceramide Species | LOD (pg/mL) | LOQ (ng/mL) |
| C24:0 | 50 | 0.50[6] |
| C24:1 | 50 | 0.50[7] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is based on the Bligh and Dyer method and is suitable for the extraction of a broad range of ceramides, including this compound, from tissue samples.[6][7]
Materials:
-
Tissue sample (e.g., liver, muscle)
-
Deionized water
-
Internal standard solution (e.g., C25-Ceramide)
-
Homogenizer
-
Centrifuge
-
Glass tubes
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 50 mg of frozen tissue and place it in a glass tube.
-
Add a known amount of the internal standard solution to the tube.
-
Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture.
-
Homogenize the tissue on ice until it is fully dispersed.
-
Add 0.5 mL of chloroform and vortex thoroughly.
-
Add 0.5 mL of deionized water and vortex again to induce phase separation.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a new glass tube.
-
Re-extract the remaining aqueous phase with 1 mL of chloroform, vortex, and centrifuge again.
-
Pool the organic phases.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or mobile phase A).
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the LC-MS/MS analysis of this compound.[6][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm)[7]
-
Mobile Phase A: Water with 0.2% formic acid[7]
-
Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid[7]
-
Flow Rate: 0.3 mL/min[7]
-
Gradient:
-
0-1 min: 50% B
-
1-4 min: Linear gradient to 100% B
-
4-16 min: Hold at 100% B
-
16-17 min: Return to 50% B
-
17-21 min: Equilibrate at 50% B[7]
-
-
Injection Volume: 25 µL[7]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]⁺ for this compound
-
Product Ion (Q3): m/z 264.3 (or other optimized fragment)[1]
-
Collision Energy: Optimize for the specific instrument and analyte.
-
Source Parameters: Optimize for maximum signal intensity (e.g., capillary voltage, gas flow, temperature).
Visualizations
References
- 1. Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complete structural characterization of ceramides as [M – H]− ions by multiple-stage linear ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the signal intensity of C30-Ceramide in MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal intensity of C30-Ceramide in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low this compound signal intensity in my LC-MS/MS experiment?
Low signal intensity for this compound can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Sample Preparation: Inefficient extraction of this compound from the sample matrix or the presence of interfering substances can significantly suppress the signal.
-
Poor Ionization Efficiency: The choice of ionization source, mode (positive vs. negative), and source parameters can dramatically impact the formation of this compound ions.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification and low signal-to-noise ratios.[1][2][3][4]
-
Inefficient Chromatographic Separation: Poor peak shape or co-elution with other lipids can lead to ion suppression and reduced signal intensity.
-
Incorrect Mass Spectrometry Parameters: Non-optimized collision energy and fragment ion selection in multiple reaction monitoring (MRM) can result in a weak signal.
Q2: Which ionization mode, positive or negative, is better for this compound analysis?
Both positive and negative ionization modes can be used for this compound analysis, and the optimal choice may depend on the specific instrumentation and sample matrix.
-
Positive Ion Mode (ESI+): this compound is often detected as a protonated molecule [M+H]⁺.[5] This mode can provide good sensitivity.
-
Negative Ion Mode (ESI-): In negative ion mode, this compound is typically detected as the deprotonated molecule [M-H]⁻. Some studies suggest that ESI- can offer superior fragmentation for qualitative and quantitative analysis, as it may be less prone to in-source dehydration observed in positive mode.[6] However, be aware of potential ion suppression from chloride ions forming adducts.[6]
Q3: How can I minimize matrix effects for this compound analysis?
Minimizing matrix effects is crucial for achieving a strong and reliable signal. Here are some effective strategies:
-
Effective Sample Cleanup: Implement a robust sample preparation protocol to remove interfering substances. For complex matrices like plasma, this may involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5] Using silica (B1680970) gel column chromatography to isolate sphingolipids has been shown to improve sensitivity.[5]
-
Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the gradient, flow rate, or column chemistry.
-
Use of Internal Standards: Employing an appropriate internal standard is highly recommended. A stable isotope-labeled this compound is the ideal choice as it co-elutes and experiences similar matrix effects. Alternatively, a non-endogenous odd-chain ceramide (e.g., C17 or C25) can be used.[5][7]
-
Matrix-Matched Calibrants: Prepare your calibration standards in a matrix that closely mimics your samples to compensate for matrix effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound MS experiments.
Issue 1: Low or No this compound Signal
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Review your extraction protocol. For biological tissues and fluids, consider methods like Bligh and Dyer or Folch extraction.[5] Ensure complete solvent evaporation and proper reconstitution in a solvent compatible with your mobile phase. |
| Suboptimal Ionization | Infuse a this compound standard directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ion modes. |
| Incorrect Mobile Phase | The addition of modifiers to the mobile phase can enhance ionization. Try adding 0.1-0.2% formic acid for positive mode or a low concentration of ammonium (B1175870) formate.[5][8] |
| MS Parameters Not Optimized | Optimize the collision energy for the specific precursor-to-product ion transition of this compound. Perform a product ion scan of a this compound standard to identify the most intense and specific fragment ions for MRM. |
Issue 2: Poor Peak Shape and High Background Noise
| Potential Cause | Troubleshooting Step |
| Column Overloading | Reduce the injection volume or dilute the sample. |
| Incompatible Reconstitution Solvent | Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase. |
| Contaminated LC System | Flush the LC system and column with a strong solvent to remove contaminants. |
| Matrix Interference | Improve sample cleanup to remove interfering compounds. Consider using a guard column to protect your analytical column. |
Experimental Protocols
Protocol 1: this compound Extraction from Biological Tissue
This protocol is based on the widely used Bligh and Dyer method.
-
Homogenization: Homogenize ~50 mg of tissue in 1.5 mL of a chloroform (B151607):methanol (1:2, v/v) mixture.
-
Phase Separation: Add 0.5 mL of chloroform and vortex. Then, add 0.5 mL of water and vortex again.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Lipid Extraction: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in a known volume of a solvent compatible with your LC-MS method (e.g., methanol:acetonitrile, 1:1, v/v).
Protocol 2: LC-MS/MS Analysis of this compound
This is a general protocol that should be optimized for your specific instrumentation.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A linear gradient from 60% B to 100% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and/or Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Positive Mode: Monitor for the transition of the protonated precursor ion [M+H]⁺ to a specific product ion (e.g., loss of the fatty acyl chain).
-
Negative Mode: Monitor for the transition of the deprotonated precursor ion [M-H]⁻ to a specific product ion.
-
-
Optimization: Optimize collision energy and other source parameters using a this compound standard.
-
Quantitative Data Summary
The following table summarizes the impact of different mobile phase additives on ceramide signal intensity, as reported in the literature.
| Mobile Phase Additive | Ionization Mode | Observed Effect on Signal Intensity | Reference |
| 0.2% Formic Acid | Positive | Improved protonation and signal | [5] |
| 10 mM Ammonium Formate | Positive | Enhanced ionization and signal intensity | [8] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accesson.kr [accesson.kr]
Validation & Comparative
Functional Divergence of C16-Ceramide and C30-Ceramide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes. The biological function of a specific ceramide is intricately linked to the length of its N-acyl chain. This guide provides a comprehensive comparison of the functional differences between the long-chain C16-Ceramide and the very-long-chain C30-Ceramide, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Executive Summary
C16-Ceramide and this compound exhibit largely opposing biological functions. C16-Ceramide is predominantly pro-apoptotic, acting through pathways involving p53 activation and direct permeabilization of the mitochondrial outer membrane. In contrast, this compound, and other very-long-chain ceramides, are generally associated with cell proliferation, survival, and are integral to the formation of the skin's permeability barrier. This functional dichotomy presents distinct opportunities for therapeutic intervention in diseases ranging from cancer to dermatological disorders.
Comparative Functional Analysis
The distinct roles of C16-Ceramide and this compound in key cellular processes are summarized below. The data for this compound is often extrapolated from studies on very-long-chain ceramides (VLC-Ceramides), as direct comparative studies with C30 are less common than with other VLC-Ceramides like C24.
| Cellular Process | C16-Ceramide | This compound/Very-Long-Chain Ceramides (VLC-Ceramides) | Key Experimental Findings |
| Apoptosis | Pro-apoptotic | Anti-apoptotic / Interferes with C16-induced apoptosis | Overexpression of Ceramide Synthase 6 (CerS6), which produces C16-Ceramide, induces apoptosis. In contrast, very-long-chain ceramides can inhibit the formation of C16-Ceramide channels in the mitochondrial membrane, thereby blocking apoptosis.[1] |
| Cell Proliferation | Anti-proliferative | Pro-proliferative | Upregulation of CerS6 leads to inhibition of cell proliferation. Conversely, upregulation of CerS2 (producing VLC-Ceramides) increases cell proliferation in breast and colon cancer cell lines.[1] |
| Mitochondrial Outer Membrane Permeability (MOMP) | Induces MOMP by forming channels | Inhibits C16-induced channel formation | C16-Ceramide self-assembles into large, protein-permeable channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors. Very-long-chain ceramides interfere with this process. |
| p53 Signaling | Activator | No known direct interaction | C16-Ceramide directly binds to the p53 DNA-binding domain, stabilizing it and preventing its degradation by MDM2. This leads to p53 accumulation and activation of its downstream pro-apoptotic targets.[2][3] |
| Skin Barrier Function | Minor role | Essential component | C30-Ceramides are crucial for the formation and maintenance of the epidermal water barrier. Deficiencies in very-long-chain ceramides lead to impaired skin barrier function. |
Signaling Pathways
The divergent roles of C16-Ceramide and this compound stem from their engagement in distinct signaling cascades.
C16-Ceramide: A Pro-Apoptotic Signaling Hub
C16-Ceramide primarily induces apoptosis through two interconnected mechanisms: direct mitochondrial action and activation of the p53 tumor suppressor pathway.
This compound: Promoting Cell Survival and Barrier Function
While less defined, the pro-survival and pro-proliferative effects of very-long-chain ceramides like C30 are thought to involve the activation of pathways such as PI3K/Akt, which promotes cell growth and inhibits apoptosis.
Experimental Protocols
Ceramide Synthase Overexpression and Cell Viability (MTT) Assay
This protocol is used to assess the effect of specific ceramide species on cell proliferation by overexpressing the corresponding ceramide synthase.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Plasmid DNA for CerS6 or CerS3 overexpression
-
Transient transfection reagent (e.g., Polyethylenimine, PEI)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
For each well, dilute 0.1-0.3 µg of plasmid DNA in serum-free medium.
-
Add the transfection reagent (e.g., PEI at a 1:3 DNA to PEI ratio) to the diluted DNA, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the DNA-transfection reagent complexes to the cells in the 96-well plate.
-
Incubate the cells for 24-48 hours.[4]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance.
-
Mitochondrial Permeability Transition Pore (MPTP) Assay by Spectrophotometry
This assay measures mitochondrial swelling, an indicator of MPTP opening, by monitoring changes in light scattering.
Materials:
-
Isolated mitochondria
-
Swelling buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, pH 7.4)
-
Calcium chloride (CaCl2) solution
-
Spectrophotometer capable of kinetic measurements at 540 nm
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from cells or tissues using differential centrifugation.[5]
-
Assay Setup:
-
Resuspend the isolated mitochondria in the swelling buffer to a final concentration of 0.5-1.0 mg/mL.
-
Place the mitochondrial suspension in a cuvette in the spectrophotometer and allow it to equilibrate.
-
-
Measurement:
Transepidermal Water Loss (TEWL) Measurement
TEWL is a non-invasive method to assess the integrity of the skin barrier.
Materials:
-
Tewameter® or similar open-chamber evaporimeter
-
Controlled environment room (stable temperature and humidity)
Procedure:
-
Acclimatization: Allow the subject (e.g., a mouse) to acclimatize in the controlled environment for at least 30 minutes before measurements.
-
Measurement:
-
Gently place the probe of the Tewameter® on the skin surface of the test area (e.g., the shaved back of a mouse).
-
Hold the probe steady without applying excessive pressure.
-
Record the TEWL value (in g/m²/h) once the reading stabilizes (typically within 30-60 seconds).
-
Take multiple readings at each site and average them for a reliable measurement.[4][9]
-
Conclusion
The functional antagonism between C16-Ceramide and this compound highlights the critical importance of acyl chain length in determining the biological outcomes of ceramide signaling. While C16-Ceramide is a potent inducer of apoptosis and a potential target for anti-cancer therapies, this compound is essential for maintaining skin health and may have pro-survival roles in certain contexts. A deeper understanding of the distinct mechanisms governing the actions of these two ceramide species will undoubtedly pave the way for more targeted and effective therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Ceramide synthase 4 overexpression exerts oncogenic properties in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Permeability Transition Pore Assay Kit (ab239704) is not available | Abcam [abcam.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylinositol 3-kinase/AKT pathway regulates the endoplasmic reticulum to golgi traffic of ceramide in glioma cells: a link between lipid signaling pathways involved in the control of cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.mousephenotype.org [web.mousephenotype.org]
Unraveling the Role of C30-Ceramides in Skin Health and Disease: A Comparative Analysis
A comprehensive review of current research indicates a significant alteration in the levels of very long-chain ceramides (B1148491), specifically C30-ceramides, in various skin diseases compared to healthy skin. This guide provides a comparative analysis of C30-ceramide levels in healthy skin versus skin affected by atopic dermatitis, psoriasis, and acne, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Ceramides are integral lipid molecules in the stratum corneum, the outermost layer of the skin, and are crucial for maintaining the skin's barrier function. Among the diverse classes of ceramides, those with very long acyl chains, such as C30-ceramides, play a pivotal role in forming a highly ordered and impermeable lipid barrier. Disruptions in the composition and concentration of these specific ceramides are increasingly being linked to the pathophysiology of several inflammatory and non-inflammatory skin conditions.
Comparative Quantitative Analysis of this compound Levels
While direct comparative studies quantifying this compound levels across multiple skin diseases are limited, analysis of the available literature points towards a general trend of decreased very long-chain ceramides in diseased skin. The following table summarizes the findings on ceramide levels, with a focus on long-chain ceramides, in healthy versus diseased skin.
| Skin Condition | Total Ceramide Levels | This compound and Very Long-Chain Ceramide Levels | Key Findings & References |
| Healthy Skin | Baseline | Normal physiological levels | Healthy human skin is characterized by a predominance of long-acyl chain ceramides (>C22), which are essential for a robust skin barrier.[1] |
| Atopic Dermatitis | Generally Decreased | Significantly Decreased | Studies have shown a marked reduction in the total amount of ceramides in both lesional and non-lesional skin of atopic dermatitis patients.[2] This decrease is particularly significant for very long-chain ceramides. |
| Psoriasis | Decreased in Lesional Skin | Significantly Decreased | Lesional psoriatic skin exhibits a significant decrease in total ceramides.[3][4][5] This reduction is accompanied by a notable decrease in the average ceramide chain length.[4][5] |
| Acne Vulgaris | Generally Decreased | Reduced | Acne-affected skin shows an overall reduction in ceramide levels.[3] Research indicates a reduction in the chain length of ceramides in individuals with acne.[6][7][8] |
Experimental Protocols
The quantification of C30-ceramides in skin samples is a multi-step process involving sample collection, lipid extraction, and analysis by mass spectrometry.
Sample Collection: Tape Stripping
A non-invasive method for collecting stratum corneum samples.[9][10][11][12]
-
Procedure:
-
An adhesive tape (e.g., D-Squame) is pressed firmly onto the skin surface.
-
The tape is then removed, taking with it the outermost layers of the stratum corneum.
-
This process can be repeated multiple times on the same site to collect deeper layers of the stratum corneum.
-
The collected tape strips are stored at -80°C until lipid extraction.
-
Lipid Extraction
-
Procedure:
-
The tape strips are cut into smaller pieces and placed in a glass vial.
-
A solvent mixture, typically chloroform/methanol (e.g., 2:1, v/v), is added to the vial.
-
The sample is then homogenized or sonicated to ensure complete lipid extraction.
-
The mixture is centrifuged to separate the lipid-containing solvent phase from the tape and other debris.
-
The supernatant containing the lipids is collected and dried under a stream of nitrogen.
-
Ceramide Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of individual ceramide species.[13][14][15][16]
-
Chromatographic Separation:
-
The dried lipid extract is reconstituted in an appropriate solvent.
-
The sample is injected into a liquid chromatography system, often using a reversed-phase column (e.g., C18) to separate the different ceramide species based on their hydrophobicity and acyl chain length.
-
-
Mass Spectrometric Detection:
-
The separated ceramides are introduced into a mass spectrometer.
-
Electrospray ionization (ESI) is a commonly used technique to ionize the ceramide molecules.
-
The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the identification and quantification of C30-ceramides and other species.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for ceramide analysis and a simplified representation of the ceramide biosynthesis pathway, which is crucial for understanding the origin of these lipids in the skin.
References
- 1. d-nb.info [d-nb.info]
- 2. Decreased level of ceramides in stratum corneum of atopic dermatitis: an etiologic factor in atopic dry skin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramides and Cell Signaling Molecules in Psoriatic Epidermis: Reduced Levels of Ceramides, PKC-α, and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lesional Psoriasis is Associated With Alterations in the Stratum Corneum Ceramide Profile and Concomitant Decreases in Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipidomics reveals skin surface lipid abnormity in acne in young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipidomic analysis of facial skin surface lipids in acne in young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tape stripping method is useful for the quantification of antimicrobial peptides on the human skin surface including the stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of stratum corneum lipid profile by tape stripping in combination with high-performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. cancer-rnr.eu [cancer-rnr.eu]
- 13. accesson.kr [accesson.kr]
- 14. metabolomicscentre.nl [metabolomicscentre.nl]
- 15. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of C30-Ceramide in Apoptosis: A Comparative Guide for Researchers
For Immediate Release
A Deep Dive into Ceramide-Induced Apoptosis: Evaluating the Role of Acyl Chain Length and a Call for Investigating C30-Ceramide
This guide provides a comprehensive overview of the established role of ceramides (B1148491) in apoptosis, with a particular focus on the influence of their N-acyl chain length. While the pro-apoptotic functions of short-chain (e.g., C2, C6) and long-chain (e.g., C16) ceramides are well-documented, the specific role of very-long-chain ceramides (VLC-Ceramides), particularly this compound, remains largely unexplored. This document summarizes existing quantitative data for various ceramides, details relevant experimental protocols, and presents signaling pathways to offer a framework for validating the potential role of this compound in programmed cell death.
The Dichotomy of Ceramides in Apoptosis: A Tale of Chain Length
Ceramides, a class of sphingolipids, are critical signaling molecules that mediate a variety of cellular processes, including apoptosis.[1][2][3] The cellular response to ceramides is highly dependent on their acyl chain length, which dictates their biophysical properties and protein interactions.[4][5]
Short-Chain and Long-Chain Ceramides as Pro-Apoptotic Inducers:
Exogenously added, cell-permeable short-chain ceramides (C2, C6, C8) and the accumulation of endogenous long-chain ceramides (C16, C18) are widely recognized as potent inducers of apoptosis in numerous cell types.[6][7] Their pro-apoptotic signaling is often mediated through the mitochondrial pathway, leading to the release of cytochrome c and subsequent activation of the caspase cascade.[8][9]
The Enigma of Very-Long-Chain (VLC) Ceramides:
In contrast to their shorter-chain counterparts, the role of VLC-Ceramides (≥C24) in apoptosis is more complex and appears to be context-dependent. Some studies suggest that VLC-Ceramides may even have anti-apoptotic or pro-proliferative functions, potentially by interfering with the pro-apoptotic channel-forming ability of C16-Ceramide in the mitochondrial outer membrane.[10][11] However, there is a significant gap in the literature regarding the specific functions of ultra-long-chain ceramides like C30.
Quantitative Comparison of Ceramide-Induced Apoptosis
To date, no studies have been identified that provide a direct quantitative comparison of the apoptotic effects of this compound against other ceramides. The following table summarizes representative data for commonly studied ceramides to provide a baseline for future comparative studies involving this compound.
| Ceramide Type | Cell Line | Assay | Effective Concentration | Key Findings |
| C2-Ceramide | Human neuroblastoma SH-SY5Y | Cell Viability | 10-50 µM | Induces apoptosis via the caspase-9/caspase-3 pathway. |
| C6-Ceramide | Human leukemia K562 | Trypan Blue Exclusion | 25-50 µM | Potently induces apoptosis mediated by caspase activation. |
| C8-Ceramide | Murine lung endothelial cells | Caspase-3/7 Activity | 10 µM | Induces apoptosis and increases endogenous levels of long-chain and very-long-chain ceramides.[12] |
| C16-Ceramide | Human prostate cancer LNCaP | Apoptosis Assays | Endogenous increase | Increased intracellular C16-Ceramide strongly correlates with apoptosis.[11] |
| C24-Ceramide | Human B-cell lymphoma Ramos | Apoptosis Assays | Endogenous increase | Generated late in apoptosis and requires effector caspase activation.[13] |
| This compound | - | - | - | Data Not Available |
Experimental Protocols for Investigating Ceramide-Induced Apoptosis
The following are detailed methodologies for key experiments to validate the role of this compound in apoptosis. These protocols are adapted from established methods for other ceramides and may require optimization for this compound due to its unique biophysical properties.
Preparation and Cellular Delivery of this compound
Due to the high hydrophobicity of very-long-chain ceramides, proper solubilization and delivery to cells are critical.
-
Solubilization:
-
Dissolve this compound in an organic solvent such as a 98:2 (v/v) mixture of ethanol (B145695) and dodecane.[14]
-
Alternatively, complexes with bovine serum albumin (BSA) can be formed to enhance delivery in aqueous culture media.
-
-
Cellular Treatment:
-
Prepare a high-concentration stock solution of this compound.
-
For cell treatment, dilute the stock solution directly into pre-warmed culture medium with vigorous vortexing to ensure a homogenous suspension.
-
A vehicle control containing the same final concentration of the solvent must be included in all experiments.
-
Assessment of Apoptosis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Seed cells in 6-well plates and treat with varying concentrations of this compound and a vehicle control for desired time points (e.g., 24, 48 hours).
-
Harvest cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Caspase Activity Assay
This assay quantifies the activity of key executioner caspases, such as caspase-3 and caspase-7.
-
Treat cells with this compound as described above.
-
Lyse the cells and collect the protein lysate.
-
Incubate the lysate with a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3).
-
Measure the fluorescence generated by the cleavage of the substrate using a fluorometer.
-
Normalize the caspase activity to the total protein concentration of the lysate.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the integrity of the mitochondrial membrane, which is often disrupted during the early stages of apoptosis.
-
Culture cells in a multi-well plate and treat with this compound.
-
Add a fluorescent cationic dye (e.g., JC-1, TMRE, or TMRM) to the culture medium.
-
Incubate to allow the dye to accumulate in the mitochondria of healthy cells.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.
Visualizing the Signaling Pathways
The following diagrams illustrate the established signaling pathways of ceramide-induced apoptosis and a proposed experimental workflow for investigating this compound.
Caption: Ceramide-induced apoptosis signaling pathways.
Caption: Experimental workflow for this compound validation.
Future Directions and the Call for this compound Research
The intricate relationship between ceramide acyl chain length and apoptosis underscores the need for a more granular understanding of individual ceramide species. The lack of data on this compound represents a significant knowledge gap in the field of sphingolipid biology.
We strongly encourage researchers to undertake studies to:
-
Quantify the apoptotic potential of this compound in various cell lines and compare it to other ceramides.
-
Elucidate the specific signaling pathways modulated by this compound.
-
Investigate the potential interplay between this compound and other ceramide species in regulating cell fate.
By systematically investigating the role of this compound, the scientific community can gain a more complete picture of the complex regulatory network of sphingolipids in apoptosis, potentially uncovering new therapeutic targets for diseases characterized by dysregulated cell death, such as cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Sphingolipids in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Lipotoxic very-long-chain ceramides cause mitochondrial dysfunction, oxidative stress, and cell death in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cationic long-chain ceramide LCL-30 induces cell death by mitochondrial targeting in SW403 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Role of Intracellular Lipid Logistics in the Preferential Usage of Very Long Chain-Ceramides in Glucosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ceramide launches an acute anti-adhesion pro-migration cell signaling program in response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delivery of long chain C16 and C24 ceramide in HeLa cells using oxidized graphene nanoribbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparative Guide to C30-Ceramide Metabolism
This guide provides a detailed comparison of the metabolism and function of C30 and other very-long-chain ceramides (B1148491) (VLC-Ceramides) across various species. It is intended for researchers, scientists, and drug development professionals investigating the roles of these specialized lipids in health and disease. The content covers enzymatic pathways, functional significance, and comprehensive analytical protocols, supported by experimental data.
Biosynthesis of Very-Long-Chain Ceramides
Ceramides are central intermediates in sphingolipid metabolism, serving as both structural components of membranes and critical signaling molecules.[1][2] Their biological activity is profoundly influenced by the length of their N-acyl chain, which is determined by a family of enzymes called Ceramide Synthases (CerS).[1][3] Ceramides are generated through three primary pathways: the de novo pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[4][5] The de novo pathway, occurring in the endoplasmic reticulum, is the principal route for producing ceramides with specific chain lengths.[2][6]
The process begins with the condensation of serine and palmitoyl-CoA, followed by a series of enzymatic reactions to produce a dihydroceramide (B1258172) core.[6][7] The crucial step for determining chain length is the acylation of the sphingoid base by a specific CerS enzyme, each utilizing a restricted subset of fatty acyl-CoAs.[8][9] Six distinct CerS enzymes have been identified in mammals (CerS1-6), each with a unique specificity for acyl-CoA chain length.[1][9]
// Invisible nodes for pathway labels node [shape=plaintext, fontcolor="#5F6368", fontsize=10]; path1 [label="De Novo Synthesis"]; path2 [label="Complex Sphingolipid\nSynthesis"];
// Positioning labels serine -> path1 [style=invis, len=0.1]; path1 -> dhs [style=invis, len=0.1]; cer -> path2 [style=invis, len=0.1]; path2 -> sm [style=invis, len=0.1]; } caption="De Novo Ceramide Biosynthesis Pathway."
Table 1: Ceramide Synthase (CerS) Acyl-CoA Specificity Across Species
This table summarizes the substrate specificity of key CerS isoforms in mammals and yeast, highlighting the enzymes responsible for generating C30 and other VLC-Ceramides.
| Species/Family | Enzyme | Primary Acyl-CoA Substrates | Key Tissue Expression (Mammals) | Reference(s) |
| Mammalian | CerS1 | C18:0 | Brain, Muscle | [9][10] |
| CerS2 | C20:0 - C26:0 (Very-long-chain) | Liver, Kidney, Brain | [1][8] | |
| CerS3 | C24:0 and longer (Ultra-long-chain) | Skin, Testis | [1] | |
| CerS4 | C20:0, C22:0, C24:0 | Adipose tissue, Heart | [10] | |
| CerS5 | C16:0 | Broadly expressed | [10] | |
| CerS6 | C16:0 | Broadly expressed | [10] | |
| Yeast | Lag1p/Lac1p | C24:0, C26:0 (Very-long-chain) | N/A | [11][12] |
Cross-Species Functional Comparison of VLC-Ceramides
VLC-Ceramides, including C30-Ceramide, perform distinct and vital functions that vary significantly across species and even between different tissues within the same organism. In mammals, they are indispensable for skin barrier integrity, while in yeast, they are fundamental components of the cell membrane.
// Central Node vlcc [label="VLC-Ceramides\n(including C30)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Species Nodes mammals [label="Mammals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; yeast [label="Yeast\n(S. cerevisiae)", fillcolor="#34A853", fontcolor="#FFFFFF"]; plants [label="Plants", fillcolor="#FBBC05", fontcolor="#202124"];
// Function Nodes skin [label="Skin Barrier Function:\nWater Permeability Barrier", fillcolor="#F1F3F4", fontcolor="#202124"]; liver [label="Metabolic Regulation:\nProtective vs. Lipotoxic Effects", fillcolor="#F1F3F4", fontcolor="#202124"]; membrane [label="Membrane Structure &\nER-to-Golgi Transport", fillcolor="#F1F3F4", fontcolor="#202124"]; stress [label="Abiotic/Biotic Stress\nResponse", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges vlcc -> mammals; vlcc -> yeast; vlcc -> plants;
mammals -> skin; mammals -> liver; yeast -> membrane; plants -> stress; } caption="Comparative Functions of VLC-Ceramides."
Table 2: Summary of VLC-Ceramide Functions by Species and Tissue
| Species | Tissue/Context | Primary Functions of VLC-Ceramides (C24 and longer) | Reference(s) |
| Mammals | Skin (Epidermis) | Essential for the water permeability barrier; CerS3 synthesizes ultra-long-chain ceramides required for this function.[1] | [1][13][14] |
| Liver | Exhibit protective roles against glucose intolerance and hepatic insulin (B600854) resistance, contrasting with the lipotoxic effects of long-chain ceramides.[15] | [15][16] | |
| Brain | CerS2 is highly expressed; VLC-Ceramides are crucial for myelin sheath maintenance and overall brain development.[1] | [1] | |
| Yeast | Cell-wide | Major components of complex sphingolipids, vital for membrane structure and function.[12] Involved in ER-to-Golgi ceramide transport.[11] | [11][12][17] |
| Plants | General | Key components of membrane lipids (sphingolipids, phospholipids) crucial for homeostasis and intercellular communication.[18] | [18] |
The biological impact of ceramides is highly dependent on their acyl-chain length.[3] While long-chain ceramides (e.g., C16:0, C18:0) are often implicated in promoting insulin resistance, inflammation, and apoptosis, very-long-chain species can have opposing, often protective, effects.[15][16][19] For instance, studies in mice have shown that while C16:0 ceramides contribute to metabolic dysfunction, very-long-chain sphingolipids can protect against glucose intolerance.[15][16] This functional dichotomy underscores the importance of species-specific analysis.
Experimental Protocols for this compound Analysis
The gold-standard for the precise identification and quantification of individual ceramide species, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20][21][22] This technique offers high sensitivity and specificity, allowing for the resolution of structurally similar lipid molecules.[20][23]
// Workflow Steps sample [label="1. Sample Collection\n(Tissue, Plasma, Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; extract [label="2. Lipid Extraction\n(e.g., Bligh-Dyer Method)", fillcolor="#FFFFFF", fontcolor="#202124"]; separate [label="3. HPLC Separation\n(Reverse-Phase C18/C30 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ionize [label="4. Electrospray Ionization (ESI)\n(Positive Ion Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"]; detect [label="5. MS/MS Detection\n(Triple Quadrupole, MRM)", fillcolor="#FBBC05", fontcolor="#202124"]; quant [label="6. Data Analysis &\nQuantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections sample -> extract; extract -> separate; separate -> ionize; ionize -> detect; detect -> quant; } caption="LC-MS/MS Experimental Workflow."
Detailed Protocol: Quantification of this compound via LC-MS/MS
This protocol is a synthesized methodology based on established lipidomic analysis techniques.[21][22]
1. Sample Preparation and Lipid Extraction:
-
Objective: To isolate lipids from the biological matrix while removing interfering substances.
-
Procedure:
-
Homogenize tissue samples or collect cell pellets/plasma aliquots. Record the starting weight or cell number for normalization.
-
Add an appropriate internal standard, such as C17:0 or C25:0 ceramide, to each sample for accurate quantification.[22]
-
Perform a liquid-liquid extraction using a chloroform:methanol:water solvent system (e.g., Bligh and Dyer method).[21][22]
-
Vortex vigorously and centrifuge to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase containing the lipids into a clean tube.[21]
-
Dry the lipid extract completely under a stream of nitrogen gas or using a vacuum concentrator.
-
Store the dried lipid extract at -80°C until analysis.[21]
-
2. Chromatographic Separation:
-
Objective: To separate different ceramide species based on their hydrophobicity before they enter the mass spectrometer.
-
Procedure:
-
Reconstitute the dried lipid extract in a suitable mobile phase, typically a mixture of acetonitrile, isopropanol, and water.[21][22]
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18 or a specialized C30 column for very-long-chain species).[11][22]
-
Use a gradient elution program, starting with a higher polarity mobile phase and gradually increasing the proportion of a lower polarity mobile phase. A typical gradient might run from a water-containing mobile phase to one with high concentrations of acetonitrile/isopropanol over 15-20 minutes.[21][22]
-
Maintain a constant flow rate (e.g., 0.3 mL/min) optimized for the column dimensions.[21]
-
3. Mass Spectrometry Detection and Quantification:
-
Objective: To detect and quantify the separated ceramide species based on their mass-to-charge ratio.
-
Procedure:
-
Operate the mass spectrometer in positive ion mode with an electrospray ionization (ESI) source.[21][22]
-
Utilize Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. In MRM, the mass spectrometer is set to detect a specific precursor ion (the protonated ceramide molecule, [M+H]+) and a specific product ion generated by its fragmentation. For ceramides, the characteristic product ion often corresponds to the sphingoid base backbone.[21][24]
-
Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy for each ceramide species to maximize signal intensity.[21][22]
-
Generate a calibration curve using synthetic ceramide standards of known concentrations.
-
Quantify endogenous ceramides by comparing their peak areas to those of the internal standard and the calibration curve.[22]
-
Normalize the final concentrations to the initial sample amount (e.g., tissue weight or total protein).[21]
-
By applying these methodologies, researchers can achieve robust and reproducible quantification of this compound and other species, enabling a deeper understanding of their complex roles in cross-species biology.
References
- 1. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 3. The long and the short of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medlink.com [medlink.com]
- 5. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ceramide de novo biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sphingolipid - Wikipedia [en.wikipedia.org]
- 8. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Yeast Svf1 binds ceramides and contributes to sphingolipid metabolism at the ER cis-Golgi interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ceramides and barrier function in healthy skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Regulation of glucose homeostasis and insulin action by ceramide acyl-chain length: A beneficial role for very long-chain sphingolipid species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ceramides in Metabolism: Key Lipotoxic Players - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Distinct Signaling Roles of Ceramide Species in Yeast Revealed Through Systematic Perturbation and Systems Biology Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 21. benchchem.com [benchchem.com]
- 22. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Simplified Mass Spectrometric Analysis of Ceramides using a Common Collision Energy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Interactions of C30-Ceramide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specific molecular interactions of C30-Ceramide is crucial for harnessing its therapeutic potential, particularly in dermatology and oncology. This guide provides a comprehensive comparison of its known protein interactions, supported by experimental data and detailed methodologies, to facilitate further investigation into its biological functions.
Very-long-chain ceramides, including this compound, are integral structural components of the skin's permeability barrier. Recent studies have also shed light on their role as signaling molecules, influencing cellular processes such as differentiation and apoptosis. This guide focuses on the confirmed protein interactions of this compound, the experimental approaches to validate these interactions, and the signaling pathways implicated.
This compound Interacting Proteins: The Cornified Envelope
Experimental evidence robustly points towards a covalent interaction between this compound and a specific group of proteins within the cornified envelope (CE) of the epidermis. The CE is a highly insoluble and cross-linked protein structure essential for skin barrier function.
| Interacting Protein | Protein Family | Cellular Location | Type of Interaction | Supporting Evidence |
| Involucrin | Cornified Envelope Precursor | Keratinocytes (Stratum Corneum) | Covalent (Ester Linkage) | Mass Spectrometry of lipopeptides recovered after partial saponification and proteolysis of isolated CEs.[1] |
| Envoplakin | Plakin Family | Keratinocytes (Stratum Corneum) | Covalent (Ester Linkage) | Mass Spectrometry of lipopeptides recovered after partial saponification and proteolysis of isolated CEs.[1] |
| Periplakin | Plakin Family | Keratinocytes (Stratum Corneum) | Covalent (Ester Linkage) | Mass Spectrometry of lipopeptides recovered after partial saponification and proteolysis of isolated CEs.[1] |
| Cornified Envelope Proteins (General) | Various | Keratinocytes (Stratum Corneum) | Covalent (Thioether Linkage) | Mass spectrometry analysis of protease-digested epidermis samples identified Cys-bound epoxy-enone (P-EO) ceramides, including C30:0 species.[2] |
Experimental Protocols for Confirming this compound-Protein Interactions
Several advanced techniques are employed to identify and validate the interaction between lipids like this compound and their protein partners.
Photo-Affinity Labeling (PAL) with a this compound Analog
This technique is designed to capture both covalent and non-covalent interactions by creating a covalent bond upon photoactivation.
Methodology:
-
Synthesis of a this compound Photo-probe: A this compound analog is synthesized to contain a photo-reactive group (e.g., diazirine) and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne group).
-
Incubation: The photo-probe is introduced to cultured cells (e.g., human keratinocytes) or a purified protein fraction.
-
UV Cross-linking: The sample is irradiated with UV light to activate the photo-reactive group, forming a covalent bond with interacting proteins.
-
Enrichment: If a biotin tag is used, the cross-linked protein complexes are enriched using streptavidin-coated beads. For clickable tags, a corresponding reporter molecule is attached via click chemistry for visualization or enrichment.
-
Identification: The enriched proteins are identified by mass spectrometry.
References
Head-to-head comparison of different C30-Ceramide quantification methods
For researchers, scientists, and drug development professionals navigating the complexities of lipid signaling, the accurate quantification of specific ceramide species is paramount. C30-Ceramide, a very long-chain ceramide, has garnered increasing interest for its roles in various cellular processes and its potential as a biomarker. This guide provides an objective, data-driven comparison of the most common methods for this compound quantification, offering insights into their principles, performance, and ideal applications.
This comprehensive guide delves into a head-to-head comparison of key methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Thin-Layer Chromatography (HPTLC), and fluorescent-based assays. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the necessary information to select the most appropriate method for their specific research needs.
Data Presentation: A Quantitative Overview
The selection of a quantification method is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance metrics for the most prevalent this compound quantification techniques, compiled from various studies.
| Method | Principle | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity (R²) | Precision (%RSD) | Accuracy (%Recovery) | Throughput |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | LOD: 5-50 pg/mL; LLOQ: 0.02-1 ng/mL[1][2] | >0.99[2][3][4] | Intra-day: 0.05-10.2%; Inter-day: 2.2-14.0%[1][2] | 80-115%[1][2] | Medium |
| ELISA | Immunoassay based on antibody-antigen recognition. | Sensitivity: <18.75 pg/mL; Assay Range: 31.2-2000 pg/mL[5] | Typically >0.98 | Intra-assay: <10%; Inter-assay: <12% | 85-115% | High |
| HPTLC | Separation on a silica (B1680970) plate followed by densitometric or MS detection. | LOD: 10 ng/mL; LOQ: 30 ng/mL (for plant ceramides)[6] | >0.99[6] | <15% for LOQ[6] | 85-115% | High |
| Fluorescent Assays | Use of fluorescently labeled substrates or probes. | pmol range[7] | N/A | N/A | N/A | High |
Note: The performance characteristics can vary depending on the specific instrument, reagents, and protocol used. The data for HPTLC and fluorescent assays for this compound specifically are less commonly reported in direct comparison studies.
Experimental Protocols
Detailed and robust experimental protocols are critical for reproducible and accurate quantification. Below are outlines of the typical procedures for the leading this compound analysis methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for ceramide analysis due to its high sensitivity and specificity[8].
1. Sample Preparation (Lipid Extraction):
-
Bligh and Dyer method: A common method for extracting lipids from biological samples using a chloroform:methanol:water mixture[1].
-
Solid-Phase Extraction (SPE): Often used for sample clean-up and enrichment of the ceramide fraction[9].
-
Internal Standards: Addition of a known amount of a stable isotope-labeled ceramide (e.g., C17-ceramide) is crucial for accurate quantification[1].
2. Chromatographic Separation (LC):
-
Column: A C18 reversed-phase column is typically used for separating different ceramide species based on their hydrophobicity[1][3].
-
Mobile Phase: A gradient of organic solvents, such as methanol, acetonitrile, and isopropanol, with additives like formic acid or ammonium (B1175870) formate, is employed to elute the ceramides[1][3].
3. Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used[1].
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, offering high specificity by monitoring a specific precursor-to-product ion transition for each ceramide species[4][10].
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA offers a high-throughput platform for quantifying total ceramide or specific ceramide species, depending on the antibody's specificity[8].
1. Plate Preparation:
-
Microtiter plates are pre-coated with an antibody specific to ceramides[5].
2. Sample and Standard Incubation:
-
Standards of known ceramide concentrations and unknown samples are added to the wells.
-
In a competitive ELISA format, a biotinylated ceramide competes with the ceramide in the sample for binding to the primary antibody[5].
3. Detection:
-
A streptavidin-HRP conjugate is added, which binds to the biotinylated ceramide.
-
A substrate solution (e.g., TMB) is added, and the color development is measured using a microplate reader at a specific wavelength (e.g., 450 nm)[5][11]. The intensity of the color is inversely proportional to the amount of ceramide in the sample.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a cost-effective method for separating complex lipid mixtures and can be used for quantification[12].
1. Sample Application:
-
Lipid extracts are spotted onto a high-performance silica gel plate.
2. Chromatographic Development:
-
The plate is placed in a developing chamber with a specific solvent system to separate the lipid classes based on their polarity[12].
3. Detection and Quantification:
-
The separated lipid bands are visualized using staining reagents (e.g., iodine vapor) or by charring with a reagent like primuline[12].
-
Quantification is performed by densitometry, comparing the intensity of the sample band to that of known standards. Alternatively, the bands can be scraped off the plate, eluted, and analyzed by mass spectrometry.
Fluorescent-Based Assays
These assays utilize fluorescently labeled ceramide analogs or substrates to monitor ceramide levels or the activity of ceramide-metabolizing enzymes[13][14].
1. Labeling:
-
Cells or tissues are incubated with a fluorescently labeled ceramide precursor (e.g., NBD-sphinganine)[9][15].
2. Analysis:
-
The fluorescent ceramide product can be quantified using various techniques, including:
Mandatory Visualization
To better illustrate the discussed methodologies, the following diagrams were generated using the DOT language.
Conclusion
The choice of a this compound quantification method is a critical decision that directly impacts the quality and interpretation of research findings. LC-MS/MS remains the benchmark for accurate and specific quantification, particularly for complex biological matrices. ELISA offers a high-throughput alternative suitable for large-scale screening, though with a potential compromise in specificity. HPTLC provides a cost-effective, high-throughput option for preliminary or semi-quantitative analysis. Fluorescent-based assays are invaluable tools for studying the dynamic aspects of ceramide metabolism and localization within living cells.
By carefully considering the specific research question, sample type, required sensitivity, and available resources, researchers can select the most appropriate method to unravel the intricate roles of this compound in health and disease. This guide serves as a foundational resource to aid in that decision-making process, promoting robust and reliable scientific discovery.
References
- 1. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. Ceramide ELISA Kit (A326471) [antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of ceramide molecular species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. biorxiv.org [biorxiv.org]
- 11. assaygenie.com [assaygenie.com]
- 12. HPTLC analysis of sphingomylein, ceramide and sphingosine in ischemic/reperfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]
- 15. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
The Tale of a Double Bond: C30-Ceramide Versus its Dihydroceramide Precursor in Cellular Signaling
A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipid signaling, the subtle structural difference between a ceramide and its dihydroceramide (B1258172) precursor can translate into a profound divergence in biological function. This guide provides an in-depth comparison of C30-Ceramide and its immediate biosynthetic precursor, C30-dihydroceramide, focusing on their distinct roles in critical cellular processes. While both are very-long-chain sphingolipids, the presence or absence of a single 4,5-trans double bond in the sphingoid backbone dictates their involvement in apoptosis, autophagy, and the maintenance of skin barrier integrity.
At a Glance: Key Differences in Biological Activity
The primary distinction that governs the opposing cellular responses to this compound and C30-dihydroceramide is the 4,5-trans double bond. This structural feature is essential for the pro-apoptotic and membrane-organizing functions attributed to ceramides (B1148491).[1][2] In contrast, dihydroceramides, lacking this double bond, are generally considered non-apoptotic and are emerging as key players in other cellular pathways, notably autophagy.[3][4]
| Feature | This compound | C30-Dihydroceramide | Significance of the Difference |
| Structure | Contains a 4,5-trans double bond in the sphingoid backbone. | Lacks the 4,5-trans double bond (saturated sphingoid backbone). | The double bond is crucial for the molecule's biophysical properties and biological activity.[2] |
| Apoptosis | Induces apoptosis.[1][5] | Does not induce apoptosis; may be anti-apoptotic.[1][6] | This compound can trigger programmed cell death, a key consideration in cancer research and therapy. |
| Autophagy | Can induce autophagy, often leading to cell death.[7][8] | A potent inducer of autophagy, often as a pro-survival mechanism.[3][4] | The two molecules can trigger the same process but with potentially different outcomes for the cell. |
| Skin Barrier Function | Essential for maintaining the integrity and permeability of the skin barrier. | Less effective in maintaining skin barrier function compared to ceramide. | This compound is a critical component for healthy skin and a target for dermatological drug development. |
The Decisive Role in Apoptosis: A Pro-Death Signal
This compound, like other ceramides, is a well-established pro-apoptotic molecule.[1][5] The presence of the 4,5-trans double bond is a key determinant of this activity. This double bond facilitates the formation of ceramide-rich platforms in cellular membranes, leading to changes in membrane fluidity and permeability. These changes can trigger downstream signaling cascades that culminate in programmed cell death. One of the proposed mechanisms involves the formation of channels in the mitochondrial outer membrane, which allows for the release of pro-apoptotic factors like cytochrome c.[6]
Conversely, C30-dihydroceramide is incapable of inducing apoptosis.[1] In fact, studies have shown that dihydroceramides can even inhibit ceramide-induced apoptosis, potentially by disrupting the formation of ceramide channels in mitochondrial membranes.[6] This antagonistic relationship underscores the critical importance of the desaturation step in the de novo ceramide synthesis pathway, which converts dihydroceramide to ceramide.
A Divergent Path in Autophagy
Autophagy, or "self-eating," is a cellular process for degrading and recycling cellular components. While both this compound and its dihydro-precursor can induce autophagy, their roles and the resulting cellular fate can differ. Ceramide-induced autophagy is often associated with cell death, acting as a backup mechanism to apoptosis.[7][8]
In contrast, dihydroceramides have emerged as potent inducers of autophagy, which can act as a pro-survival mechanism under cellular stress.[3][4] The accumulation of dihydroceramides has been shown to impair autophagic flux, leading to the accumulation of autophagosomes. This response can protect cells from certain stressors. The distinct signaling pathways initiated by each molecule in the context of autophagy are an active area of research.
The Cornerstone of Skin Barrier Function
Very-long-chain ceramides, including this compound, are indispensable for the proper functioning of the skin's permeability barrier.[9][10] They are key components of the lipid matrix in the stratum corneum, the outermost layer of the skin, where they help to prevent excessive water loss and protect against environmental insults. The length of the acyl chain is critical for the formation of the highly ordered and impermeable lipid structures of the skin barrier.
While dihydroceramides are also present in the skin, their contribution to the barrier function is considered to be less significant than that of their unsaturated counterparts. The presence of the 4,5-trans double bond in ceramides is thought to be important for the proper packing and organization of the lipid lamellae.
Experimental Protocols
Preparation of this compound and C30-Dihydroceramide for Cell Culture Experiments
-
Stock Solution Preparation: Due to the hydrophobic nature of very-long-chain ceramides, a stock solution should be prepared in an organic solvent.
-
Dissolve this compound or C30-dihydroceramide powder in a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) to a concentration of 1-5 mM.
-
For cell culture applications, a solvent less toxic to cells, such as ethanol (B145695) or DMSO, can be used, although solubility may be lower. Sonication may be required to aid dissolution.
-
Store stock solutions at -20°C in glass vials.
-
-
Cell Treatment:
-
For cell treatment, the stock solution should be diluted in serum-free culture medium.
-
To avoid precipitation, it is recommended to complex the lipid with a carrier molecule like bovine serum albumin (BSA).
-
Briefly, dry the required amount of lipid from the stock solution under a stream of nitrogen.
-
Resuspend the lipid film in serum-free medium containing fatty acid-free BSA (e.g., a 1:4 molar ratio of ceramide to BSA).
-
Incubate at 37°C for 30 minutes with occasional vortexing to allow for complex formation.
-
Add the ceramide:BSA complex to the cell culture to achieve the desired final concentration.
-
Quantification of Apoptosis by Annexin V/Propidium (B1200493) Iodide Staining
-
Seed cells in a multi-well plate and treat with this compound, C30-dihydroceramide, or vehicle control for the desired time.
-
Harvest cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Assessment of Autophagy by LC3 Puncta Formation
-
Transfect cells with a GFP-LC3 or RFP-LC3 expression vector.
-
Seed the transfected cells on glass coverslips and treat with this compound, C30-dihydroceramide, or vehicle control.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Visualize the subcellular localization of LC3 using a fluorescence microscope.
-
Quantify the number of cells with punctate LC3 staining (autophagosomes) versus diffuse cytosolic staining. An increase in the number of LC3 puncta per cell is indicative of autophagy induction.[11][12]
Measurement of Transepidermal Water Loss (TEWL)
-
Acclimatize subjects to the testing room conditions (e.g., controlled temperature and humidity) for at least 30 minutes.[13]
-
Measure baseline TEWL from the designated skin area (e.g., forearm) using a Tewameter.
-
Apply a topical formulation containing this compound, C30-dihydroceramide, or a placebo to the test sites.
-
Measure TEWL at specified time points after application (e.g., 1, 2, 4, 8, and 24 hours).[13]
-
A decrease in TEWL compared to the placebo indicates an improvement in skin barrier function.[14][15][16]
Conclusion
The significance of this compound over its dihydroceramide precursor is fundamentally linked to the presence of the 4,5-trans double bond. This single structural feature imbues this compound with the ability to act as a potent pro-apoptotic signaling molecule, a critical function in cellular homeostasis and a potential target for therapeutic intervention. In contrast, C30-dihydroceramide lacks this apoptotic activity and is instead emerging as a key regulator of autophagy, often with a pro-survival outcome. For researchers in drug development, understanding these distinct roles is paramount for designing targeted therapies that can modulate these powerful cellular pathways. Whether the goal is to induce cell death in cancer cells or to promote cell survival and repair in other contexts, the choice between targeting the synthesis or function of this compound versus its dihydro-precursor can lead to vastly different biological outcomes.
References
- 1. Induction of apoptosis by sphingosine, sphinganine, and C(2)-ceramide in human colon cancer cells, but not by C(2)-dihydroceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Dihydroceramide is a key metabolite that regulates autophagy and promotes fibrosis in hepatic steatosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dihydroceramide hinders ceramide channel formation: Implications on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingolipid/Ceramide Pathways and Autophagy in the Onset and Progression of Melanoma: Novel Therapeutic Targets and Opportunities [mdpi.com]
- 8. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of ceramides in skin barrier function and the importance of their correct formulation for skincare applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. Detection of autophagy using GFP-LC3 [bio-protocol.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. scribd.com [scribd.com]
- 15. Guidelines for transepidermal water loss (TEWL) measurement. A report from the Standardization Group of the European Society of Contact Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
C30-Ceramide: Unveiling the In Vivo Therapeutic Potential of a Very-Long-Chain Sphingolipid
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of C30-Ceramide's therapeutic potential against other ceramide alternatives, supported by available experimental data. While direct in vivo therapeutic validation of this compound is still emerging, this document synthesizes current knowledge on very-long-chain ceramides (B1148491) (VLCFAs) to project its potential applications and outlines key experimental considerations.
Ceramides, a class of sphingolipids, are crucial signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The biological function of ceramides is significantly influenced by the length of their N-acyl chain. While long-chain ceramides (LCCs), such as C16:0 and C18:0, are often associated with pro-apoptotic and pro-inflammatory responses, very-long-chain ceramides (VLCFAs), including this compound, are emerging as key players in maintaining tissue homeostasis and barrier function.
Comparative Analysis of Ceramide Species
The therapeutic potential of a specific ceramide is intrinsically linked to its acyl chain length, which dictates its biophysical properties and protein interactions. The following table summarizes the known and inferred characteristics of this compound in comparison to more extensively studied short- and long-chain ceramides.
| Feature | Short-Chain Ceramides (e.g., C2, C6) | Long-Chain Ceramides (e.g., C16, C18) | Very-Long-Chain Ceramides (e.g., C24, C30) |
| Primary Biological Role | Experimental tools to mimic endogenous ceramides | Pro-apoptotic, pro-inflammatory, implicated in metabolic diseases[1][2] | Essential for skin barrier function, potential roles in tissue integrity and protection[3][4][5][6] |
| Therapeutic Potential | Primarily used in pre-clinical cancer studies to induce apoptosis[7] | Potential as anti-cancer agents, but pro-inflammatory effects are a concern | Skin barrier repair, wound healing, potential in neuroprotection and metabolic disease (inferred)[8][9] |
| In Vivo Delivery Challenges | More water-soluble, easier to deliver | Highly hydrophobic, require specialized delivery systems (e.g., liposomes, nanoparticles)[10][11] | Extremely hydrophobic, significant delivery challenges, nanoparticle formulations show promise[8][9][10] |
| Known In Vivo Effects | Induction of apoptosis in tumor models | Can induce insulin (B600854) resistance and mitochondrial dysfunction[1][12] | C24-ceramide nanoparticles accelerate wound healing in mice[8][9] |
Signaling Pathways: A Tale of Two Ceramides
The divergent biological effects of long-chain versus very-long-chain ceramides can be attributed to their differential engagement in cellular signaling pathways. Long-chain ceramides are well-documented activators of stress and apoptotic pathways. In contrast, very-long-chain ceramides are integral to structural integrity, particularly in the skin.
Experimental Workflow for In Vivo Validation
Validating the therapeutic potential of this compound in vivo requires a systematic approach, from formulation to functional assessment. The following workflow outlines a potential experimental design, drawing parallels from studies on other long-chain ceramides.
References
- 1. Ceramides in Metabolism: Key Lipotoxic Players - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Ceramide signaling in mammalian epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide and Its Role in Skin Diseases - Creative Proteomics [creative-proteomics.com]
- 6. Skin Barrier Function: The Interplay of Physical, Chemical, and Immunologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. C24 Ceramide Lipid Nanoparticles for Skin Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Delivery of long chain C16 and C24 ceramide in HeLa cells using oxidized graphene nanoribbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid distribution of liposomal short-chain ceramide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long chain ceramides and very long chain ceramides have opposite effects on human breast and colon cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Influence of C30-Ceramide on Membrane Fluidity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of C30-Ceramide on membrane fluidity, contextualized with other common ceramide species. We delve into the experimental data that quantifies these effects and provide detailed protocols for the key methodologies used in this field of research. This document aims to be an objective resource, presenting supporting experimental data to aid in the understanding of how ultra-long-chain ceramides (B1148491) like C30 modulate the biophysical properties of cellular membranes.
This compound and Membrane Fluidity: An Overview
Ceramides, a class of sphingolipids, are integral components of cellular membranes and play crucial roles in various cellular processes, including signal transduction, apoptosis, and cell proliferation.[1][2] The acyl chain length of ceramides is a critical determinant of their biophysical effects on the lipid bilayer. This compound, an ultra-long-chain ceramide (ULCC), is of particular interest due to its presence in specialized tissues and its potential role in diseases associated with membrane dysfunction.
Generally, the incorporation of ceramides into a lipid bilayer leads to a decrease in membrane fluidity, resulting in a more ordered and rigid membrane structure.[3] This effect is attributed to the ability of ceramide molecules to form strong intermolecular hydrogen bonds. Saturated ceramides, in particular, have a pronounced impact on membrane order compared to their unsaturated counterparts.[4][5] Very-long-chain ceramides (VLC-ceramides), such as C24:0, have been shown to promote membrane order, although their effects can be complex and may involve the formation of interdigitated phases.[6] While direct quantitative data for this compound is limited in the current literature, based on the trends observed for other VLC-ceramides, it is hypothesized that this compound would also induce a significant ordering effect on fluid membranes.
Comparative Analysis of Ceramide Effects on Membrane Fluidity
To understand the specific impact of this compound, it is essential to compare its effects with those of other well-studied ceramides. The following tables summarize quantitative data from various studies using common techniques to measure membrane fluidity.
Table 1: Effect of Ceramide Acyl Chain Length on Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the membrane. An increase in anisotropy indicates a decrease in membrane fluidity. The probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is commonly used for these measurements.[7]
| Ceramide Species | Concentration (mol%) | Model Membrane System | Fluorescence Anisotropy (r) | Reference |
| Control (No Ceramide) | 0 | DOPC/SM/Chol | ~0.22 | [8] (estimated) |
| C16:0-Ceramide | 10 | POPC | Increased anisotropy observed | [4] |
| C18:0-Ceramide | 10 | POPC | Increased anisotropy observed | [4] |
| C24:0-Ceramide | 10 | POPC | Increased anisotropy observed | [4] |
| C30:0-Ceramide | N/A | N/A | Data not available |
Table 2: Effect of Ceramide Acyl Chain Length on Laurdan Generalized Polarization (GP)
Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which correlates with lipid packing and membrane fluidity. Higher GP values indicate a more ordered, less fluid membrane.[9][10][11]
| Ceramide Species | Concentration (mol%) | Model Membrane System | Laurdan GP Value | Reference |
| Control (No Ceramide) | 0 | DOPC | ~ -0.1 | [9] (estimated) |
| C16:0-Ceramide | N/A | N/A | Increased GP expected | [9] |
| C24:0-Ceramide | N/A | N/A | Increased GP expected | [12] |
| C30:0-Ceramide | N/A | N/A | Data not available |
Table 3: Effect of Ceramide on Lateral Diffusion Measured by FRAP
Fluorescence Recovery After Photobleaching (FRAP) measures the lateral diffusion of fluorescently labeled lipids or proteins in the membrane. A lower diffusion coefficient (D) indicates decreased membrane fluidity.[8][13]
| Ceramide Species | Concentration (mol%) | Model Membrane System | Diffusion Coefficient (D) (μm²/s) | Reference |
| Control (No Ceramide) | 0 | DOPC/SM/Chol | 4.2 ± 0.8 | [8] |
| Ceramide (unspecified) | 10 | DOPC/SM/Chol | 2.8 ± 0.8 | [8] |
| C16:0-Ceramide | N/A | CHO-K1 cells | Reduced diffusion observed | [14] |
| C24:0-Ceramide | N/A | CHO-K1 cells | Reduced diffusion observed | [14] |
| C30:0-Ceramide | N/A | N/A | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key techniques discussed.
Fluorescence Anisotropy Measurement
Objective: To quantify membrane fluidity by measuring the rotational diffusion of a fluorescent probe.
Materials:
-
Fluorometer with polarization filters
-
Lipid vesicles (e.g., Large Unilamellar Vesicles - LUVs) containing the ceramide of interest
-
Fluorescent probe (e.g., DPH in a solvent like tetrahydrofuran)
-
Buffer solution (e.g., PBS)
Protocol:
-
Probe Incorporation: Add a small volume of the DPH stock solution to the pre-formed lipid vesicle suspension while vortexing to ensure even distribution. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.
-
Incubation: Incubate the mixture at a temperature above the phase transition temperature of the lipids for at least 30 minutes to ensure complete incorporation of the probe into the lipid bilayer.
-
Anisotropy Measurement:
-
Set the excitation and emission wavelengths for DPH (e.g., Ex: 350 nm, Em: 430 nm).
-
Measure the fluorescence intensity with the excitation polarizer set to vertical and the emission polarizer set to vertical (I_VV) and horizontal (I_VH).
-
Measure the fluorescence intensity with the excitation polarizer set to horizontal and the emission polarizer set to vertical (I_HV) and horizontal (I_HH).
-
-
Calculation: Calculate the fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the G-factor, an instrument-specific correction factor calculated as G = I_HV / I_HH.
Laurdan Generalized Polarization (GP) Microscopy
Objective: To visualize and quantify membrane lipid order in different regions of a membrane.
Materials:
-
Confocal or two-photon microscope with appropriate filter sets
-
Laurdan stock solution (in a solvent like DMSO)
-
Cells or lipid vesicles for analysis
-
Imaging buffer
Protocol:
-
Labeling: Incubate the cells or vesicles with a final concentration of Laurdan (e.g., 5-10 µM) for 30-60 minutes at 37°C.
-
Washing: Wash the sample with imaging buffer to remove excess Laurdan.
-
Imaging:
-
Excite the sample at approximately 405 nm.
-
Simultaneously acquire images in two emission channels: one for the ordered phase (e.g., 420-460 nm) and one for the disordered phase (e.g., 470-510 nm).
-
-
GP Calculation: Calculate the GP value for each pixel in the image using the formula: GP = (I_ordered - I_disordered) / (I_ordered + I_disordered) The resulting GP map will show areas of higher lipid order with higher GP values.
Fluorescence Recovery After Photobleaching (FRAP)
Objective: To measure the lateral mobility of fluorescently labeled molecules within a membrane.
Materials:
-
Confocal laser scanning microscope with a high-power laser for bleaching
-
Fluorescently labeled lipid probe (e.g., NBD-PE) incorporated into the membrane
-
Live-cell imaging chamber or slide
Protocol:
-
Sample Preparation: Prepare cells or supported lipid bilayers containing the fluorescent probe.
-
Pre-bleach Imaging: Acquire a few images of the region of interest (ROI) at low laser power to establish the initial fluorescence intensity.
-
Photobleaching: Use a high-intensity laser beam to rapidly and irreversibly photobleach the fluorescent molecules within the defined ROI.
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached area as unbleached probes diffuse in from the surrounding membrane.
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.
-
Fit the recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (the percentage of fluorescent molecules that are free to move).[15]
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Membrane Fluidity Analysis
The following diagram illustrates a typical workflow for investigating the effect of a ceramide on membrane fluidity.
Caption: Workflow for analyzing this compound's effect on membrane fluidity.
Ceramide-Induced Signaling Platform Formation
Ceramides can induce the formation of large, ordered membrane domains known as "ceramide-rich platforms." These platforms serve to cluster receptors and signaling molecules, thereby amplifying downstream signaling cascades, such as apoptosis.[1][2][16][17]
Caption: Ceramide-induced formation of signaling platforms in the cell membrane.
Conclusion
The available evidence strongly suggests that this compound, as an ultra-long-chain saturated ceramide, plays a significant role in ordering lipid membranes and reducing their fluidity. While direct quantitative comparisons with other ceramides are currently lacking, the established trends for long-chain and very-long-chain ceramides provide a solid framework for predicting its behavior. The experimental protocols and conceptual diagrams provided in this guide offer a comprehensive toolkit for researchers investigating the intricate roles of this compound and other sphingolipids in membrane biology and cellular signaling. Further research focusing on direct quantitative measurements of this compound's effects will be invaluable in refining our understanding of its specific functions.
References
- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. web.ist.utl.pt [web.ist.utl.pt]
- 5. researchgate.net [researchgate.net]
- 6. Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ceramide-Mediation of Diffusion in Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Membrane aging during cell growth ascertained by Laurdan generalized polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FRAP to Characterize Molecular Diffusion and Interaction in Various Membrane Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. CERAMIDE-RICH PLATFORMS IN TRANSMEMBRANE SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ceramide-rich platforms in transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of C30-Ceramide: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of all chemical waste is a critical aspect of laboratory operations. For researchers, scientists, and drug development professionals working with C30-Ceramide, a clear understanding of proper disposal procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling and disposal of this long-chain ceramide.
While this compound is not always explicitly classified as a hazardous substance, it is prudent to handle it as a potentially hazardous chemical waste. This approach aligns with standard laboratory safety protocols, which advocate for caution in the absence of definitive hazard information and considers that related ceramides (B1148491) can be categorized as skin and eye irritants.[1][2]
Key Safety and Disposal Information
The following table summarizes crucial data for the safe handling and disposal of this compound and similar ceramide compounds.
| Parameter | Information | Source |
| Chemical Name | N-triacontanoyl-D-erythro-Sphingosine | |
| CAS Number | 871540-97-5 | |
| Appearance | Solid | [1] |
| Storage Temperature | -20°C | [1] |
| Hazard Classification | Not classified as hazardous according to GHS. However, related ceramides may be skin and eye irritants. It is recommended to handle as a hazardous chemical waste. | [1][2] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company. | [1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must always be conducted in accordance with local, state, and federal regulations. The following protocol provides a general guideline for safe disposal.
1. Personal Protective Equipment (PPE): Before handling this compound waste, it is essential to wear appropriate PPE. This includes:
-
Safety glasses
-
Chemical-resistant gloves
-
A laboratory coat
2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure correct disposal.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables such as pipette tips, microfuge tubes, and weighing papers, in a designated and clearly labeled hazardous waste container.[1] Never mix with non-hazardous trash.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[1] Do not mix with other incompatible waste streams.
-
Sharps: Any chemically contaminated sharps, such as needles or blades, must be disposed of in a labeled, puncture-proof sharps container.
3. Containerization and Labeling: Proper containerization and labeling are critical for safe storage and transport of chemical waste.
-
Use containers that are compatible with the chemical waste.
-
Clearly label all waste containers as "Hazardous Waste" and include the full chemical name ("this compound" or "N-triacontanoyl-D-erythro-Sphingosine").
-
Keep containers securely closed except when adding waste.[3]
4. Waste Storage: Store hazardous waste in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic to minimize the risk of spills or accidents.[1]
5. Disposal Request and Documentation:
-
Once a waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[1]
Important Considerations:
-
Do NOT dispose of this compound down the drain.[1] This can contaminate waterways and is a violation of regulations for most chemical waste.
-
Do NOT dispose of this compound in the regular trash.
-
For empty this compound containers, the first rinse should be collected and disposed of as hazardous waste.[3] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is always best to consult with your institution's EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistics for Handling C30-Ceramide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like C30-Ceramide. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to foster a safe and efficient research environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. While specific hazard data for this compound is limited, the following recommendations are based on guidelines for handling similar long-chain ceramides (B1148491) and powdered lipids.
| Protection Type | Recommended PPE | Purpose | Standard |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when there is a splash hazard. | Protects against splashes, airborne particles, and chemical vapors.[1] | ANSI Z87.1 marked.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a fully-buttoned lab coat, long pants, and closed-toe shoes. Double gloving is required for compounding and administration.[1][2][3] | Prevents skin contact with the chemical. Lab coats protect clothing and skin from spills.[1] | EN 374 (Gloves). |
| Respiratory Protection | Generally not required with adequate ventilation. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[1][2] | Protects against inhalation of dust or aerosols.[1] | NIOSH approved. |
Operational Protocol
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination when handling this compound.
1. Preparation and Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Before handling, ensure all required PPE is correctly worn.[1]
-
When working with powdered this compound, carefully weigh the required amount, avoiding the creation of dust.[1]
-
Promptly dissolve the lipid in an appropriate inert solvent, such as chloroform (B151607) or a chloroform/methanol mixture.[1][4] Do not leave lipids in a dry state for extended periods.[1]
-
Use only clean glassware and Teflon-lined stoppers to prevent contamination.[1]
2. Storage:
-
For long-term storage, this compound should be kept at -20°C.[4]
-
Store in a tightly sealed container in a dry and well-ventilated place.[5]
3. Spill Management:
-
Small Powder Spills: Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1]
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]
-
Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.[1]
-
Dispose of all contaminated materials as hazardous waste.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, lab coats, absorbent materials, and empty containers, are considered contaminated and must be collected in a designated, sealed hazardous waste container.[1][6]
-
Waste Labeling: Clearly label all waste containers with "Hazardous Waste: this compound" and associated hazard information.[1][6]
-
Solid Waste: Collect solid this compound waste in a designated, properly labeled hazardous waste container.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[6]
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6] Do NOT dispose of this compound down the drain. [6]
Experimental Workflow
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
